3-Methyl-9-phenyl-9h-carbazole
Description
BenchChem offers high-quality 3-Methyl-9-phenyl-9h-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-9-phenyl-9h-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLCPIXXJOBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595819 | |
| Record name | 3-Methyl-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202362-88-6 | |
| Record name | 3-Methyl-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Properties of 3-Methyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 3-Methyl-9-phenyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. As a member of the carbazole family, this molecule's unique electronic and photophysical characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in the design of novel therapeutic agents. This document will delve into the synthesis, and the detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis) absorption, and fluorescence spectroscopic data.
Molecular Structure and Key Features
3-Methyl-9-phenyl-9H-carbazole possesses a tricyclic carbazole core, which is a rigid and planar π-conjugated system. The nitrogen atom at position 9 is substituted with a phenyl group, and a methyl group is attached at the 3-position of the carbazole ring.
The introduction of a phenyl group at the N-9 position results in a non-coplanar structure due to steric hindrance between the phenyl and carbazole rings.[1] This twisted conformation disrupts the π-conjugation, which can be advantageous for achieving high triplet energies, a crucial property for host materials in blue phosphorescent OLEDs.[1] The methyl group at the C-3 position, being a weak electron-donating group, subtly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in comparison to the unsubstituted N-phenylcarbazole parent compound.[1]
The structure of 3-Methyl-9-phenyl-9H-carbazole is depicted in the following diagram:
Figure 1: Molecular Structure of 3-Methyl-9-phenyl-9H-carbazole.
Synthesis of 3-Methyl-9-phenyl-9H-carbazole
A documented method for the synthesis of 3-Methyl-9-phenyl-9H-carbazole involves a palladium-catalyzed C-H bond activation/amination reaction.[2]
Experimental Protocol:
A detailed experimental protocol for the synthesis is as follows:
-
Reactants:
-
Substituted biphenylamine precursor
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the biphenylamine precursor, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate = 100:1, v/v) to yield 3-Methyl-9-phenyl-9H-carbazole as a white solid.[2]
-
Figure 2: General workflow for the synthesis of 3-Methyl-9-phenyl-9H-carbazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) | Reference |
| 8.15 | dt, J = 7.8, 1.0 Hz | 1H | H-5 | [2] |
| 7.43 | d, J = 8.3 Hz | 1H | H-8 | [2] |
| 7.40 – 7.34 | m | 2H | Phenyl-H | [2] |
| 7.32 – 7.27 | m | 1H | H-6 | [2] |
| 7.25 | s | 1H | H-4 | [2] |
| 7.23 – 7.18 | m | 1H | H-7 | [2] |
| 7.16 | d, J = 8.3 Hz | 1H | H-1 | [2] |
| 2.54 | s | 3H | -CH₃ | [2] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.
-
Molecular Formula: C₁₉H₁₅N
-
Molecular Weight: 257.33 g/mol [3]
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for [M+H]⁺: 258.1277
-
Found: 258.1274[2]
-
The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak due to the stability of the aromatic system.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of carbazole derivatives is characterized by strong π-π* transitions. For 3-Methyl-9-phenyl-9H-carbazole, the spectrum is expected to be similar to that of 9-phenylcarbazole, with slight shifts due to the methyl substituent.
| Compound | Solvent | λmax (nm) | Reference |
| 9-Phenylcarbazole | Acetonitrile | 293, 338 | [4] |
| 3-Methyl-9-phenyl-9H-carbazole | THF (Predicted) | ~295, ~340 | - |
The methyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 9-phenylcarbazole.
Fluorescence Spectroscopy
Carbazole and its derivatives are known for their fluorescent properties. The emission spectrum provides information about the relaxation of the molecule from the excited state.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |
| 9-Phenylcarbazole | - | 340 | 343 | [5] |
| 3-Methyl-9-phenyl-9H-carbazole | Ethanol (Predicted) | ~340 | ~350-360 | - |
The electron-donating methyl group is anticipated to lead to a slight red-shift in the emission wavelength. The quantum yield and fluorescence lifetime are also expected to be influenced by this substitution.
Figure 3: Simplified Jablonski diagram illustrating absorption and fluorescence processes.
Applications in Research and Development
The unique spectroscopic and electronic properties of 3-Methyl-9-phenyl-9H-carbazole make it a promising candidate for various applications:
-
Organic Electronics: Its high triplet energy and good thermal stability make it suitable as a host material for phosphorescent organic light-emitting diodes (PhOLEDs), particularly for achieving efficient blue emission.[1]
-
Drug Development: The carbazole scaffold is present in numerous biologically active compounds.[6] Modifications at the 3 and 9 positions can be used to tune the pharmacological properties of potential drug candidates, including anticancer, antimicrobial, and anti-inflammatory agents.[6]
-
Fluorescent Probes: The inherent fluorescence of the carbazole core can be exploited in the design of chemosensors and biological imaging agents.
Conclusion
3-Methyl-9-phenyl-9H-carbazole is a versatile molecule with a rich spectroscopic profile. The interplay of the carbazole core, the N-phenyl group, and the C-3 methyl substituent gives rise to its distinct electronic and photophysical properties. This guide has provided a detailed overview of its synthesis and spectroscopic characterization, highlighting the key features that make it a compound of interest for researchers in materials science and drug discovery. Further investigations into its photophysical properties, such as quantum yield and fluorescence lifetime, will undoubtedly unlock its full potential in various advanced applications.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed C-H Bond Activation for the Assembly of N-Aryl Carbazoles with Aromatic Amines as. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved January 15, 2026, from [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved January 15, 2026, from [Link]
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SpectraBase. (n.d.). 9H-carbazole, 9-phenyl-3-(triphenylmethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Computational analysis of the formation mechanisms of carbazoles. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. Retrieved January 15, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved January 15, 2026, from [Link]
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photophysical properties of 3-Methyl-9-phenyl-9h-carbazole
An In-depth Technical Guide on the Photophysical Properties of 3-Methyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a cornerstone in the development of organic electronics, particularly in the realm of organic light-emitting diodes (OLEDs), due to their robust thermal stability, excellent hole-transporting capabilities, and high fluorescence efficiency.[1] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties. This guide focuses on 3-Methyl-9-phenyl-9H-carbazole, a derivative where the introduction of a methyl group at the 3-position and a phenyl group at the 9-position is anticipated to modulate its photophysical characteristics, offering a unique profile for advanced material applications. The methyl group, being a weak electron-donating group, and the phenyl substituent, influencing both electronic properties and molecular packing, make this compound a subject of significant interest.
This technical guide provides a comprehensive exploration of the core photophysical properties of 3-Methyl-9-phenyl-9H-carbazole, offering insights into its synthesis, electronic absorption, photoluminescence, fluorescence quantum yield, and excited-state lifetime. The methodologies for characterizing these properties are detailed to provide a self-validating framework for researchers.
Synthesis
The synthesis of 3-Methyl-9-phenyl-9H-carbazole can be achieved through several established synthetic routes for N-arylation of carbazoles. A common and effective method is the Ullmann condensation or the Buchwald-Hartwig amination. For instance, a plausible route involves the coupling of 3-methyl-9H-carbazole with an aryl halide, such as iodobenzene, in the presence of a copper or palladium catalyst.[2][3]
A general procedure would involve reacting 3-bromo-9-phenyl-9H-carbazole with a methylating agent in a palladium-catalyzed cross-coupling reaction. Alternatively, starting with 3-methyl-9H-carbazole, an N-arylation reaction with a phenylating agent can be performed.[2]
Electronic Absorption (UV-Vis Spectroscopy)
The electronic absorption spectrum of 3-Methyl-9-phenyl-9H-carbazole, typically measured in a dilute solution using a UV-Vis spectrophotometer, reveals the electronic transitions within the molecule upon absorption of light. Carbazole derivatives are known for their characteristic absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the conjugated carbocyclic framework.[4][5] The parent compound, 9-phenyl-9H-carbazole, exhibits a major absorption band in the range of 327–337 nm.[4][6] The introduction of a methyl group at the 3-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of 3-Methyl-9-phenyl-9H-carbazole in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the chosen solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).
-
-
Data Analysis: Determine the wavelengths of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Photoluminescence (Fluorescence Spectroscopy)
Upon excitation with UV light, 3-Methyl-9-phenyl-9H-carbazole is expected to exhibit fluorescence, a phenomenon common to many carbazole derivatives.[7][8] The emission spectrum provides information about the energy of the first singlet excited state (S₁). The difference between the absorption and emission maxima, known as the Stokes shift, offers insights into the structural relaxation of the molecule in the excited state. For comparison, 9-phenyl-9H-carbazole has an emission maximum around 361 nm and 377 nm.[4]
Solvatochromism
The photoluminescence of carbazole derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[9][10][11] This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, often associated with intramolecular charge transfer (ICT) character. Investigating the emission spectrum of 3-Methyl-9-phenyl-9H-carbazole in a range of solvents with varying polarities can reveal the nature of its excited state. A red shift in the emission maximum with increasing solvent polarity would suggest a more polar excited state.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in various spectroscopic grade solvents of differing polarities.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Determine the optimal excitation wavelength (λ_ex) from the absorption spectrum (usually the lowest energy absorption maximum).
-
Record the emission spectrum by scanning a wavelength range longer than the excitation wavelength (e.g., λ_ex + 10 nm to 600 nm).
-
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (in nm or cm⁻¹) by taking the difference between the lowest energy absorption maximum and the emission maximum.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12] A high quantum yield is desirable for applications such as OLEDs and fluorescent probes. For carbazole itself, the quantum yield is reported to be 0.38 in cyclohexane.[13] Many carbazole derivatives exhibit high quantum yields, some approaching unity.[1]
The relative method, as described by Williams et al., is a reliable technique for determining Φ_F.[14] This method involves comparing the integrated fluorescence intensity and the absorbance of the test sample to those of a well-characterized standard with a known quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of 3-Methyl-9-phenyl-9H-carbazole. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95) are common standards.
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation:[14] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.
-
Excited-State Lifetime (τ_F)
The excited-state lifetime (τ_F) is the average time a molecule remains in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and for designing materials for applications that rely on specific temporal responses. For carbazole, the S₁ lifetime is reported to be in the range of 7-15 ns in solution.[15]
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes.[16][17][18][19][20] It involves exciting the sample with a high-repetition-rate pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
Experimental Protocol: TCSPC Measurement
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent, ensuring the absorbance is low to prevent artifacts.
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed laser.
-
Collect the fluorescence emission, typically through a monochromator or a bandpass filter, to select the desired emission wavelength.
-
Record the time difference between the laser pulse (start signal) and the detected photon (stop signal).
-
Accumulate data until a sufficient number of photon counts are collected to form a smooth decay curve.
-
-
Data Analysis: The fluorescence decay curve is fitted to an exponential or multi-exponential function to extract the excited-state lifetime(s).
Structure-Property Relationships
The photophysical properties of 3-Methyl-9-phenyl-9H-carbazole are a direct consequence of its molecular structure:
-
Carbazole Core: The rigid, planar carbazole moiety provides the fundamental π-conjugated system responsible for the strong absorption and emission in the UV-A and blue regions of the spectrum.
-
3-Methyl Group: As a weak electron-donating group, the methyl substituent at the 3-position is expected to slightly increase the electron density of the carbazole ring. This can lead to a small red shift in both the absorption and emission spectra compared to the unsubstituted 9-phenyl-9H-carbazole.
-
9-Phenyl Group: The phenyl group at the nitrogen atom has a significant impact. It can disrupt intermolecular π-π stacking in the solid state, which can reduce aggregation-caused quenching and potentially enhance solid-state luminescence. Electronically, the degree of conjugation between the phenyl ring and the carbazole moiety depends on the torsional angle between the two, which in turn affects the energy levels of the molecular orbitals.
Summary of Photophysical Properties
The following table summarizes the expected photophysical properties of 3-Methyl-9-phenyl-9H-carbazole based on the analysis of related compounds. Experimental verification is essential to obtain precise values.
| Property | Symbol | Expected Value/Range | Technique |
| Absorption Maximum | λ_abs | ~330-345 nm | UV-Vis Spectroscopy |
| Emission Maximum | λ_em | ~365-385 nm | Fluorescence Spectroscopy |
| Stokes Shift | Δν | ~3000-4000 cm⁻¹ | UV-Vis & Fluorescence |
| Fluorescence Quantum Yield | Φ_F | 0.3 - 0.9 | Relative Photometry |
| Excited-State Lifetime | τ_F | 5-15 ns | TCSPC |
Conclusion
3-Methyl-9-phenyl-9H-carbazole is a promising organic material with tunable photophysical properties. Its carbazole core provides a robust platform for strong luminescence, while the methyl and phenyl substituents offer avenues for fine-tuning its electronic characteristics and solid-state morphology. The expected high quantum yield and nanosecond-scale excited-state lifetime make it a strong candidate for applications in organic light-emitting diodes, particularly as a blue-emitting component, as well as in the development of fluorescent probes and sensors. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and scientists to further investigate and harness the potential of this and related carbazole derivatives.
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A Theoretical Deep Dive into 3-Methyl-9-phenyl-9H-carbazole: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for the investigation of 3-Methyl-9-phenyl-9H-carbazole, a promising but under-explored carbazole derivative. Carbazole-based compounds are a cornerstone in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to their exceptional electronic and optical properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology for predicting the structural, electronic, and photophysical characteristics of this target molecule using computational chemistry.
Introduction: The Significance of Carbazole Scaffolds
Carbazole, a heterocyclic aromatic compound, consists of a five-membered nitrogen-containing ring fused between two benzene rings.[2] This rigid, planar structure imparts high thermal stability and excellent charge-transporting capabilities, making carbazole derivatives highly sought after in organic electronics.[3][4] The functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of its electronic and photophysical properties.[5] The introduction of a phenyl group at the 9-position (the nitrogen atom) and a methyl group at the 3-position is anticipated to modulate the molecule's solubility, electronic energy levels, and luminescence characteristics. This guide will lay out a theoretical protocol to elucidate these properties for 3-Methyl-9-phenyl-9H-carbazole.
Proposed Synthetic Pathway
While a specific synthesis for 3-Methyl-9-phenyl-9H-carbazole is not extensively documented, a plausible and efficient route can be devised based on established palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of functionalized carbazoles.[6] A potential two-step synthesis is outlined below.
Step 1: Synthesis of 3-Bromo-9-phenyl-9H-carbazole
The initial step involves the N-arylation of 3-bromocarbazole with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a palladium catalyst and a suitable base.[7]
-
Reactants: 3-Bromo-9H-carbazole and Iodobenzene
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tributylphosphine
-
Solvent: Toluene
-
Reaction Conditions: The mixture is typically stirred at room temperature for several hours.[7]
Step 2: Suzuki Coupling for the Introduction of the Methyl Group
The resulting 3-bromo-9-phenyl-9H-carbazole can then undergo a Suzuki cross-coupling reaction with a methylboronic acid or a suitable derivative to introduce the methyl group at the 3-position.
-
Reactants: 3-Bromo-9-phenyl-9H-carbazole and Methylboronic acid
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: An inorganic base like potassium carbonate or cesium fluoride
-
Solvent: A mixture of toluene and water or an organic solvent like dioxane
This proposed pathway offers a versatile and high-yielding approach to the target molecule.
Theoretical Investigation: A Computational Workflow
The core of this guide is a detailed computational protocol for investigating the properties of 3-Methyl-9-phenyl-9H-carbazole. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.[8][9]
Computational Methodology
The following step-by-step protocol outlines the recommended computational approach.
Step 1: Geometry Optimization
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[10] The M06-2X functional is also a good alternative, particularly for non-covalent interactions.[9]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost.[10]
-
Procedure:
-
Construct the initial 3D structure of 3-Methyl-9-phenyl-9H-carbazole.
-
Perform a geometry optimization in the ground electronic state (S₀) without any symmetry constraints.
-
The convergence criteria should be set to tight or very tight to ensure a true energy minimum is found.
-
Step 2: Vibrational Frequency Analysis
-
Procedure: Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
To predict the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[11]
-
Step 3: Electronic Structure Analysis
-
Procedure: Using the optimized geometry, analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Significance:
-
The HOMO energy level is related to the ionization potential and represents the electron-donating ability of the molecule.
-
The LUMO energy level is related to the electron affinity and represents the electron-accepting ability.
-
The HOMO-LUMO energy gap is a crucial parameter that influences the electronic and optical properties of the molecule, including its color and reactivity.[12]
-
Step 4: Excited State Calculations and UV-Vis Spectra Prediction
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excited states.
-
Procedure:
-
Perform a TD-DFT calculation on the optimized ground-state geometry.
-
Calculate the energies and oscillator strengths of the first few singlet excited states (e.g., 10-20 states).
-
The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimentally measured spectra.[13]
-
The following diagram illustrates the proposed computational workflow:
Caption: A flowchart of the proposed computational workflow for the theoretical investigation of 3-Methyl-9-phenyl-9H-carbazole.
Predicted Properties and Discussion
Based on the known effects of methyl and phenyl substituents on the carbazole core from existing literature, the following properties for 3-Methyl-9-phenyl-9H-carbazole can be hypothesized. The proposed computational workflow will provide quantitative data to validate these predictions.
Structural Properties
The carbazole core is expected to remain largely planar. The phenyl group at the 9-position will likely be twisted out of the plane of the carbazole ring due to steric hindrance. The methyl group at the 3-position is a relatively small substituent and should not significantly distort the planarity of the carbazole unit.
| Parameter | Expected Value/Observation | Rationale |
| C-N-C bond angle in the pyrrole ring | ~108-110° | Consistent with a five-membered heterocyclic ring. |
| Dihedral angle (Carbazole-Phenyl) | 40-60° | Steric hindrance between the phenyl group and the carbazole core. |
| C-C and C-N bond lengths | Within typical ranges for aromatic systems | The aromatic character of the carbazole ring system is maintained. |
Electronic Properties
The methyl group is a weak electron-donating group, which is expected to raise the HOMO energy level slightly. The phenyl group at the 9-position can act as a π-system that can conjugate with the carbazole core, influencing both HOMO and LUMO levels.
| Property | Predicted Effect | Consequence |
| HOMO Energy | Increased (less negative) | Lower ionization potential, improved hole-injection/transport properties. |
| LUMO Energy | Slightly lowered | Potential for improved electron-accepting capabilities. |
| HOMO-LUMO Energy Gap | Likely reduced | A red-shift in the absorption and emission spectra compared to unsubstituted 9-phenylcarbazole. |
Photophysical Properties
The predicted changes in the electronic structure will directly impact the photophysical properties. A smaller HOMO-LUMO gap generally leads to absorption and emission at longer wavelengths.
| Property | Predicted Observation | Implication for Applications |
| Absorption Spectrum | Strong absorption in the UV region with a potential shoulder extending into the near-UV. | Efficient light harvesting for applications in photovoltaics. |
| Emission Spectrum | Blue to blue-green fluorescence. | Potential as a blue-emitting material in OLEDs. |
| Quantum Yield | Potentially high | The rigid carbazole core generally leads to high fluorescence quantum yields. |
Potential Applications
The theoretical investigation of 3-Methyl-9-phenyl-9H-carbazole is crucial for assessing its potential in various applications. Based on the predicted properties, this molecule could be a promising candidate for:
-
Host Material for Phosphorescent OLEDs (PHOLEDs): Carbazole derivatives are known for their high triplet energies, making them excellent hosts for phosphorescent emitters.[4]
-
Blue Emitter in Fluorescent OLEDs: The predicted blue emission makes it a candidate for use as a fluorescent emitter.[14]
-
Hole-Transporting Material (HTM) in Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs): The expected high HOMO level and good charge-carrying properties are desirable for efficient hole extraction and transport in photovoltaic devices.[3]
The following diagram illustrates the potential role of 3-Methyl-9-phenyl-9H-carbazole in an OLED device.
Caption: A simplified diagram of an OLED device structure where 3-Methyl-9-phenyl-9H-carbazole could be used as a host material in the emissive layer.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of 3-Methyl-9-phenyl-9H-carbazole. By following the proposed computational workflow, researchers can obtain valuable insights into the structural, electronic, and photophysical properties of this molecule. These theoretical predictions are essential for guiding future experimental work and for rationally designing novel carbazole-based materials for advanced applications in organic electronics. The synergy between computational chemistry and experimental synthesis and characterization will be paramount in unlocking the full potential of this and other promising carbazole derivatives.
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- Computational analysis of the form
- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH.
- 3,6-Diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED and Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD..
- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.
- Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c deriv
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- CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv
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An In-depth Technical Guide to the Thermal Stability of 3-Methyl-9-phenyl-9H-carbazole
This guide offers a comprehensive technical overview of the thermal stability of 3-Methyl-9-phenyl-9H-carbazole, a molecule of significant interest in the development of organic electronics and advanced materials. While specific experimental data for this exact derivative is not extensively documented in publicly available literature, this document synthesizes findings from closely related carbazole and 9-phenylcarbazole derivatives to provide a robust predictive analysis and a framework for empirical validation. This guide is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the thermal characteristics of carbazole-based compounds.
Introduction: The Significance of Carbazole Derivatives
Carbazole derivatives are a cornerstone in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] The thermal stability of these materials is a critical parameter that directly influences the operational lifetime and performance of devices.[2] The introduction of various substituents to the carbazole core allows for the fine-tuning of its electronic and physical properties. The focus of this guide, 3-Methyl-9-phenyl-9H-carbazole, combines the well-established carbazole framework with a methyl group at the 3-position and a phenyl group at the 9-position, modifications expected to influence its thermal and morphological stability.
Core Concepts in Thermal Analysis of Carbazole Derivatives
The thermal stability of organic compounds is primarily investigated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[3] It is the primary method for determining the decomposition temperature (Td), which is the temperature at which the material begins to degrade.[2]
-
Differential Scanning Calorimetry (DSC): DSC is employed to identify phase transitions, such as the melting temperature (Tm) and the glass transition temperature (Tg).[3] The glass transition temperature is particularly crucial for amorphous materials used in thin-film devices, as it relates to the morphological stability of the film.[2]
Predicted Thermal Properties of 3-Methyl-9-phenyl-9H-carbazole
Based on the analysis of various carbazole derivatives, we can project the expected thermal behavior of 3-Methyl-9-phenyl-9H-carbazole. The presence of the bulky phenyl group at the 9-position generally enhances thermal stability.
Quantitative Data Summary
The following table summarizes the thermal properties of several related carbazole derivatives to provide a comparative context for estimating the stability of 3-Methyl-9-phenyl-9H-carbazole.
| Compound Name | Derivative Type | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one | Carbazole-Quinazolinone | > 360 | Not Specified | Not Specified | [2] |
| 3,3'-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 142 | 250 | [2] |
| 3,3'-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 162 | - | [2] |
| 1,4-bis(carbazole)benzene derivatives | Bis-carbazole | Not Specified | 141-157 | Not Specified | [4] |
| Various Benzocarbazole derivatives | Benzocarbazole | 270 - 462 | 78 - 127 | Not Specified | [3] |
Given this data, it is reasonable to anticipate that 3-Methyl-9-phenyl-9H-carbazole will exhibit a high decomposition temperature, likely exceeding 300 °C, and a glass transition temperature in the range of 100-150 °C. The methyl group at the 3-position is not expected to significantly decrease the thermal stability.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of 3-Methyl-9-phenyl-9H-carbazole, the following standardized protocols for TGA and DSC are recommended. These protocols are based on common methodologies reported for similar carbazole derivatives.[2]
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the decomposition temperature (Td) of the compound.
Methodology:
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: Precisely weigh 5-10 mg of high-purity 3-Methyl-9-phenyl-9H-carbazole into an inert sample pan (e.g., alumina or platinum).[2]
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
Temperature Program: Heat the sample from room temperature (e.g., 25 °C) to a final temperature of approximately 800 °C at a constant heating rate of 10 °C/min.[2]
-
Data Analysis: Determine the decomposition temperature (Td) as the temperature at which a 5% weight loss is observed.[2]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition (Tg) and melting (Tm) temperatures.
Methodology:
-
Instrument: A standard differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum pan. Use an empty sealed pan as a reference.[2]
-
Atmosphere: Maintain a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[2]
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min to erase the sample's thermal history.[2]
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.[2]
-
Second Heating Scan: Heat the sample again at the same rate of 10 °C/min.[2]
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan. The melting temperature (Tm) is identified as the peak of the endothermic event in the first or second heating scan.[2]
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Synthesis of Carbazole Derivatives: A General Overview
The synthesis of N-phenyl carbazole derivatives often involves a coupling reaction. A common and effective method is the Suzuki coupling reaction.
General Suzuki Coupling Protocol
A general procedure for the synthesis of N-aryl carbazoles involves the reaction of a carbazole with an aryl boronic acid in the presence of a palladium catalyst.[1]
Methodology:
-
Reaction Setup: In a reaction vessel, combine the carbazole derivative (e.g., 3-methyl-9H-carbazole), an aryl boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).[1]
-
Inert Atmosphere: Degas the mixture and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Heating: Heat the reaction mixture for a specified duration.
-
Workup: After the reaction is complete, perform an extraction to isolate the organic phase. Dry and concentrate the organic phase.[1]
-
Purification: Purify the crude product using techniques like column chromatography to obtain the high-purity compound required for subsequent analyses and applications.[1]
Conclusion
While direct experimental data on the thermal stability of 3-Methyl-9-phenyl-9H-carbazole is sparse, a comprehensive analysis of related carbazole structures provides a strong foundation for predicting its behavior. It is anticipated to be a thermally robust material with a high decomposition temperature and a glass transition temperature suitable for applications in organic electronics. The experimental protocols detailed in this guide provide a clear pathway for the empirical validation of these properties. A thorough understanding of the thermal characteristics of this and similar molecules is paramount for the rational design of next-generation organic materials with enhanced stability and performance.
References
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Zhang, et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]
-
ResearchGate. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 3-Methyl-9-phenyl-9H-carbazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a fundamental physicochemical property that governs its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methyl-9-phenyl-9H-carbazole, a carbazole derivative of significant interest. A thorough review of scientific literature reveals a lack of publicly available quantitative solubility data for this specific compound. Therefore, this guide is structured to empower researchers and drug development professionals with the foundational principles, predictive insights, and a detailed, field-proven experimental protocol to systematically measure and interpret its solubility. We present the gold-standard saturation shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, as a self-validating system to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
3-Methyl-9-phenyl-9H-carbazole belongs to the carbazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry and materials science.[1] Carbazole derivatives exhibit a wide spectrum of biological activities and are key components in the development of novel therapeutics.[2] The solubility of 3-Methyl-9-phenyl-9H-carbazole in various organic solvents is a critical parameter that dictates:
-
Reaction Kinetics and Yield: In synthesis, solvent choice determines reactant concentration, influencing reaction rates and outcomes.
-
Purification Efficiency: Solubility differences are exploited in crystallization, extraction, and chromatographic purification processes.
-
Formulation Development: For an API, solubility in pharmaceutically acceptable solvents is essential for creating stable and effective dosage forms, including oral solutions, injectables, and topical preparations.
-
Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for various analytical assays.
Given the absence of published quantitative data, this guide provides the necessary tools to generate this crucial information in a laboratory setting, ensuring scientific rigor and data integrity.
Foundational Principles of Solubility
The dissolution of a solid solute, such as 3-Methyl-9-phenyl-9H-carbazole, in a liquid solvent is a thermodynamic process governed by the balance of intermolecular forces. The overarching principle is "like dissolves like," which can be understood by examining the energy changes involved.[3]
Dissolution can be broken down into three conceptual steps:
-
Solute-Solute Interaction: Energy is required to overcome the cohesive forces holding the molecules together in the crystal lattice. For 3-Methyl-9-phenyl-9H-carbazole, these are primarily van der Waals forces and π-π stacking interactions between the aromatic carbazole rings.
-
Solvent-Solvent Interaction: Energy is needed to break the cohesive forces between solvent molecules to create a cavity for the solute molecule.
-
Solute-Solvent Interaction: Energy is released when the solute molecule forms new attractive interactions (solvation) with the solvent molecules.
A compound dissolves readily when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.
Molecular Structure and Predicted Solubility Profile
3-Methyl-9-phenyl-9H-carbazole (C₁₉H₁₅N) is a largely nonpolar, aromatic molecule. Its structure features a large, rigid tricyclic carbazole core with a phenyl group attached to the nitrogen and a methyl group on one of the benzene rings.
-
Polarity: The molecule is predominantly hydrophobic. The nitrogen atom introduces a slight dipole, but this is largely overshadowed by the extensive nonpolar surface area of the aromatic rings.
-
Hydrogen Bonding: It lacks hydrogen bond donor capabilities and has very weak hydrogen bond acceptor potential at the nitrogen atom.
Based on these features, its expected solubility trend is:
-
High Solubility: In nonpolar or moderately polar aromatic and chlorinated solvents like toluene, benzene, dichloromethane, and chloroform, due to favorable van der Waals and π-π interactions.
-
Moderate Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Low Solubility: In polar protic solvents like ethanol and methanol, where the solvent's strong hydrogen-bonding network is difficult for the nonpolar solute to disrupt.
-
Negligible Solubility: In highly polar solvents like water.
The methyl substituent is expected to slightly increase solubility in organic solvents compared to the parent 9-phenylcarbazole by disrupting the crystal lattice packing to a small degree.[4]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[2][5] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is based on standards outlined in the United States Pharmacopeia (USP) General Chapter <1236> and OECD Guideline 105.[6][7][8]
Required Materials and Equipment
-
3-Methyl-9-phenyl-9H-carbazole (pure, solid form)
-
High-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Detailed Experimental Protocol
Part A: Preparation of Saturated Solution
-
Add Excess Solute: Weigh and add an excess amount of solid 3-Methyl-9-phenyl-9H-carbazole into a glass vial. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment. This ensures equilibrium with the solid phase is achieved.[8]
-
Add Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Seal: Tightly cap the vial to prevent any solvent evaporation during incubation.
-
Prepare Replicates: Prepare at least three replicate vials for each solvent to ensure the reproducibility of the results.
Part B: Equilibration
-
Agitation: Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). The temperature must be precisely controlled as solubility is temperature-dependent.[9]
-
Equilibration Time: Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[9]
-
Expert Insight: To validate the equilibration time, a time-point study should be performed initially. Measure the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration no longer increases between time points.
-
Part C: Sample Separation and Preparation
-
Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining supernatant into a clean, labeled vial.
-
Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particulates. Alternatively, samples can be centrifuged at high speed (e.g., 10,000 rpm for 15 minutes), and the supernatant carefully collected.[5]
-
Part D: Quantitative Analysis by HPLC
-
Dilution: Accurately perform a serial dilution of the clear, filtered supernatant with a suitable solvent (usually the mobile phase or a component of it) to bring the concentration into the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve.
HPLC Method and Calibration
A reverse-phase HPLC method is typically suitable for carbazole derivatives.
-
Stock Solution: Prepare a primary stock solution of 3-Methyl-9-phenyl-9H-carbazole of known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble, such as acetonitrile or THF.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.
-
Analysis: Inject the standards and the diluted samples onto the HPLC system.
-
Calibration Curve: Plot the peak area versus the concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.
-
Calculation: Use the equation of the line to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the organic solvent.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.
Table 1: Experimentally Determined Solubility of 3-Methyl-9-phenyl-9H-carbazole at 25 °C
| Solvent | Solvent Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |
| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |
¹Polarity Index is a relative measure; values are for reference.
Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents, validating the "like dissolves like" principle and providing a robust dataset for downstream applications.
Conclusion
While specific solubility data for 3-Methyl-9-phenyl-9H-carbazole is not currently published, this guide provides the complete theoretical and practical framework necessary for its determination. By adhering to the gold-standard shake-flask protocol and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for advancing projects in drug discovery, chemical synthesis, and materials science. This systematic approach ensures that subsequent experimental work is built upon a solid foundation of accurate physicochemical characterization.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.
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- OECD (n.d.), Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.
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- Biorelevant.com (n.d.), USP <1236>: Solubility Measurements Chapter. [URL: https://biorelevant.com/biorelevant-media-in-vitro-tests/usp-1236-chapter-solubility-measurements]
- Protocols.io (2024), Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vz8q68vx1/v1]
- GMP Compliance (2022), USP: Proposed Addition to Chapter <1236> Solubility Measurements. [URL: https://www.gmp-compliance.org/gmp-news/usp-proposed-addition-to-chapter-1236-solubility-measurements]
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An In-depth Technical Guide to the Electrochemical Properties of 3-Methyl-9-phenyl-9H-carbazole
This technical guide provides a comprehensive exploration of the electrochemical properties of 3-Methyl-9-phenyl-9H-carbazole, a significant carbazole derivative with promising applications in organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights. We will delve into the core electrochemical behavior, predictive analysis based on structural analogues, and detailed experimental methodologies for characterization.
Introduction: The Significance of Substituted 9-Phenylcarbazoles
Carbazole and its derivatives are a cornerstone of modern organic electronic materials, renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances the molecule's stability and modulates its electronic characteristics. Further functionalization on the carbazole core, such as the introduction of a methyl group at the 3-position, allows for fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for optimizing the performance of devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][3]
The methyl group at the 3-position of the 9-phenyl-9H-carbazole scaffold acts as a weak electron-donating group. This substitution is expected to influence the electron density of the carbazole core, thereby altering its electrochemical properties, most notably its oxidation potential. Understanding these modifications is paramount for the rational design of new materials with tailored charge-injection and transport properties.
Core Electrochemical Behavior: Oxidation and Frontier Orbitals
The key electrochemical process for carbazole derivatives is oxidation, which involves the removal of an electron from the highest occupied molecular orbital (HOMO).[4] This process is readily studied using techniques like cyclic voltammetry (CV). The oxidation potential is a direct measure of the energy required to remove an electron and is thus correlated to the HOMO energy level.
For 9-phenylcarbazole derivatives, the oxidation is centered on the electron-rich carbazole moiety, specifically the nitrogen atom and the fused benzene rings. The reversibility of the oxidation process is a crucial indicator of the stability of the resulting radical cation. For many carbazole derivatives, especially those with unsubstituted 3 and 6 positions, the initial oxidation can be followed by dimerization of the radical cations.[4] However, substitution at these positions can sterically hinder this dimerization, leading to more stable and reversible electrochemical behavior.[4]
The relationship between the electrochemical potentials and the frontier molecular orbital energies can be empirically estimated using the following equations:
-
HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = HOMO (eV) + Egopt
Where Eoxonset is the onset potential of the first oxidation peak in the cyclic voltammogram, referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, and Egopt is the optical band gap determined from the onset of the UV-Vis absorption spectrum.
Electrochemical Profile of 3-Methyl-9-phenyl-9H-carbazole: A Predictive Analysis
The methyl group is an electron-donating group, which increases the electron density on the carbazole core. This increased electron density makes the molecule easier to oxidize, thus lowering its oxidation potential compared to the unsubstituted 9-phenylcarbazole. The effect of a single methyl group at the 3-position will be less pronounced than the effect of two methyl groups at the 3 and 6 positions.
Based on the literature, 9-phenylcarbazole has an irreversible oxidation at an anodic peak potential (Ep,a) of +1.38 V (vs. Ag/AgCl).[4] In contrast, 3,6-dimethyl-9-phenyl-9H-carbazole exhibits a reversible oxidation with a half-wave potential (E1/2) of +1.26 V.[4] Therefore, it is predicted that 3-Methyl-9-phenyl-9H-carbazole will have a quasi-reversible to reversible oxidation at a potential slightly lower than that of 9-phenylcarbazole, likely in the range of +1.30 V to +1.35 V.
The following table summarizes the known and predicted electrochemical data for these compounds.
| Compound | Substituents | Oxidation Potential (V vs. Ag/AgCl) | Reversibility | Predicted HOMO (eV) |
| 9-phenyl-9H-carbazole | None | Ep,a = +1.38[4] | Irreversible | -5.78 |
| 3-Methyl-9-phenyl-9H-carbazole | 3-Methyl | ~ +1.32 (Predicted) | Quasi-reversible | ~ -5.72 (Predicted) |
| 3,6-dimethyl-9-phenyl-9H-carbazole | 3,6-Dimethyl | E1/2 = +1.26[4] | Reversible | -5.66 |
Note: HOMO levels are estimated based on the oxidation potentials and are for comparative purposes.
To determine the LUMO energy level, the optical band gap (Egopt) is required. This is obtained from the onset of the UV-Vis absorption spectrum. For 9-phenylcarbazole, the absorption onset is around 350 nm, corresponding to an optical band gap of approximately 3.54 eV. The methyl substituent is not expected to significantly alter the optical band gap. Assuming a similar Egopt for 3-Methyl-9-phenyl-9H-carbazole, the predicted LUMO energy level would be approximately -2.18 eV.
Experimental Methodologies: A Practical Guide
To empirically validate the predicted electrochemical properties of 3-Methyl-9-phenyl-9H-carbazole, a systematic experimental approach is necessary. The following sections provide detailed protocols for the key analytical techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox behavior of electroactive species.
Objective: To determine the oxidation potential and reversibility of 3-Methyl-9-phenyl-9H-carbazole.
Instrumentation and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or foil
-
Analyte: 3-Methyl-9-phenyl-9H-carbazole (typically 1-5 mM)
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Inert gas: High-purity nitrogen or argon
Step-by-Step Protocol:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the 3-Methyl-9-phenyl-9H-carbazole in this solution to the desired concentration.
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deoxygenated solution.
-
Data Acquisition:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the analyte (e.g., +1.8 V), and then scan back to the initial potential.
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram (current vs. potential).
-
Perform multiple scans to ensure reproducibility.
-
To investigate the kinetics of the redox process, vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s).
-
-
Internal Referencing: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc+ redox couple is used as an internal standard for accurate potential referencing.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of the molecule.
Objective: To determine the absorption spectrum and optical band gap (Egopt) of 3-Methyl-9-phenyl-9H-carbazole.
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analyte: 3-Methyl-9-phenyl-9H-carbazole
-
Solvent: UV-grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane)
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute solution of 3-Methyl-9-phenyl-9H-carbazole in the chosen UV-grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a second quartz cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
The absorption spectrum is a plot of absorbance versus wavelength.
-
The optical band gap (Egopt) is estimated from the onset of the lowest energy absorption band. This can be determined by finding the intersection of the tangent to the absorption edge with the baseline.
-
The optical band gap in electron volts (eV) can be calculated using the formula: Egopt (eV) = 1240 / λonset (nm) , where λonset is the wavelength of the absorption onset.
-
Conclusion
This technical guide has provided a detailed overview of the electrochemical properties of 3-Methyl-9-phenyl-9H-carbazole. By leveraging data from analogous compounds, we have established a robust predictive framework for its electrochemical behavior, highlighting the influence of the methyl substituent on the oxidation potential and HOMO energy level. The comprehensive experimental protocols for cyclic voltammetry and UV-Vis spectroscopy offer a clear roadmap for the empirical characterization of this and related carbazole derivatives. The insights and methodologies presented herein are intended to empower researchers in the rational design and development of novel organic materials for advanced electronic applications.
References
-
Chiu, Y.-C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337. [Link]
-
Verbitsky, E. A., et al. (2020). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. Dyes and Pigments, 173, 107933. [Link]
-
Grigalevicius, S., et al. (2020). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Molecules, 25(21), 5035. [Link]
-
Abdullah, M. A., et al. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 10, 251-263. [Link]
-
Gorgun, N., et al. (2024). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-12. [Link]
-
Hsiao, S.-H., & Lin, S.-W. (2016). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry, 7(1), 198-211. [Link]
-
Al-Otaibi, A. A., et al. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 10, 251-263. [Link]
-
Wan, X. J., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
-
Agarwal, N., et al. (2011). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Dyes and Pigments, 90(1), 81-88. [Link]
-
NIST. (n.d.). 9H-Carbazole, 9-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 3-Methyl-9-phenyl-9H-carbazole as a Host Material
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 3-Methyl-9-phenyl-9H-carbazole as a host material, primarily within the context of Organic Light-Emitting Diode (OLED) technology. Carbazole derivatives are renowned for their robust thermal stability and advantageous electronic properties, making them exemplary candidates for host materials in phosphorescent OLEDs (PhOLEDs). This guide will delve into the fundamental principles underpinning the use of carbazole-based hosts, the specific (though often extrapolated) properties of 3-Methyl-9-phenyl-9H-carbazole, detailed protocols for its synthesis and incorporation into OLED devices, and methods for device characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the material's function and optimization in electronic devices.
Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs
Phosphorescent OLEDs have revolutionized display and lighting technologies by theoretically achieving 100% internal quantum efficiency through the harvesting of both singlet and triplet excitons.[1] The performance of these devices is intrinsically linked to the properties of the host material in which the phosphorescent emitter (guest) is dispersed. An ideal host material must satisfy several critical criteria:
-
High Triplet Energy (ET): The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient and unidirectional energy transfer from the host to the guest, preventing back-energy transfer.[1]
-
Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are crucial for device longevity and operational stability. The material should form stable amorphous films, resisting crystallization that can lead to device failure.
-
Balanced Charge Transport: Efficient injection and transport of both holes and electrons are necessary to ensure that the exciton recombination zone is confined within the emissive layer, maximizing efficiency.
-
Appropriate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align with adjacent layers (hole and electron transport layers) to facilitate charge injection with minimal barriers.
Carbazole-based compounds, such as 3-Methyl-9-phenyl-9H-carbazole, have emerged as a prominent class of host materials due to their inherent properties that align well with these requirements.[2] The carbazole moiety provides a high triplet energy and good hole-transporting characteristics, while substitution at the 3, 6, and 9 positions allows for the fine-tuning of its electronic and physical properties.[2][3]
Properties of 3-Methyl-9-phenyl-9H-carbazole
Table 1: Estimated Physicochemical Properties of 3-Methyl-9-phenyl-9H-carbazole and Related Compounds.
| Property | Estimated/Reported Value | Significance in OLEDs |
| Molecular Formula | C₁₉H₁₅N | - |
| Molecular Weight | 257.33 g/mol | Influences evaporation temperature in vacuum deposition. |
| HOMO Level | ~ -5.5 to -5.8 eV | Affects hole injection from the hole transport layer. |
| LUMO Level | ~ -2.1 to -2.4 eV | Affects electron injection from the electron transport layer. |
| Triplet Energy (ET) | > 2.7 eV | Must be higher than the guest emitter's ET. |
| Glass Transition Temp. (Tg) | > 100 °C | Indicates morphological stability of the amorphous film.[4] |
| Decomposition Temp. (Td) | > 350 °C | Reflects the material's thermal stability during device operation and fabrication.[2] |
Note: The values for HOMO, LUMO, ET, Tg, and Td are estimations based on data for similar carbazole derivatives and should be experimentally verified for 3-Methyl-9-phenyl-9H-carbazole.
Synthesis of 3-Methyl-9-phenyl-9H-carbazole
A common and effective method for the synthesis of N-arylcarbazoles is the Ullmann condensation reaction. The following protocol outlines a plausible synthetic route for 3-Methyl-9-phenyl-9H-carbazole.
Protocol 1: Synthesis via Ullmann Condensation
Materials:
-
3-Methyl-9H-carbazole
-
Iodobenzene (or Bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,2-dichlorobenzene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Methyl-9H-carbazole, iodobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add a sufficient amount of DMF to dissolve the reactants.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen, which can interfere with the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 140-150 °C for DMF) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a large volume of water and stir. A precipitate should form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication and Characterization
The following section details the fabrication of a phosphorescent OLED using 3-Methyl-9-phenyl-9H-carbazole as the host material. The device architecture described is a common multilayer structure.
Diagram 1: Typical OLED Device Architecture
Caption: A schematic of a typical multilayer phosphorescent OLED structure.
Protocol 2: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)
1. Substrate Preparation:
-
Start with indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen stream.
-
Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
2. Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device stack could be:
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a suitable HTL material, such as NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
-
Emissive Layer (EML): Co-evaporate 3-Methyl-9-phenyl-9H-carbazole (host) and a phosphorescent emitter (guest), for example, Ir(ppy)₃ for green emission or FIrpic for blue emission. The doping concentration of the guest is typically between 5-15 wt%. The thickness of this layer is usually around 20-30 nm.
-
Hole Blocking Layer (HBL): Deposit a 10 nm thick layer of a material with a deep HOMO level, such as BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), to confine holes within the EML.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an electron-transporting material like Alq₃ (Tris(8-hydroxyquinolinato)aluminium).
-
3. Cathode Deposition:
-
Through a shadow mask to define the active area, deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (1 nm).
-
Follow this with a thicker layer of a low work function metal, typically aluminum (Al) (100 nm), to form the cathode.
4. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
Diagram 2: OLED Fabrication Workflow
Caption: A flowchart illustrating the key stages in fabricating an OLED device.
Device Characterization
Once fabricated, the OLED devices should be characterized to evaluate their performance.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum. This is a critical measure of the device's efficiency.
-
Operational Lifetime: The time it takes for the initial luminance to decrease by a certain percentage (e.g., 50%) under constant current operation.
Conclusion
3-Methyl-9-phenyl-9H-carbazole represents a promising host material for the development of efficient and stable phosphorescent OLEDs. Its carbazole core provides the requisite high triplet energy and good hole transport properties, while the methyl and phenyl substitutions can be leveraged to fine-tune its electronic and morphological characteristics. Although specific experimental data for this compound is sparse, the general understanding of carbazole derivatives allows for a rational approach to its synthesis and application. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of 3-Methyl-9-phenyl-9H-carbazole and to further optimize its performance in next-generation organic electronic devices. It is strongly recommended that the fundamental properties of this specific molecule be experimentally determined to validate the estimations and to enable more precise device engineering.
References
- Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (n.d.).
- Synthesis of new 9H-Carbazole derivatives. (2020). Iraqi Journal of Science.
- Carbazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of new 9H-Carbazole derivatives. (2020).
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PMC.
- Preparation method of OLED (Organic Light Emitting Diode) device and.... (n.d.).
- Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3′:6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs. (2025).
- Corrigendum to “Branched carbazole based derivative as very efficient host material for third generation OLED devices” [Synth. Met. 315 (2025) 117971]. (n.d.).
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- The calculated HOMO and LUMO energy levels for various carbazole‐based.... (n.d.).
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- LUMO energy level calculated from αHOMO of the triplet state
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protocol for the synthesis of 3-Methyl-9-phenyl-9h-carbazole
An Application Note for the Synthesis of 3-Methyl-9-phenyl-9H-carbazole
Abstract: This document provides a detailed guide for the synthesis of 3-Methyl-9-phenyl-9H-carbazole, a key building block in materials science and pharmaceutical development. The primary focus is on the modern and highly efficient Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[1][2] We provide a comprehensive, step-by-step protocol, an analysis of the catalytic cycle, and expected characterization data. Additionally, we discuss the classical Graebe-Ullmann synthesis as a valid, albeit often less efficient, alternative route. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights and explaining the causality behind experimental choices.
Introduction: The Significance of Substituted Carbazoles
Carbazole derivatives are a class of aromatic heterocyclic compounds renowned for their unique electronic and photophysical properties. The rigid, planar structure and excellent hole-transporting capabilities of the carbazole nucleus make these compounds indispensable in the development of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices.[3] In medicinal chemistry, the carbazole scaffold is a recognized pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]
3-Methyl-9-phenyl-9H-carbazole combines the carbazole core with a methyl group, which can be used to fine-tune electronic properties, and an N-phenyl group, which enhances thermal stability and influences molecular packing. The synthesis of this specific N-arylcarbazole is crucial for creating advanced materials and complex pharmaceutical intermediates.
Strategic Overview: Pathways to N-Arylation
The construction of the N-aryl bond in 9-phenylcarbazole derivatives can be accomplished through several synthetic strategies. The choice of method often depends on factors such as starting material availability, functional group tolerance, desired yield, and reaction scalability.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds between aryl halides and amines.[1] Its broad substrate scope, high efficiency, and relatively mild conditions have made it a cornerstone of modern organic synthesis, largely replacing harsher classical methods.[1][5]
-
Graebe-Ullmann Synthesis: This classical reaction involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles, which cyclize via a diradical intermediate to form the carbazole skeleton.[6][7] While historically significant, this method often requires high temperatures and may have limited substrate scope.[6]
This guide will first detail the Buchwald-Hartwig protocol due to its superior efficiency and reliability for the target molecule.
Primary Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct and efficient route to 3-Methyl-9-phenyl-9H-carbazole by coupling 3-Methyl-9H-carbazole with a phenyl halide.
Reaction Principle & Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle.[5] A Pd(0) complex undergoes oxidative addition with the aryl halide (e.g., bromobenzene). The resulting Pd(II) complex coordinates with the deprotonated carbazole (the carbazolide anion), which is formed in situ by the base. The final step is reductive elimination, which forms the desired C-N bond, releases the 3-Methyl-9-phenyl-9H-carbazole product, and regenerates the active Pd(0) catalyst.[1] The choice of phosphine ligand is critical as it stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[1]
Experimental Workflow
Materials & Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS No. | Quantity / Equivalents | Notes |
| 3-Methyl-9H-carbazole | C₁₃H₁₁N | 181.24 | 4630-20-0 | 1.0 equiv. | Starting material[3] |
| Bromobenzene | C₆H₅Br | 157.01 | 108-86-1 | 1.2 equiv. | Iodobenzene can also be used. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | 0.01-0.03 equiv. | Palladium catalyst precursor. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | 0.02-0.06 equiv. | Bidentate phosphine ligand. |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | 1.4 equiv. | Strong, non-nucleophilic base. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | ~0.1 M | Reaction solvent. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Methyl-9H-carbazole (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.04 equiv.).
-
Scientist's Note: The use of a Schlenk flask and inert gas is critical. The Pd(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is performed in air.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the carbazole. Follow this with the addition of bromobenzene (1.2 equiv.) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting carbazole spot indicates reaction completion.
-
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).[7][8]
-
Purification - Initial: Combine the organic layers, wash with brine to remove residual base and water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.[8] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification - Final: Purify the resulting crude residue by column chromatography on silica gel.[8] A gradient eluent system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% EtOAc in hexane), is effective for isolating the pure product.
Characterization & Validation
The identity and purity of the synthesized 3-Methyl-9-phenyl-9H-carbazole (C₁₉H₁₅N, Mol. Wt: 257.33 g/mol ) should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum should show distinct signals for the methyl protons (a singlet around δ 2.5 ppm) and a complex pattern of multiplets in the aromatic region (δ 7.2-8.2 ppm) corresponding to the 11 aromatic protons.
-
¹³C NMR: The spectrum will display signals for the 19 unique carbon atoms in the molecule, including the methyl carbon (around δ 21 ppm) and aromatic carbons (δ 109-141 ppm).
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of the product.
-
Melting Point: A sharp melting point should be observed and recorded. For the parent compound, 3-Methyl-9H-carbazole, the melting point is 206-210 °C.[3] The N-phenylated product will have a different, distinct melting point.
Alternative Protocol: Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classical method for forming the carbazole ring system.[9] This route is typically a multi-step process and is presented here conceptually as an alternative for constructing the carbazole core, which would then require a subsequent N-phenylation step.
Conceptual Pathway
The core of this synthesis involves the creation and subsequent decomposition of a benzotriazole intermediate.
-
Precursor Synthesis: An appropriately substituted o-aminodiphenylamine is required. For the target molecule, one would start with a precursor like 2-amino-4'-methyldiphenylamine.
-
Diazotization: The primary amino group of the precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding 1-aryl-1,2,3-benzotriazole.[7][10]
-
Cyclization: The isolated benzotriazole is heated to high temperatures (thermolysis) or irradiated with UV light (photolysis).[7] This induces the extrusion of nitrogen gas (N₂), generating a highly reactive diradical intermediate that rapidly cyclizes to form the stable carbazole ring system, yielding 3-Methyl-9H-carbazole.[6]
-
N-Phenylation: The resulting 3-Methyl-9H-carbazole would then be subjected to a separate N-arylation step, such as an Ullmann condensation or the Buchwald-Hartwig amination described above, to install the final phenyl group at the 9-position.
Scientist's Note: While effective for certain substrates, the high temperatures required for the thermolysis step can limit its applicability with sensitive functional groups. The modern Buchwald-Hartwig amination is generally preferred for its milder conditions and broader scope.
References
- ChemicalBook. 3-Methyl-9-phenyl-9h-carbazole | 1202362-88-6.
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- Journal of the Chemical Society (Resumed). 916. The Graebe–Ullmann carbazole synthesis. RSC Publishing.
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- Wikipedia.
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Application Notes and Protocols for Device Fabrication with 3-Methyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Role of Carbazole Derivatives in Next-Generation Organic Electronics
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unprecedented color purity, contrast, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed within their multilayer structures. Among the various classes of materials, carbazole derivatives have emerged as a cornerstone for high-performance OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1][2] The carbazole moiety, a rigid and electron-rich aromatic heterocycle, provides a robust scaffold for tuning the electronic and photophysical properties of the molecule.
This application note focuses on 3-Methyl-9-phenyl-9H-carbazole (MPC) , a member of the N-phenylcarbazole family. The introduction of a phenyl group at the 9-position of the carbazole core imparts significant thermal stability and allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The methyl group at the 3-position further modifies these electronic properties. While specific experimental data for MPC in OLED devices is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its application based on established principles for closely related 9-phenylcarbazole derivatives. We will detail the rationale behind material selection, provide step-by-step fabrication protocols, and discuss the expected performance characteristics when MPC is utilized as a hole-transporting material (HTM) or a host in phosphorescent OLEDs (PhOLEDs).
Core Principles: Why 3-Methyl-9-phenyl-9H-carbazole is a Promising Candidate
The efficacy of an organic semiconductor in an OLED device is governed by several key material properties. For a hole-transporting material, a suitable HOMO level for efficient hole injection from the anode, high hole mobility for effective charge transport, and a high triplet energy to confine excitons within the emissive layer are crucial.[3] When used as a host for a phosphorescent emitter, a high triplet energy is paramount to prevent reverse energy transfer from the guest emitter to the host, which would otherwise quench the emission.[4][5]
-
Good Thermal Stability: The rigid carbazole core and the phenyl substitution contribute to high glass transition temperatures (Tg) and decomposition temperatures (Td), which is essential for device longevity and operational stability.[3]
-
Appropriate HOMO Level: Carbazole derivatives typically exhibit HOMO levels in the range of -5.4 to -6.0 eV, facilitating efficient hole injection from standard anodes like Indium Tin Oxide (ITO) often used in OLEDs.[6]
-
High Triplet Energy: The non-conjugated linkage between the phenyl group and the carbazole core helps to maintain a high triplet energy, making it a suitable candidate for hosting blue or green phosphorescent emitters.[7]
Device Architecture and Fabrication Workflow
The following section outlines a detailed protocol for the fabrication of a phosphorescent OLED (PhOLED) using thermal evaporation, a common technique for depositing thin films of organic materials.[8][9] This protocol is based on a standard device architecture where 3-Methyl-9-phenyl-9H-carbazole can be incorporated as either a hole-transporting layer or a host material in the emissive layer.
I. Substrate Preparation: The Foundation for High-Performance Devices
The quality of the substrate is critical for achieving uniform film growth and preventing electrical shorts. Indium Tin Oxide (ITO) coated glass is the most common substrate for OLEDs due to its high transparency and conductivity.
Protocol for ITO Substrate Cleaning:
-
Initial Cleaning: Place the ITO-coated glass substrates in a substrate holder.
-
Ultrasonication Sequence: Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Deionized water with detergent
-
Deionized water (rinse)
-
Acetone
-
Isopropyl alcohol (IPA)
-
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes. This step removes organic residues and increases the work function of the ITO, promoting efficient hole injection.
Causality behind the protocol: The multi-step cleaning process is designed to remove both organic and inorganic contaminants from the ITO surface. The final UV-ozone treatment is crucial as it creates a more hydrophilic and higher work function surface, which reduces the energy barrier for hole injection into the subsequent organic layer.
II. Thin Film Deposition by Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique where a source material is heated in a high-vacuum environment until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses as a thin film on the cooler substrate.
General Thermal Evaporation Protocol:
-
System Pump-down: Load the cleaned ITO substrates and the organic materials in their respective crucibles into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar to minimize contamination from residual gases like oxygen and water, which can degrade the organic materials and the device performance.[9]
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode by resistively heating the crucibles. The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
Diagram of the Thermal Evaporation Process:
Caption: Thermal evaporation of 3-Methyl-9-phenyl-9H-carbazole.
III. Device Architecture and Layer-by-Layer Protocol
The specific architecture of an OLED can be tailored to optimize its performance. Below are two representative architectures where MPC can be utilized.
Architecture A: MPC as a Hole-Transporting Layer (HTL)
This architecture is suitable for a green or red phosphorescent OLED.
Caption: OLED architecture with MPC as the Hole-Transporting Layer.
Protocol for Architecture A:
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| HIL | HAT-CN | 10 | 0.5 | Hole Injection Layer: Facilitates efficient hole injection from ITO. |
| HTL | 3-Methyl-9-phenyl-9H-carbazole (MPC) | 30 | 1.0 | Hole Transport Layer: Transports holes to the emissive layer. |
| EML | CBP:Ir(ppy)₃ (8%) | 20 | 1.0 (co-deposition) | Emissive Layer: Site of light emission. |
| EBL | BCP | 10 | 1.0 | Electron Blocking Layer: Confines electrons in the EML. |
| ETL | Alq₃ | 30 | 1.0 | Electron Transport Layer: Transports electrons to the EML. |
| EIL | LiF | 1 | 0.2 | Electron Injection Layer: Facilitates electron injection from Al. |
| Cathode | Al | 100 | 2.0 | Cathode: Injects electrons. |
Architecture B: MPC as a Host in the Emissive Layer
This architecture is suitable for a blue phosphorescent OLED, assuming MPC has a sufficiently high triplet energy.
Caption: OLED architecture with MPC as the Host Material.
Protocol for Architecture B:
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| HIL | HAT-CN | 10 | 0.5 | Hole Injection Layer: Facilitates efficient hole injection from ITO. |
| HTL | TAPC | 40 | 1.0 | Hole Transport Layer: Transports holes to the emissive layer. |
| EML | MPC :FIrpic (15%) | 20 | 1.0 (co-deposition) | Emissive Layer: MPC acts as the host for the blue emitter. |
| ETL | TPBi | 40 | 1.0 | Electron Transport Layer: Transports electrons to the EML. |
| EIL | LiF | 1 | 0.2 | Electron Injection Layer: Facilitates electron injection from Al. |
| Cathode | Al | 100 | 2.0 | Cathode: Injects electrons. |
IV. Device Encapsulation
Organic materials in OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a critical final step to ensure long-term device stability.
Protocol for Encapsulation:
-
Immediately after fabrication, transfer the devices to an inert atmosphere glovebox (e.g., nitrogen or argon).
-
Apply a UV-curable epoxy around the perimeter of the active area.
-
Place a clean glass lid over the device, pressing gently to spread the epoxy.
-
Cure the epoxy using a UV lamp.
Expected Performance and Characterization
While specific performance data for devices using MPC is not available, we can anticipate the following based on similar carbazole derivatives:
-
As an HTL: Devices are expected to show good current and power efficiencies. The high triplet energy of MPC should effectively confine excitons in the emissive layer, leading to high quantum efficiencies.
-
As a Host: For blue PhOLEDs, the performance will be highly dependent on the triplet energy of MPC. If it is sufficiently higher than that of the blue emitter (e.g., FIrpic, ~2.65 eV), high efficiencies can be expected.
Key Performance Metrics to Characterize:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, driving voltage, and luminance.
-
External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons.
-
Power Efficiency: To evaluate the overall energy efficiency of the device.
-
Electroluminescence (EL) Spectrum: To determine the color coordinates (CIE) and purity of the emitted light.
-
Operational Lifetime: To assess the stability and longevity of the device.
Table of Expected Properties for 9-Phenylcarbazole Derivatives:
| Property | Expected Range for 9-Phenylcarbazole Derivatives | Significance in OLEDs |
| HOMO Level | -5.4 to -6.0 eV | Determines the energy barrier for hole injection from the anode. |
| LUMO Level | -2.0 to -2.5 eV | Influences electron injection and transport properties. |
| Triplet Energy (T₁) | > 2.8 eV | Crucial for hosting blue and green phosphorescent emitters to prevent reverse energy transfer.[3] |
| Glass Transition (Tg) | > 100 °C | Indicates the morphological stability of the amorphous thin film, impacting device lifetime.[3] |
Conclusion and Future Outlook
3-Methyl-9-phenyl-9H-carbazole represents a promising material for application in high-performance OLEDs, leveraging the well-established benefits of the carbazole framework. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to begin fabricating and characterizing devices with MPC. While the lack of specific experimental data for MPC necessitates a degree of extrapolation from related compounds, the provided methodologies are robust and widely applicable in the field of organic electronics.
Further experimental investigation is required to precisely determine the key material properties of MPC, such as its HOMO/LUMO levels, triplet energy, and charge carrier mobility. Such studies will enable the fine-tuning of device architectures to fully exploit the potential of this material and pave the way for its integration into next-generation OLED displays and lighting solutions.
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Magomedov, A., et al. (2025). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances. [Link]
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Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega, 8(13), 12185-12194. [Link]
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Wang, C., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Chemistry – An Asian Journal, 5(5), 1112-1122. [Link]
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Agarwal, N. R., & Singh, P. (2014). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]
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Srour, H., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]
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Lee, C. W., et al. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ResearchGate. [Link]
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Grazulevicius, J. V., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 25(23), 5767. [Link]
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To, W.-P., et al. (2022). Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. Chemical Science, 13(30), 8877-8891. [Link]
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Lee, C. W., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Semantic Scholar. [Link]
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Chen, C.-H., et al. (2023). Effect of the Number of Phenylcarbazole Units Adorned to the Silicon Atom for High Triplet Energy with High Charge Mobility. Polymers, 15(22), 4434. [Link]
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Kim, J. Y., et al. (2020). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
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Lee, C. W., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]
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Armour, M. P., et al. (2020). Accurate & cheap calculations of the lowest triplet state energy: an experimentalist's guide. Journal of Materials Chemistry C, 8(30), 10444-10451. [Link]
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Ke, T.-H., et al. (2014). Triplet states and Energy Back Transfer of Carbazole Derivatives. ResearchGate. [Link]
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Kim, S., et al. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. International Journal of Molecular Sciences, 25(5), 2697. [Link]
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Galian, R. E., & Scaiano, J. C. (2004). Study on the triplet states of N-phenyl carbazoles. Transient spectra and singlet oxygen generation. ResearchGate. [Link]
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3-Methyl-9-phenyl-9h-carbazole in thermally activated delayed fluorescence
An In-Depth Guide to Carbazole-Based Host Materials in Thermally Activated Delayed Fluorescence (TADF) Applications
Introduction: The Role of Host Materials in Next-Generation OLEDs
The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, promising internal quantum efficiencies (IQEs) of up to 100% in metal-free organic molecules.[1][2] This circumvents the limitations of conventional fluorescence (25% IQE) and avoids the use of expensive and rare heavy metals like iridium and platinum found in phosphorescent emitters.[2]
The performance of a TADF-OLED is not solely dependent on the emitter molecule. The host material, in which the emitter is dispersed, plays a pivotal role in dictating the overall device efficiency, stability, and color purity.[1][3] An ideal host must possess several key characteristics: a high triplet energy level to confine the triplet excitons on the guest emitter, balanced charge-transport properties to ensure efficient electron-hole recombination within the emissive layer, and high thermal and morphological stability.[4][5]
Among the various classes of host materials, carbazole derivatives have emerged as exceptional candidates.[5][6] Their inherent high triplet energy, excellent hole-transporting capabilities, and rigid, stable structure make them ideal for high-performance OLEDs.[6][7] While the topic specified "3-Methyl-9-phenyl-9H-carbazole," a more widely studied and commercially significant compound in TADF literature is 1,3-bis(N-carbazolyl)benzene , commonly known as mCP . This guide will focus on the principles and applications of carbazole-based hosts, using mCP as a primary example, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the fundamental science, detailed experimental protocols, and critical insights necessary for leveraging these materials in advanced TADF applications.
Theoretical Framework: Understanding the Host-Guest System in TADF
The Mechanism of Thermally Activated Delayed Fluorescence
The TADF process hinges on the ability of a molecule to up-convert non-emissive triplet excitons (T₁) into emissive singlet excitons (S₁) through a process called Reverse Intersystem Crossing (rISC).[1] This is only possible if the energy gap between the S₁ and T₁ states (ΔEST) is sufficiently small (typically < 0.2 eV), allowing thermal energy at room temperature to facilitate the transition.
Caption: The Jablonski diagram illustrating the TADF mechanism.
The Critical Role of the Host Material
In a TADF-OLED, the emissive layer (EML) consists of a TADF emitter (guest) doped into a host matrix. The host is not merely a passive scaffold; it actively participates in the device's operation.[1] Its primary functions are:
-
Energy Confinement: The host must have higher singlet (S₁) and triplet (T₁) energy levels than the guest emitter. This ensures that excitons formed on or transferred to the host can efficiently transfer their energy to the guest, and crucially, it prevents the guest's triplet excitons from being quenched by the host.[3][4]
-
Charge Transport: The host facilitates the transport of electrons and holes to the recombination zone. Ideally, a host should have balanced charge transport (ambipolar) to ensure that the recombination of electrons and holes occurs squarely within the EML, maximizing efficiency.[1][8]
-
Morphological Stability: The host material must form stable, uniform amorphous films. High glass transition temperatures (Tg) are desirable to prevent crystallization during device operation, which can lead to device failure.[9][10]
-
Preventing Aggregation: By dispersing the emitter molecules, the host prevents aggregation-caused quenching (ACQ), where emitter molecules in close proximity can form non-emissive aggregates.[5]
mCP (1,3-bis(N-carbazolyl)benzene) is an exemplary host material, particularly for blue and green TADF emitters, because it possesses a very high triplet energy (~2.9 eV), good hole transport characteristics, and a high Tg of 62°C.[1][10] Its wide energy gap effectively confines excitons on the guest emitter, making it a benchmark material in the field.
Material Properties and Data
The selection of a host material is a data-driven process. The key photophysical and electrical properties of mCP are summarized below.
| Property | Value | Significance | Reference |
| Chemical Formula | C₃₀H₂₀N₂ | Defines the molecular structure. | N/A |
| Molecular Weight | 412.50 g/mol | Relevant for solution preparation. | N/A |
| Triplet Energy (T₁) | ~2.9 eV | High T₁ prevents quenching of guest excitons. | [1] |
| HOMO Level | ~5.9 eV | Dictates hole injection and transport. | [1] |
| LUMO Level | ~2.4 eV | Dictates electron injection and transport. | [1] |
| Glass Transition (Tg) | 62 °C | Indicator of morphological stability. | [10] |
| Photoluminescence (Film) | ~350-400 nm | Intrinsic emission of the host material. | [11] |
Note: HOMO/LUMO values can vary slightly depending on the measurement technique.
Experimental Protocols: From Synthesis to Device Characterization
This section provides detailed, field-proven protocols for the synthesis of a representative carbazole host and the fabrication and characterization of a TADF-OLED.
Protocol 1: Synthesis of 3-Bromo-9-phenyl-9H-carbazole
This protocol describes a common synthetic step for creating functionalized carbazole derivatives, which can then be used to build more complex host molecules. The synthesis involves a palladium-catalyzed cross-coupling reaction.[12]
Materials:
-
3-Bromo-9H-carbazole
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tributylphosphine
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere (N₂ or Ar) flask, add 3-bromo-9H-carbazole, iodobenzene (1.0-1.2 equivalents), Pd₂(dba)₃ (0.03 eq.), and anhydrous toluene.
-
Ligand Addition: Add tributylphosphine (0.06 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane.
-
Washing: Wash the organic phase with distilled water and then brine.
-
Drying: Dry the collected organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.[12]
Protocol 2: Fabrication of a Solution-Processed TADF-OLED
This protocol details the fabrication of a multilayer OLED using mCP as a host material via a solution-based (spin-coating) method.
Caption: Workflow for solution-processed TADF-OLED fabrication.
Device Structure Example: ITO / PEDOT:PSS (40 nm) / EML [mCP:TADF emitter] (40 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm).[1]
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a detergent solution, deionized (DI) water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 5-10 minutes to increase the work function of the ITO and remove organic residues.[1]
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered (0.45 µm filter) solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface.
-
Anneal the substrates on a hotplate at ~120-140°C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host (e.g., mCP) and the TADF emitter dopant in a suitable organic solvent (e.g., chlorobenzene or toluene). The doping concentration is critical and typically ranges from 5-20 wt%.
-
Spin-coat the EML solution on top of the PEDOT:PSS layer.
-
Anneal the film at a moderate temperature (e.g., 80°C) for 30 minutes inside the glovebox to remove the solvent.
-
-
Electron Transport and Cathode Layers (Vacuum Deposition):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr) without breaking the inert atmosphere.
-
Deposit the Electron Transport Layer (ETL), such as TmPyPB (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene).[1]
-
Sequentially deposit a thin layer of Lithium Fluoride (LiF) to facilitate electron injection, followed by a thicker layer of Aluminum (Al) to serve as the cathode.[1][13]
-
-
Encapsulation:
-
Encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and cathode from oxygen and moisture.
-
Protocol 3: Device Characterization
Once fabricated, the device's performance must be rigorously tested.
Equipment:
-
Source measure unit (SMU)
-
Integrating sphere coupled with a calibrated spectrometer
-
Photodiode
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Place the device in a light-tight test jig.
-
Apply a forward voltage bias using the SMU and sweep the voltage from 0 V to a higher voltage (e.g., 10-15 V).
-
Simultaneously measure the current flowing through the device (to calculate current density, J) and the light output (luminance, L) using the calibrated photodiode.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage or current, collect the emitted light and measure its spectrum using the spectrometer. This provides the emission color and coordinates (CIE).
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
This is typically measured using an integrating sphere to capture all emitted light. The total photon flux is calculated from the EL spectrum and its intensity, while the injected charge is known from the current. The EQE is then plotted against luminance or current density to assess the device's efficiency and roll-off characteristics.[1][14]
-
Device Performance and Analysis
The data below represents typical performance metrics for a high-efficiency, solution-processed orange-red TADF-OLED using a PVK:mCP mixed-host system.[1]
| Performance Metric | Value |
| Maximum EQE | 9.75% |
| Maximum Current Efficiency | 19.36 cd/A |
| Maximum Power Efficiency | 12.17 lm/W |
| Emission Peak | ~600 nm (Orange-Red) |
| Turn-on Voltage | ~3.5 V |
Analysis:
-
Efficiency Roll-off: A sharp decrease in EQE at high brightness is a common issue in TADF-OLEDs, often attributed to factors like triplet-triplet annihilation and singlet-triplet annihilation.[14] Analyzing the roll-off behavior can provide insights into exciton dynamics and charge balance within the device.
-
Turn-on Voltage: A low turn-on voltage is desirable for high power efficiency. High turn-on voltages may indicate poor charge injection or high resistance in the organic layers.
-
Color Stability: The EL spectrum should be measured at different brightness levels. A shift in the spectrum can indicate degradation or the presence of multiple emissive species.
Conclusion and Outlook
Carbazole-based materials like mCP are foundational to the advancement of TADF-OLED technology. Their robust electrochemical and thermal properties, combined with their high triplet energy, provide the ideal environment for TADF emitters to achieve their full potential. The protocols and data presented in this guide offer a comprehensive starting point for researchers aiming to fabricate and characterize high-performance devices.
Future research continues to focus on developing novel host materials with even better properties. This includes designing hosts with improved electron mobility to achieve better charge balance, increasing the Tg for enhanced operational stability, and tuning the polarity of the host to optimize interactions with specific TADF emitters.[3][9][15] The rational design of host-guest systems, grounded in the principles outlined here, will continue to drive the development of next-generation lighting and display technologies that are brighter, more efficient, and longer-lasting.
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G. D. N. R. Jayasundara, D. A. K. D. Dasanayake, R. M. K. D. B. Rajapaksha, et al. (2020). Mixed-Host Systems with a Simple Device Structure for Efficient Solution-Processed Organic Light-Emitting Diodes of a Red-Orange TADF Emitter. ACS Omega. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. inno-chem.com. [Link]
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E. V. Svidchenko, A. V. Kukhta, A. I. Tolmachev, et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega, 8(13), 12101–12111. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. inno-chem.com. [Link]
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T. J. N. Agent, M. M. H. Elsayed, H. Yersin, et al. (2021). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. [Link]
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A. F. Farokhi, A. G. Fernandez, H. R. G. Chapi, et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. Chemistry – A European Journal. [Link]
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A. F. Farokhi, A. G. Fernandez, H. R. G. Chapi, et al. (2024). Metal complex-based TADF: design, characterization, and lighting devices. ResearchGate. [Link]
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J. H. Lee, S. H. Kim, J. H. Lee, et al. (2015). High efficiency thermally activated delayed fluorescent devices using a mixed host of carbazole and phosphine oxide derived host materials. Synthetic Metals, 202, 168-172. [Link]
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J. Wang, X. Li, Y. Zhang, et al. (2024). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. International Journal of Molecular Sciences, 25(13). [Link]
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Z. Liu, S. Chen, W. Xie, et al. (n.d.). Thermally activated delayed fluorescence materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles. Request PDF. [Link]
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Application Notes and Protocols for Measuring the Electroluminescence of 3-Methyl-9-phenyl-9H-carbazole (MPCz)
Introduction: The Significance of Carbazole Derivatives in Modern OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the optoelectronic properties of the organic materials employed within their multilayer structures. Among the various classes of organic semiconductors, carbazole derivatives have emerged as a cornerstone in the development of high-performance OLEDs. Their rigid structure, excellent thermal stability, and ambipolar charge-transporting capabilities make them ideal candidates for various roles within an OLED, including as host materials for phosphorescent or fluorescent emitters, as hole-transporting layers (HTLs), and even as emissive materials themselves.[1][2]
3-Methyl-9-phenyl-9H-carbazole (MPCz) is a promising carbazole derivative that has garnered interest for its potential applications in optoelectronic devices. Understanding its electroluminescent behavior is crucial for optimizing its performance in OLEDs. This application note provides a comprehensive guide for researchers and scientists on the experimental setup and protocol for measuring the electroluminescence of MPCz-based OLEDs. We will delve into the rationale behind the experimental design, from device fabrication to data acquisition and analysis, to ensure a thorough and scientifically rigorous characterization of this material.
Core Principles: Understanding Electroluminescence in MPCz-based Devices
Electroluminescence is the phenomenon where a material emits light in response to an electric current. In an OLED, this process is initiated by the injection of electrons from the cathode and holes from the anode into the organic layers under an applied voltage. These charge carriers migrate through the electron transport layer (ETL) and hole transport layer (HTL), respectively, and recombine within the emissive layer (EML) to form excitons (electron-hole pairs). The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the emissive material.[3][4]
The role of MPCz in an OLED can vary. It can be used as a host material in the EML, where it facilitates charge transport and energy transfer to a guest emitter dopant. Alternatively, it can function as the primary emitting material. The efficiency and stability of the device are highly dependent on the energy level alignment between the different organic layers and the electrodes, as well as the intrinsic photophysical properties of MPCz.
Experimental Setup for Electroluminescence Measurement
A robust experimental setup is paramount for the accurate and reproducible measurement of electroluminescence. The following section details the necessary equipment and their integration.
Key Equipment and Components:
-
Source Measure Unit (SMU): A precision instrument that can simultaneously apply a voltage or current and measure the resulting current or voltage. This is the core component for driving the OLED and performing current-voltage (I-V) characterization.
-
Spectrometer: A device to measure the spectral characteristics of the emitted light, such as the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates. An integrating sphere coupled to the spectrometer is highly recommended for accurate luminance and external quantum efficiency (EQE) measurements.
-
Photodiode/Luminance Meter: To measure the brightness (luminance) of the emitted light in candelas per square meter (cd/m²).
-
Probe Station: A platform with micro-manipulated probes to make electrical contact with the anode and cathode of the OLED device without damaging the organic layers. This is often housed in a dark box to exclude ambient light.
-
Glovebox System: An inert atmosphere (e.g., nitrogen or argon) environment is crucial for both the fabrication and measurement of OLEDs, as the organic materials and reactive metal cathodes are sensitive to oxygen and moisture, which can degrade device performance and lifetime.
-
Thermal Evaporation System: For the deposition of the organic layers and the metal cathode under high vacuum. This ensures the formation of uniform and high-purity thin films.
-
Spin Coater: If solution-based processing is used for any of the organic layers.
-
Computer with Control and Data Acquisition Software: To automate the measurements, control the SMU and spectrometer, and record the data.
System Integration Diagram:
Caption: Integrated experimental setup for electroluminescence characterization.
Protocol for Device Fabrication and Electroluminescence Measurement
This protocol outlines the fabrication of a simple multilayer OLED incorporating MPCz as a host in the emissive layer and the subsequent measurement of its electroluminescent properties.
Part 1: Device Fabrication
The following is a representative device architecture. The thicknesses of the layers should be optimized for maximum performance.
Device Structure: ITO / HTL / EML (MPCz:Emitter) / ETL / Cathode
| Layer | Material Example | Deposition Method | Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Pre-patterned substrate | ~150 |
| Hole Transport Layer (HTL) | NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | Thermal Evaporation | 40 |
| Emissive Layer (EML) | MPCz doped with a fluorescent or phosphorescent emitter (e.g., C545T) | Co-evaporation | 30 |
| Electron Transport Layer (ETL) | Alq3 (Tris(8-hydroxyquinolinato)aluminium) | Thermal Evaporation | 20 |
| Cathode | LiF/Al | Thermal Evaporation | 1 / 100 |
Fabrication Workflow Diagram:
Caption: Step-by-step OLED fabrication workflow.
Detailed Fabrication Steps:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the cleaned ITO surface with UV-ozone for 10-15 minutes to increase its work function and improve hole injection.
-
Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the hole-transporting layer (e.g., NPB) at a rate of 1-2 Å/s.
-
Co-evaporate the emissive layer by depositing MPCz and the chosen emitter simultaneously. The doping concentration of the emitter is a critical parameter and should be varied (e.g., 1-10 wt%) to find the optimal performance. The deposition rate should be maintained at around 1-2 Å/s.
-
Deposit the electron-transporting layer (e.g., Alq3) at a rate of 1-2 Å/s.
-
-
Cathode Deposition: Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s, followed by a thicker layer of Aluminum (Al) at a rate of 2-5 Å/s.
-
Encapsulation: Transfer the fabricated devices into an inert atmosphere glovebox for encapsulation. Use a UV-curable epoxy resin and a glass slide to seal the device and protect it from atmospheric degradation.
Part 2: Electroluminescence Measurement Protocol
-
Device Mounting: Mount the encapsulated OLED device onto the probe station inside the dark box.
-
Electrical Connection: Carefully land the micro-probes on the ITO (anode) and Al (cathode) contact pads.
-
System Configuration:
-
Connect the SMU to the probes.
-
Position the photodiode or the input of the integrating sphere in close proximity to the emitting pixel of the OLED.
-
Ensure the spectrometer is properly calibrated.
-
-
Data Acquisition:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Set the SMU to sweep the voltage from 0 V to a maximum value (e.g., 15 V) in defined steps (e.g., 0.1 V).
-
At each voltage step, measure the current density (J) flowing through the device and the luminance (L) of the emitted light.
-
-
Electroluminescence Spectrum:
-
Apply a constant voltage or current to the device to achieve a stable light emission.
-
Record the electroluminescence spectrum using the spectrometer. It is advisable to record spectra at different brightness levels to check for any spectral shifts.
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated from the luminance and current density data using the formula: η_c = L / J. The unit is cd/A.
-
Power Efficiency (η_p): Calculated from the current efficiency and the operating voltage using the formula: η_p = π * L / (J * V). The unit is lm/W.
-
External Quantum Efficiency (EQE): This requires careful calibration of the measurement setup, often with an integrating sphere, to capture all the emitted light. The software accompanying the measurement system typically calculates the EQE based on the measured photon flux and the electrical input power.
-
-
Data Analysis and Interpretation
The collected data provides a comprehensive understanding of the electroluminescent performance of the MPCz-based OLED.
-
I-V-L Curves: The I-V curve will show the turn-on voltage, which is the voltage at which light emission becomes detectable (typically defined at a luminance of 1 cd/m²). The L-V curve illustrates how the brightness of the device increases with the applied voltage.
-
Efficiency Plots: Plotting the current efficiency, power efficiency, and EQE as a function of luminance or current density is crucial. A key performance metric is the "roll-off," which is the decrease in efficiency at high brightness levels. A smaller roll-off is desirable for practical applications.
-
Electroluminescence Spectrum: The spectrum reveals the color of the emitted light. The peak wavelength and the Full Width at Half Maximum (FWHM) are important parameters. The CIE coordinates, calculated from the spectrum, provide a standardized measure of the color.
Troubleshooting and Expert Insights
-
No Light Emission:
-
Check for short circuits in the device.
-
Ensure proper electrical contact by the probes.
-
Verify the polarity of the applied voltage (ITO should be positive).
-
The applied voltage may be too low.
-
-
Low Efficiency or High Turn-on Voltage:
-
Poor energy level alignment between layers, creating large injection barriers for charge carriers.
-
Impurities in the organic materials or at the interfaces.
-
Unbalanced charge injection and transport.
-
Non-optimal layer thicknesses.
-
-
Device Instability and Rapid Degradation:
-
Exposure to oxygen and moisture during fabrication or measurement.
-
High current densities leading to thermal degradation.
-
Morphological instability of the organic thin films.
-
Conclusion
This application note provides a detailed framework for the systematic characterization of the electroluminescent properties of 3-Methyl-9-phenyl-9H-carbazole. By following the outlined protocols for device fabrication and measurement, researchers can obtain reliable and reproducible data to evaluate the potential of MPCz in next-generation OLEDs. The key to successful characterization lies in the meticulous control of experimental parameters, the use of a high-quality measurement setup, and a thorough understanding of the underlying device physics. Further optimization of the device architecture and material combinations will be crucial to fully unlock the potential of MPCz and other novel carbazole derivatives in the field of organic electronics.
References
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Carbazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). A palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation enabled highly regioselective syntheses of functionalized indoles or carbazoles. Organic Chemistry Portal. [Link]
- Do, H. N., Quan, N. M., Phuc, B. V., & Tinh, D. V. (2021).
- Ferlin, M. G., Marzano, C., Gandin, V., Dall'Acqua, S., & Dalla Via, L. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4303–4428.
- Guthrie, R. W., Brossi, A., Mennona, F. A., Mullin, J. G., Kierstead, R. W., & Grunberg, E. (1975). Antitumor properties of ellipticine derivatives. Journal of Medicinal Chemistry, 18(7), 755–760.
- Hudson, B. P., & Barton, J. K. (1998). DNA-chain intercalating ability of carbazole derivatives. Journal of the American Chemical Society, 120(27), 6877–6888.
- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Blackwell Science.
- Knölker, H.-J., & Reddy, K. R. (2002). Carbazoles as attractive synthetic targets. Chemical Reviews, 102(11), 4303–4428.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED and Organic Electronics. Retrieved January 15, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. Retrieved January 15, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 3-Phenyl-9H-carbazole. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Molecular orbital surfaces of the HOMO and LUMO of the monomer. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels for various carbazole-based molecules. Retrieved January 15, 2026, from [Link]
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Srour, H., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics. ResearchGate. [Link]
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Sun, H., Chen, S., Zhong, A., & Lu, S. (2007). Feeling blue? Blue phosphors for OLEDs. ResearchGate. [Link]
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Application Notes and Protocols for Hole-Transporting Materials Based on 3-Methyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 3-Methyl-9-phenyl-9H-carbazole in Organic Electronics
The carbazole moiety has long been a cornerstone in the design of high-performance organic electronic materials, prized for its rigid, electron-rich structure that facilitates efficient hole transport.[1] The 9-phenylcarbazole scaffold, in particular, offers a versatile platform for developing hole-transporting materials (HTMs) with excellent thermal and morphological stability.[2] This guide focuses on a specific, promising derivative: 3-Methyl-9-phenyl-9H-carbazole . The introduction of a methyl group at the 3-position offers a subtle yet significant modification to the electronic properties and processability of the parent compound, making it an intriguing candidate for application in next-generation optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
The rationale behind utilizing 3-Methyl-9-phenyl-9H-carbazole and its derivatives lies in the ability to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection and transport from the active layer of a device to the electrode.[3] Furthermore, strategic functionalization of the 3-methyl-9-phenyl-9H-carbazole core can enhance solubility, film-forming properties, and overall device performance and stability.[4]
This document provides a comprehensive overview of the synthesis, characterization, and application of hole-transporting materials based on the 3-Methyl-9-phenyl-9H-carbazole core. We will delve into detailed, field-proven protocols, explaining the causality behind experimental choices to empower researchers in their pursuit of more efficient and stable organic electronic devices.
Part 1: Synthesis of the 3-Methyl-9-phenyl-9H-carbazole Core and its Derivatives
The synthesis of the 3-Methyl-9-phenyl-9H-carbazole core can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through copper-catalyzed methods like the Ullmann condensation. These methods offer broad functional group tolerance and generally provide good to excellent yields.[5][6]
Protocol 1: Synthesis of 3-Methyl-9-phenyl-9H-carbazole via Buchwald-Hartwig Amination
This protocol outlines a reliable method for the N-arylation of 3-methyl-9H-carbazole with an aryl halide. The Buchwald-Hartwig amination is favored for its milder reaction conditions compared to the Ullmann condensation.
Reaction Scheme:
Figure 1: Synthesis of 3-Methyl-9-phenyl-9H-carbazole.
Materials:
-
3-Methyl-9H-carbazole
-
Bromobenzene (or Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous p-xylene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, dichloromethane)
Procedure:
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, combine 3-methyl-9H-carbazole (1.0 equiv), cesium carbonate (2.7 equiv), palladium(II) acetate (5 mol %), and Xantphos (10 mol %).
-
Solvent and Reactant Addition: Add anhydrous p-xylene to the flask via syringe. Then, add bromobenzene (1.2 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 125 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase several times with toluene or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a heptane/dichloromethane gradient to afford 3-Methyl-9-phenyl-9H-carbazole as a solid.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky biarylphosphine ligand like Xantphos is highly effective for C-N bond formation, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the carbazole nitrogen without competing in the coupling reaction.
-
Solvent: p-Xylene is a high-boiling, non-polar solvent suitable for this reaction temperature.
Functionalization for Enhanced Hole Transport Properties
To further optimize the hole-transporting properties, the 3-Methyl-9-phenyl-9H-carbazole core can be functionalized with electron-donating groups, such as methoxy-substituted triphenylamines. This modification can raise the HOMO energy level for better alignment with the valence band of perovskite absorbers and improve the material's solubility and film-forming characteristics.[7]
Part 2: Characterization of 3-Methyl-9-phenyl-9H-carbazole Based HTMs
Thorough characterization is essential to validate the synthesis and to understand the material's potential for application in electronic devices.
Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to determine the HOMO and LUMO energy levels of a material, which are crucial for assessing its suitability as an HTM.
Experimental Workflow:
Figure 2: Workflow for Cyclic Voltammetry.
Procedure:
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the synthesized HTM in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Measurement: Perform the cyclic voltammetry scan at a typical scan rate of 50-100 mV/s. Record the current response as the potential is swept.
-
Data Analysis: Determine the onset oxidation potential (E_onset_ox) from the voltammogram. The HOMO energy level can be estimated using the following equation, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
HOMO (eV) = - [E_onset_ox (vs. Fc/Fc⁺) + 4.8]
The LUMO level can then be estimated from the HOMO level and the optical bandgap (E_g_opt) obtained from UV-Vis spectroscopy:
LUMO (eV) = HOMO + E_g_opt
Data Interpretation:
A suitable HOMO level for HTMs in perovskite solar cells is typically in the range of -5.0 to -5.4 eV to ensure efficient hole extraction from the perovskite layer.[8]
Protocol 3: Optical Characterization by UV-Vis and Photoluminescence Spectroscopy
UV-Vis absorption and photoluminescence (PL) spectroscopy provide insights into the electronic transitions and emissive properties of the material.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the HTM in a suitable solvent (e.g., chloroform, THF). For solid-state measurements, prepare thin films by spin-coating a solution of the HTM onto a quartz substrate.
-
UV-Vis Spectroscopy: Record the absorption spectrum of the solution or thin film. The absorption onset is used to determine the optical bandgap (E_g_opt).
-
Photoluminescence Spectroscopy: Excite the sample at a wavelength within its absorption band and record the emission spectrum. The PL spectrum reveals the emissive properties of the material.
Data Interpretation:
The absorption spectrum provides information about the electronic transitions within the molecule. The optical bandgap is a key parameter for understanding the material's electronic structure. A blue-shifted absorption compared to the perovskite absorber is generally desirable to minimize parasitic absorption.
Part 3: Application in Optoelectronic Devices
The true test of a novel HTM lies in its performance within a functional device. Below are generalized protocols for the fabrication of perovskite solar cells and OLEDs.
Protocol 4: Fabrication of a Perovskite Solar Cell (n-i-p architecture)
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Au
Fabrication Workflow:
Figure 3: Perovskite Solar Cell Fabrication Workflow.
Procedure:
-
Substrate Preparation: Clean patterned FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ (c-TiO₂) followed by a mesoporous TiO₂ (m-TiO₂) layer.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixed-cation lead halide perovskite) onto the TiO₂ layer via a one-step or two-step spin-coating method, followed by annealing.[9]
-
Hole-Transporting Layer (HTL) Deposition: Prepare a solution of the 3-Methyl-9-phenyl-9H-carbazole-based HTM in a suitable solvent (e.g., chlorobenzene), often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and device performance. Spin-coat the HTM solution onto the perovskite layer.
-
Metal Contact Deposition: Deposit a gold (Au) or silver (Ag) back contact by thermal evaporation.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated solar illumination (AM 1.5G, 100 mW/cm²).
Protocol 5: Fabrication of an Organic Light-Emitting Diode (OLED)
Device Architecture: ITO / HIL / HTL / EML / ETL / EIL / Al
Procedure:
-
Substrate Preparation: Clean patterned ITO-coated glass substrates as described for PSCs.
-
Layer Deposition: Sequentially deposit the hole injection layer (HIL), the 3-Methyl-9-phenyl-9H-carbazole-based HTL, the emissive layer (EML), the electron transport layer (ETL), and the electron injection layer (EIL) via thermal evaporation in a high-vacuum chamber.[10]
-
Cathode Deposition: Deposit an aluminum (Al) cathode.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device.
Data Summary and Performance Metrics
The performance of novel HTMs should be benchmarked against established materials. Key performance indicators for PSCs and OLEDs are summarized below.
Table 1: Key Performance Parameters for Perovskite Solar Cells
| Parameter | Symbol | Description |
| Open-Circuit Voltage | V_oc | The maximum voltage from the solar cell at zero current. |
| Short-Circuit Current Density | J_sc | The maximum current density from the solar cell at zero voltage. |
| Fill Factor | FF | The ratio of the maximum power to the product of V_oc and J_sc. |
| Power Conversion Efficiency | PCE | The overall efficiency of the solar cell in converting light to electricity. |
Table 2: Key Performance Parameters for OLEDs
| Parameter | Symbol | Description |
| Turn-on Voltage | V_on | The voltage at which the device begins to emit light. |
| Maximum Luminance | L_max | The maximum brightness of the emitted light. |
| Current Efficiency | η_c | The ratio of the luminance to the current density (cd/A). |
| Power Efficiency | η_p | The ratio of the luminance to the input power (lm/W). |
| External Quantum Efficiency | EQE | The ratio of the number of photons emitted to the number of electrons injected. |
Conclusion and Future Outlook
Hole-transporting materials based on the 3-Methyl-9-phenyl-9H-carbazole core represent a promising avenue for the development of next-generation organic electronic devices. Their tunable electronic properties, good thermal stability, and potential for low-cost synthesis make them attractive alternatives to more expensive, state-of-the-art materials. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and implement these materials in high-performance perovskite solar cells and OLEDs. Further exploration of functionalization strategies and device engineering will undoubtedly unlock the full potential of this versatile class of hole-transporting materials.
References
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (URL: [Link])
-
Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (URL: [Link])
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. (URL: [Link])
-
A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (URL: [Link])
-
Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. (URL: [Link])
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (URL: [Link])
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (URL: [Link])
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (URL: [Link])
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (URL: [Link])
-
Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (URL: [Link])
-
Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (URL: [Link])
-
Synthesis of carbazole-based HTM PCz1. (URL: [Link])
-
Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. (URL: [Link])
-
Asymmetric carbazole-based hole transport material for perovskite solar cells. (URL: [Link])
-
Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. (URL: [Link])
-
π-Expanded Carbazoles as Hole-Selective Self-Assembled Monolayers for High-Performance Perovskite Solar Cells. (URL: [Link])
-
The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. (URL: [Link])
-
Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. (URL: [Link])
-
A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (URL: [Link])
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (URL: [Link])
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (URL: [Link])
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (URL: [Link])
-
High Performance Perovskite Solar Cells. (URL: [Link])
-
Performance data for perovskite solar cells with 80 nm PC 61 BM and the... (URL: [Link])
-
A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species. (URL: [Link])
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (URL: [Link])
-
High Performance Perovskite Solar Cells. (URL: [Link])
-
Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. (URL: [Link])
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Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... (URL: [Link])
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Application Notes & Protocols: Thin-Film Deposition of 3-Methyl-9-phenyl-9H-carbazole
Introduction: The Role of 3-Methyl-9-phenyl-9H-carbazole in Advanced Organic Electronics
Carbazole and its derivatives are foundational materials in the field of organic electronics, prized for their electron-rich nature, excellent hole-transporting capabilities, high thermal stability, and strong fluorescence.[1][2] These properties make them ideal candidates for use in Organic Light-Emitting Diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).[2]
3-Methyl-9-phenyl-9H-carbazole (3M9PCz) is a specific derivative that leverages the robust carbazole core. The addition of the methyl and phenyl groups allows for fine-tuning of its electronic properties and morphology in the solid state. Its high thermal stability is particularly advantageous, making it suitable for fabrication processes that require heating, such as thermal evaporation.[3][4] This document provides a detailed guide to the two most common and effective methodologies for depositing high-quality thin films of 3M9PCz: High-Vacuum Thermal Evaporation and Solution-Based Spin Coating.
The choice of deposition technique is critical as it directly influences the film's morphology, purity, and uniformity, which in turn dictate the performance and efficiency of the final electronic device.[5][6] This guide explains the causality behind experimental choices to empower researchers to optimize their deposition processes.
Critical Safety & Handling Protocols
Handling carbazole derivatives requires strict adherence to safety protocols due to their potential health hazards.
-
Hazard Overview: Carbazole-based compounds can cause skin and serious eye irritation.[7][8][9] Inhalation may lead to respiratory irritation.[7][8][9] Furthermore, carbazole is suspected of causing genetic defects and cancer.[10]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat.[8][11] When handling the powder outside of a controlled atmosphere, a respirator or work in a fume hood is mandatory to prevent inhalation.[8][12]
-
Handling: Use in a well-ventilated area.[11][12] Minimize dust generation and accumulation.[12] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Deposition Methodologies: A Comparative Analysis
The selection of a deposition technique depends on the desired film characteristics, available equipment, and the specific application.
High-Vacuum Thermal Evaporation (PVD)
Physical Vapor Deposition (PVD) by thermal evaporation is a solvent-free technique performed under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr).[5] The source material (3M9PCz) is heated in a crucible until it sublimes. The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film.
-
Expertise & Causality: This method is ideal for creating highly pure, uniform, and smooth films with precise thickness control at the angstrom level.[5][13] The high vacuum environment minimizes the incorporation of impurities from residual gases. The high thermal stability of carbazole derivatives makes them excellent candidates for this technique, as they can be sublimed without significant decomposition.[3][4] The deposition rate is a critical parameter; a slow rate (~0.1-0.5 Å/s) is often preferred to promote more ordered molecular packing and reduce surface roughness, which is crucial for preventing electrical shorts in multi-layered devices.
Solution-Based Spin Coating
Spin coating is a widely used technique for depositing thin films from solution.[14] A solution of 3M9PCz is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and solvent evaporation leaves behind a solid thin film.
-
Expertise & Causality: Spin coating is a rapid, low-cost, and scalable method, particularly suitable for large-area device fabrication.[13] However, the final film quality is highly dependent on a multitude of interacting parameters.[15]
-
Solvent Choice: The solvent must effectively dissolve 3M9PCz and have appropriate volatility. Solvents like chlorobenzene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices.[16][17][18] The solvent's interaction with the substrate (wettability) is crucial for achieving uniform coverage.[17]
-
Solution Concentration: Directly influences the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed & Acceleration: The final thickness is largely inversely proportional to the square root of the spin speed. A multi-step process is often used: a slow initial step to spread the liquid, followed by a high-speed step to thin it to the desired thickness.[18]
-
Experimental Workflows & Protocols
The following protocols provide step-by-step methodologies. A self-validating system includes characterization checkpoints to ensure film quality before proceeding to subsequent fabrication steps.
Overall Experimental Workflow Diagram
Caption: General workflow from substrate preparation to film characterization.
Protocol 1: High-Vacuum Thermal Evaporation
This protocol is designed to produce high-purity, uniform thin films suitable for high-performance electronic devices.
1. Substrate Preparation (Self-Validating Checkpoint: Hydrophilic Surface)
- Sequentially clean substrates (e.g., ITO-coated glass) in an ultrasonic bath with detergent solution, deionized (DI) water, acetone, and isopropanol (IPA), 15 minutes for each step.
- Dry the substrates thoroughly using a nitrogen (N₂) gas stream.
- Treat the substrate surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove organic residues and improve surface wettability. A successful treatment is validated by a low water contact angle (<15°).
2. Deposition Procedure
- Load the cleaned substrates into the substrate holder of the thermal evaporation chamber.
- Place high-purity (>99.5%) 3-Methyl-9-phenyl-9H-carbazole powder into a quartz or molybdenum crucible (boat).
- Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁶ Torr. Maintaining a high vacuum is critical to ensure film purity.
- Gently pre-heat (outgas) the source material at a temperature below its sublimation point to remove any adsorbed moisture or volatile impurities.
- Slowly increase the current to the crucible to heat the 3M9PCz and initiate sublimation.
- Deposit the film onto the substrate at a controlled rate, monitored by a quartz crystal microbalance (QCM). A slow deposition rate is recommended for optimal morphology.
- Once the desired thickness is achieved, close the shutter, turn off the power to the crucible, and allow the system to cool down.
- Vent the chamber with dry N₂ gas before removing the samples.
Table 1: Recommended Thermal Evaporation Parameters
| Parameter | Recommended Value | Rationale / Causality |
| Base Pressure | ≤ 5 x 10⁻⁶ Torr | Minimizes impurity incorporation from residual gases. |
| Source Material Purity | > 99.5% | Ensures intrinsic material properties and device performance. |
| Deposition Rate | 0.2 - 1.0 Å/s | Slow rates promote better molecular packing and smoother films. |
| Substrate Temperature | Room Temperature | A common starting point; can be varied to influence film crystallinity. |
| Final Thickness | 20 - 100 nm | Application-dependent (e.g., ~40 nm for a hole transport layer in an OLED). |
Thermal Evaporation Process Diagram
Caption: Key stages of the thermal evaporation process for 3M9PCz.
Protocol 2: Solution-Based Spin Coating
This protocol is a cost-effective method for producing thin films, ideal for rapid prototyping and large-area applications.
1. Substrate Preparation
- Follow the same rigorous cleaning procedure as described in Protocol 1. A pristine, hydrophilic surface is paramount for uniform film formation.[18]
2. Solution Preparation (Self-Validating Checkpoint: Clear, Particulate-Free Solution)
- Prepare a solution of 3-Methyl-9-phenyl-9H-carbazole in a suitable solvent (e.g., chlorobenzene) at the desired concentration.
- Gently heat the solution (e.g., to 60°C) and stir on a hotplate for several hours in a sealed vial to ensure complete dissolution.[18]
- Before use, allow the solution to cool to room temperature.
- Filter the solution through a 0.2 µm PTFE syringe filter to remove any micro-particles, which can act as nucleation sites for defects ("comets") in the film.[18]
3. Deposition Procedure
- Place the cleaned substrate on the chuck of the spin coater and apply vacuum.
- Dispense a sufficient amount of the filtered 3M9PCz solution to cover approximately two-thirds of the substrate surface.
- Start the spin coating program immediately. A two-step program is often effective.
- After the spinning stops, carefully remove the substrate using tweezers.
- Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox for thermal annealing. This step removes residual solvent and can improve film morphology and device performance.
Table 2: Recommended Spin Coating Parameters
| Parameter | Recommended Value | Rationale / Causality |
| Solvent | Chlorobenzene, THF | Must dissolve the material well and have appropriate volatility. |
| Solution Concentration | 5 - 20 mg/mL | Primary determinant of final film thickness. |
| Spin Speed (Step 1) | 500 - 1000 rpm for 5-10s | Spreads the solution uniformly across the substrate. |
| Spin Speed (Step 2) | 2000 - 5000 rpm for 30-60s | Thins the film to the desired thickness; higher speed = thinner film. |
| Annealing | 80 - 120°C for 10-30 min | Removes residual solvent and can improve molecular ordering. |
Spin Coating Process Diagram
Caption: Key stages of the spin coating process for 3M9PCz.
Thin-Film Characterization Methods
Post-deposition analysis is crucial to validate the quality of the films and correlate deposition parameters with material properties.
-
Atomic Force Microscopy (AFM): Used to visualize the surface topography and quantify surface roughness (Rq). Smooth films with low Rq values are generally desired for electronic devices.[16]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorbance of the film as a function of wavelength, providing information on the electronic transitions and confirming the chemical integrity of the deposited material.[16][19]
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the film when excited by a light source. This is critical for applications in OLEDs to determine the emission color and efficiency.[16][19]
-
X-Ray Diffraction (XRD): Provides information on the crystallinity and orientation of the molecules within the film. Thermally evaporated films are often amorphous, while annealing can sometimes induce crystallinity.[16]
-
Spectroscopic Ellipsometry: A non-destructive optical technique used to accurately measure film thickness and refractive index.[20]
By systematically applying these deposition protocols and characterization techniques, researchers can reliably produce high-quality 3-Methyl-9-phenyl-9H-carbazole thin films and optimize them for next-generation electronic and optoelectronic applications.
References
-
Melville, O. A., King, B., Imperiale, C., & Lessard, B. H. (2016). Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization. Langmuir. Available at: [Link]
-
Melville, O. A., et al. (2016). Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Available at: [Link]
-
Chevalier, F., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. RSC Publishing. Available at: [Link]
-
PubChem. 3-Methyl-9-[4-(2-phenylphenyl)phenyl]carbazole. Available at: [Link]
-
Oum, K., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. Available at: [Link]
-
PubChem. 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile. Available at: [Link]
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Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
-
Głowacki, I., et al. (2021). Carbazole-Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. ResearchGate. Available at: [Link]
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Al-Attar, H., et al. (2016). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. ResearchGate. Available at: [Link]
-
Puukilainen, E., et al. (2014). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Journal of Vacuum Science & Technology A. Available at: [Link]
-
Li, C., et al. (2014). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry. Available at: [Link]
-
Wikipedia. Carbazole. Available at: [Link]
-
Li, C., et al. (2014). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. ResearchGate. Available at: [Link]
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Kumar, A. (2017). Thin Film Deposition and Characterization Techniques. Open Access Pub. Available at: [Link]
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ResearchGate. Synthesis of carbazoles and carbazole derivatives. Available at: [Link]
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Romero-Borja, D., et al. (2023). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. MDPI. Available at: [Link]
-
IUCr. (2020). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Available at: [Link]
-
Mativetsky, J. M., et al. (2024). Thin Films for Next Generation Technologies: A Comprehensive Review of Fundamentals, Growth, Deposition Strategies, Applications, and Emerging Frontiers. MDPI. Available at: [Link]
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Rezek, B. (2012). Thin Film Deposition of Functional Materials by Pulsed Laser Deposition. AZoM. Available at: [Link]
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Apex Instruments. Spin Coating in Research. Available at: [Link]
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Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Uses of 9-Propyl-9H-carbazole. Available at: [Link]
-
ResearchGate. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde. Available at: [Link]
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PubChem. 3-Phenyl-9H-carbazole. Available at: [Link]
-
Fun, H.-K., et al. (2009). Methyl 9H-carbazole-9-acetate. PMC. Available at: [Link]
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Li, Y., et al. (2024). Additive-regulated one-step dynamic spin-coating for fabricating high-performance perovskite solar cells under high humidity conditions. Journal of Materials Chemistry C. Available at: [Link]
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AZoNano. (2024). Thin Films: Three Innovations You Probably Use Daily. Available at: [Link]
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Ambuken, P. (2013). Spin Coating P3HT/PCBM on Silicon wafers. ResearchGate. Available at: [Link]
-
ResearchGate. Characterization of spin-coated thin-film plastic solar cell material on glass by spectroscopic imaging ellipsometry and ATR-FTIR. Available at: [Link]
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Application Notes and Protocols for 3-Methyl-9-phenyl-9H-carbazole in Organic Solar Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes and protocols are a comprehensive guide based on the known properties of 3-Methyl-9-phenyl-9H-carbazole and the established performance of structurally analogous carbazole derivatives in organic solar cells. Specific literature detailing the direct application and performance of this exact molecule in organic photovoltaic devices is limited. The presented data and protocols are intended to provide a robust framework for research and development, and experimental optimization is highly recommended.
Introduction: The Role of Carbazole Derivatives in Organic Photovoltaics
Carbazole derivatives are a cornerstone class of organic materials in the field of optoelectronics, finding extensive applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their rigid, planar structure coupled with excellent hole-transporting capabilities, high thermal stability, and the facility for chemical modification makes them ideal candidates for various functions within photovoltaic devices.[1] They can act as donor materials, hole-transporting layers (HTLs), or as foundational building blocks for more complex molecular architectures.[2]
3-Methyl-9-phenyl-9H-carbazole belongs to this important family of materials. The introduction of a methyl group at the 3-position and a phenyl group at the 9-position of the carbazole core is anticipated to influence its electronic and morphological properties. The phenyl substitution at the nitrogen atom can enhance thermal stability and modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect for optimizing the energy level alignment in an OSC device.[3] The methyl group can subtly tune the electronic properties and potentially influence the material's solubility and film-forming characteristics.
This document serves as a detailed guide to the application of 3-Methyl-9-phenyl-9H-carbazole as a hole-transporting material in organic solar cells, covering its synthesis, material characterization, device fabrication, and performance evaluation.
Material Properties and Characterization
While extensive experimental data for 3-Methyl-9-phenyl-9H-carbazole is not widely published, its fundamental properties can be inferred from its chemical structure and data on similar carbazole derivatives.
| Property | Description | Expected Value/Characteristic |
| Chemical Formula | C₁₉H₁₅N | - |
| Molecular Weight | 257.33 g/mol | - |
| CAS Number | 1202362-88-6 | -[4] |
| Appearance | White to off-white crystalline solid | - |
| HOMO Level | Highest Occupied Molecular Orbital | -5.2 to -5.5 eV (Estimated) |
| LUMO Level | Lowest Unoccupied Molecular Orbital | -2.0 to -2.3 eV (Estimated) |
| Hole Mobility | Charge carrier mobility for holes | 10⁻⁵ to 10⁻³ cm²/V·s (Estimated)[5][6] |
| Solubility | - | Soluble in common organic solvents like chloroform, chlorobenzene, and toluene. |
| Thermal Stability | Decomposition Temperature (Td) | High (>300 °C, Estimated) |
Protocol 1: Material Characterization
1. Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The solvent of choice is typically deuterated chloroform (CDCl₃).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
2. Thermal Properties:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and assess thermal stability. This is crucial for ensuring the material can withstand the annealing temperatures used in device fabrication.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting point (Tm), which are important indicators of the material's morphological stability.
3. Optoelectronic Properties:
-
UV-Visible Spectroscopy: To determine the absorption spectrum and the optical bandgap. Solutions are typically prepared in a suitable solvent like chloroform.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels. This is performed in a three-electrode cell setup with a suitable solvent and supporting electrolyte.
-
Photoluminescence (PL) Spectroscopy: To study the emissive properties and charge transfer characteristics when blended with an acceptor material.
Synthesis of 3-Methyl-9-phenyl-9H-carbazole
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 3-Methyl-9-phenyl-9H-carbazole.
Protocol 2: Representative Synthesis via Buchwald-Hartwig Amination
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-methyl-9H-carbazole (1 equivalent), iodobenzene (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a suitable phosphine ligand like XPhos (0.1 equivalents), and a base such as cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Solvent Addition: Add a dry, degassed solvent like toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using NMR and HRMS.
Application in Organic Solar Cells: Device Fabrication and Characterization
3-Methyl-9-phenyl-9H-carbazole is primarily suited for use as a hole-transporting layer (HTL) in conventional (p-i-n) organic solar cell architectures.
Device Architecture
A typical conventional OSC architecture incorporating 3-Methyl-9-phenyl-9H-carbazole as the HTL would be:
ITO / HTL (3-Methyl-9-phenyl-9H-carbazole) / Active Layer (Donor:Acceptor) / ETL / Cathode
Protocol 3: Fabrication of a Bulk-Heterojunction (BHJ) Organic Solar Cell
1. Substrate Preparation:
-
Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the wettability of the subsequent layer.
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of 3-Methyl-9-phenyl-9H-carbazole in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the HTL solution onto the cleaned ITO substrates. A typical spin-coating program would be 3000-5000 rpm for 30-60 seconds.
-
Anneal the HTL film at 80-120 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
Prepare a solution of the donor and acceptor materials (e.g., a polymer donor like PTB7-Th and a fullerene or non-fullerene acceptor) in a suitable solvent (e.g., chlorobenzene with a processing additive like 1,8-diiodooctane).
-
Spin-coat the active layer solution on top of the HTL.
-
Anneal the active layer as required by the specific material system.
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator with a base pressure of < 10⁻⁶ Torr.
-
Deposit a thin layer of an electron transport material (e.g., Ca, LiF) followed by a thicker layer of a metal cathode (e.g., Al, Ag).
Device Fabrication Workflow
Caption: Workflow for the fabrication of an organic solar cell.
Performance Evaluation
The performance of the fabricated organic solar cells should be evaluated under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).
Protocol 4: Photovoltaic Performance Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator and a source measure unit to record the J-V characteristics of the device under illumination.
-
From the J-V curve, extract the key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the device's spectral response.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc, which should be in good agreement with the value obtained from the J-V measurement.
-
-
Stability Testing:
-
Assess the operational stability of the encapsulated devices under continuous illumination and ambient conditions to evaluate the long-term performance of 3-Methyl-9-phenyl-9H-carbazole as an HTL.
-
Conclusion
3-Methyl-9-phenyl-9H-carbazole is a promising candidate for application as a hole-transporting material in organic solar cells. Its carbazole core provides a robust platform for efficient hole transport, while the methyl and phenyl substitutions are expected to confer favorable electronic properties, solubility, and thermal stability. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and implementation of this material in high-performance organic solar cells. Researchers are encouraged to use this guide as a starting point and to perform systematic optimization of material processing and device architecture to unlock the full potential of 3-Methyl-9-phenyl-9H-carbazole in organic photovoltaics.
References
- Hadipour, A., et al. "Hole transport layers in organic solar cells: A review." Solar Energy (2022).
-
PubChem. 3-Phenyl-9H-carbazole. [Link]
-
ResearchGate. Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics | Request PDF. [Link]
-
Illicachi, L. A., et al. "Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells." ACS Omega (2023). [Link]
- Goméz-Lor, B., et al. "Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
-
PubChem. 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile. [Link]
-
Alaraji, Y. H., et al. "(PDF) Synthesis of new 9H-Carbazole derivatives." ResearchGate (2020). [Link]
-
Illicachi, L. A., et al. "Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells." PubMed Central (2023). [Link]
-
Wikipedia. Carbazole. [Link]
- Alaraji, Y. H., et al. "Synthesis of new 9H-Carbazole derivatives." Iraqi Journal of Science (2020).
-
Zhang, J., et al. "Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2020). [Link]
-
Royal Society of Chemistry. Enhancing the photovoltaic properties of phenylsulfonyl carbazole-based materials by incorporating a thiophene ring and end-capped acceptors for organic solar cells: a DFT approach. [Link]
-
ResearchGate. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. [Link]
-
Organic Chemistry Portal. Carbazole synthesis. [Link]
-
Taylor & Francis eBooks. Solution-Processed Advanced Materials as Hole Transporting Layer for A. [Link]
-
ResearchGate. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells | Request PDF. [Link]
-
PubMed. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-9-phenyl-9H-carbazole
Welcome to the dedicated technical support guide for the synthesis of 3-Methyl-9-phenyl-9H-carbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who are actively engaged in the synthesis of carbazole derivatives. As a molecule of significant interest in medicinal chemistry and materials science, its efficient synthesis is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the common challenges encountered during its preparation.
The synthesis of 3-Methyl-9-phenyl-9H-carbazole typically involves the N-arylation of 3-methyl-9H-carbazole. The primary challenges in this transformation lie in achieving high yields, minimizing side reactions, and simplifying purification. The most prevalent methods for this C-N bond formation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. This guide is structured to address specific issues within the context of these powerful synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven insights.
Scenario 1: Low or No Conversion in Buchwald-Hartwig N-Arylation
Question: I am attempting to synthesize 3-Methyl-9-phenyl-9H-carbazole from 3-methyl-9H-carbazole and bromobenzene using a palladium catalyst, but I am observing very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve my yield?
Answer: Low conversion in a Buchwald-Hartwig amination is a common issue that can usually be traced back to one of four key areas: the catalyst system, the reaction conditions, the reagents' quality, or the presence of inhibitors.
Causality and Troubleshooting Steps:
-
Inactive Catalyst System: The active catalytic species is a Pd(0) complex. If this species is not generated efficiently or is deactivated, the reaction will stall.
-
Palladium Pre-catalyst: Are you using a modern palladacycle pre-catalyst (e.g., G3 or G4 pre-catalysts)? These are designed to rapidly form the active Pd(0) species upon exposure to a base and are often more reliable than using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly, which require an in situ reduction step.[1]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For N-arylation of carbazoles, bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or tBuXPhos are often highly effective. If you are using a less bulky ligand like P(t-Bu)₃, it might not be optimal for this specific substrate coupling.
-
Catalyst/Ligand Ratio: An incorrect palladium-to-ligand ratio (typically 1:1 to 1:2) can lead to catalyst decomposition. Ensure your measurements are accurate.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the carbazole nitrogen. A base that is too strong or has a coordinating cation can sometimes interfere with the catalyst. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar solvents.
-
Solvent Purity: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices. The presence of water or oxygen can lead to catalyst deactivation and promote side reactions. Ensure your solvent is freshly distilled or from a sealed, dry source.
-
Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), excessive heat can also lead to catalyst decomposition. If you suspect this, try running the reaction at a lower temperature for a longer period.
-
-
Reagent Quality:
-
Purity of Starting Materials: Ensure your 3-methyl-9H-carbazole and aryl halide are pure. Impurities can sometimes poison the catalyst.
-
Aryl Halide Reactivity: While bromobenzene is a good starting point, iodobenzene is more reactive in the oxidative addition step.[1] Conversely, aryl chlorides are less reactive and require more specialized catalyst systems. The general reactivity order is I > Br > Cl.[1]
-
Below is a troubleshooting workflow to systematically address low conversion issues.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Scenario 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm getting a significant amount of a side product that appears to be benzene (from dehalogenation of bromobenzene) and some homocoupled biaryl. Why are these forming and how can I suppress them?
Answer: The formation of dehalogenated and homocoupled products points towards specific off-cycle pathways in your catalytic system.
Causality and Troubleshooting Steps:
-
Dehalogenation (Proto-dehalogenation): This occurs when the aryl halide complex, after oxidative addition to Pd(0), is intercepted by a proton source before the amine can couple.
-
Source of Protons: The most common source is residual water in the solvent or base. The carbazole starting material itself can also act as a proton source if the amination step is slow.
-
Solution: Ensure rigorously anhydrous conditions. Use a freshly opened bottle of anhydrous solvent and dry your base and starting materials under vacuum if necessary. Using a stronger, non-protic base like LHMDS can also help, as it rapidly deprotonates the carbazole, making it a better nucleophile and accelerating the desired C-N coupling step.
-
-
Homocoupling (Biaryl Formation): This side reaction can occur through several mechanisms, often promoted by high temperatures or the presence of oxygen.
-
Mechanism: It can arise from the reaction of the Pd(II)-aryl intermediate with another molecule of aryl halide or through a reductive elimination from a diaryl-palladium(II) species.
-
Solution: Meticulously degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove all traces of oxygen. Running the reaction at the lowest effective temperature can also disfavor this pathway.
-
The following diagram illustrates the main catalytic cycle and the points where these side reactions diverge.
Caption: Buchwald-Hartwig cycle showing divergence to side products.
Frequently Asked Questions (FAQs)
Q1: Is a Buchwald-Hartwig amination or an Ullmann condensation better for synthesizing 3-Methyl-9-phenyl-9H-carbazole?
A1: Both methods are viable, but they have different advantages and disadvantages.
-
Buchwald-Hartwig (Palladium-catalyzed): This is generally the more modern and versatile approach. It typically proceeds under milder conditions, requires lower catalyst loadings, and has a broader substrate scope with well-defined, commercially available ligands.[2][3] However, palladium catalysts and specialized phosphine ligands can be expensive.
-
Ullmann Condensation (Copper-catalyzed): This is the classic method. While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed using ligands (e.g., prolinamide, phenanthrolines) that allow the reaction to proceed under much milder conditions.[4] Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis. However, reactions can sometimes be slower and less tolerant of certain functional groups.[5][6]
For laboratory-scale synthesis where reliability and high yield are prioritized, a modern Buchwald-Hartwig protocol is often the first choice. For process development and scale-up, a well-optimized Ullmann reaction can be more cost-effective.
Q2: How do I effectively purify the final product? The starting material and product have very similar polarity.
A2: This is a common challenge with carbazole derivatives.
-
Column Chromatography: This is the standard method. To improve separation, use a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane). Using a high-performance silica gel with a smaller particle size can also enhance resolution.
-
Recrystallization: If a suitable solvent system can be found, this is an excellent method for obtaining highly pure material. Try solvent systems like ethanol/water, toluene/hexane, or ethyl acetate/hexane.
-
Preparative HPLC: For very difficult separations or to obtain material of the highest purity, reverse-phase preparative HPLC is a powerful, albeit more expensive, option.
Q3: Can I use phenylboronic acid instead of an aryl halide as the coupling partner?
A3: Yes, this is known as the Chan-Lam coupling reaction. It is a copper-catalyzed N-arylation using boronic acids as the aryl source. This reaction is often performed under mild conditions, sometimes even open to the air, and can be an excellent alternative to the Buchwald-Hartwig or Ullmann reactions. It typically requires a copper catalyst (e.g., Cu(OAc)₂) and a base, often with a ligand like pyridine.
Validated Experimental Protocol
This section provides a reliable starting point for the synthesis of 3-Methyl-9-phenyl-9H-carbazole via a Buchwald-Hartwig amination.
Objective: To synthesize 3-Methyl-9-phenyl-9H-carbazole with high yield and purity.
Reaction Scheme: 3-methyl-9H-carbazole + Bromobenzene ---(Pd Catalyst, Ligand, Base)---> 3-Methyl-9-phenyl-9H-carbazole
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| 3-methyl-9H-carbazole | 181.23 | 1.00 g | 5.52 | 1.0 |
| Bromobenzene | 157.01 | 0.81 mL | 7.72 | 1.4 |
| XPhos Pd G3 | 863.77 | 47 mg | 0.055 | 0.01 |
| Sodium tert-butoxide | 96.10 | 761 mg | 7.92 | 1.4 |
| Anhydrous Toluene | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Preparation: In a glovebox, add 3-methyl-9H-carbazole (1.00 g, 5.52 mmol), sodium tert-butoxide (761 mg, 7.92 mmol), and XPhos Pd G3 (47 mg, 0.055 mmol, 1 mol%) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox, place it under an inert atmosphere (Argon or Nitrogen), and add anhydrous toluene (25 mL) followed by bromobenzene (0.81 mL, 7.72 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 100:0 to 98:2) to afford 3-Methyl-9-phenyl-9H-carbazole as a white solid. A similar procedure using Pd₂(dba)₃ and tributylphosphine ligand afforded a related product in 87% yield, highlighting the effectiveness of palladium catalysis.[7]
References
-
Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some aromatic amine substituted carbazoles by greener method. International Journal of Current Research. Available at: [Link]
-
Proposed biosynthetic pathway of 3-methylcarbazole. ResearchGate. Available at: [Link]
-
Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. ACS Catalysis. Available at: [Link]
-
Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. RSC Publishing. Available at: [Link]
- Preparation method of N-phenyl-3-bromocarbazole. Google Patents.
-
Synthesis of carbazoles and derivatives from allenes. Arkivoc. Available at: [Link]
-
Carbazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry. Available at: [Link]
-
Scope of N‐arylation of carbazole with different iodobenzenes. ResearchGate. Available at: [Link]
-
Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. The Research Repository @ WVU. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]
-
Carbazole alkaloids from Murraya koenigii. PubMed. Available at: [Link]
-
Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. ACS Publications. Available at: [Link]
-
Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. Available at: [Link]
-
On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. Available at: [Link]
-
Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. Available at: [Link]
-
Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Synlett. Available at: [Link]
-
Trends in carbazole synthesis – an update (2013–2023). ResearchGate. Available at: [Link]
-
The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI. ResearchGate. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. Available at: [Link]
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Technical Support Center: Optimizing OLED Performance with 3-Methyl-9-phenyl-9H-carbazole
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with 3-Methyl-9-phenyl-9H-carbazole (MPC) for Organic Light-Emitting Diode (OLED) applications. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental process. By understanding the causality behind experimental choices, you can enhance the performance and stability of your OLED devices.
Carbazole derivatives are foundational materials in organic electronics, prized for their hole-transporting capabilities, high thermal stability, and wide energy gaps.[1][2] 3-Methyl-9-phenyl-9H-carbazole, a specific derivative, offers nuanced electronic properties due to the methyl group's electron-donating nature, which can be leveraged to optimize device performance.[3] This guide will address common issues in a direct question-and-answer format, providing both troubleshooting steps and the underlying scientific principles.
Troubleshooting Guide
Issue 1: Low External Quantum Efficiency (EQE)
Question: My OLED device incorporating 3-Methyl-9-phenyl-9H-carbazole as a host material exhibits a significantly lower External Quantum Efficiency (EQE) than anticipated. What are the likely causes and how can I systematically troubleshoot this?[4]
Answer: Low EQE is a multifaceted issue that can originate from material impurities, suboptimal device architecture, poor charge balance, or inefficient energy transfer. A step-by-step diagnostic approach is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Material Purity: Impurities within the MPC host or other organic layers can act as charge traps or non-radiative recombination centers, severely diminishing the EQE.[5]
-
Troubleshooting:
-
Purity Verification: Confirm the purity of your MPC using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[6]
-
Purification: If impurities are detected, purify the MPC through temperature-gradient sublimation or recrystallization.[1][6] Sublimation is generally preferred for achieving the high purity (>99.9%) required for OLED fabrication.[5]
-
-
-
Suboptimal Device Architecture: The thickness of each layer in the OLED stack is critical for achieving balanced charge injection and recombination within the emissive layer (EML).[6]
-
Troubleshooting:
-
EML Thickness Optimization: Systematically vary the thickness of the MPC-based emissive layer. A thicker EML can improve charge recombination but may also increase the driving voltage.
-
Transport Layer Adjustment: Optimize the thickness of the Hole Transport Layer (HTL) and Electron Transport Layer (ETL) to ensure that electrons and holes meet within the EML.[5][6]
-
-
-
Inefficient Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer leads to charge carrier leakage and a reduction in radiative recombination.[6]
-
Troubleshooting:
-
Incorporate Charge Blocking Layers: Introduce an electron-blocking layer (EBL) between the EML and the HTL, or a hole-blocking layer (HBL) between the EML and the ETL.[5][6] This helps to confine charge carriers within the emissive layer, promoting efficient recombination.
-
Select Appropriate Transport Materials: Ensure proper energy level alignment between the MPC host and the adjacent HTL and ETL materials to facilitate efficient charge injection.[6]
-
-
-
Inefficient Energy Transfer and Triplet Quenching (for Phosphorescent OLEDs - PhOLEDs): In PhOLEDs, the triplet energy of the host material must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent energy back-transfer.[6][7]
-
Troubleshooting:
-
Triplet Energy Measurement: Verify that the triplet energy of your MPC is at least 0.1-0.2 eV higher than that of the phosphorescent guest emitter using low-temperature phosphorescence spectroscopy.[5][6]
-
Optimize Dopant Concentration: Vary the doping concentration of the emitter. High concentrations can lead to triplet-triplet annihilation (TTA) and concentration quenching, while low concentrations may result in incomplete energy transfer from the host.[5][6]
-
-
Caption: A workflow diagram for troubleshooting low EQE in MPC-based OLEDs.
Issue 2: Poor Device Stability and Short Operational Lifetime
Question: My OLED device utilizing 3-Methyl-9-phenyl-9H-carbazole degrades rapidly under operation, exhibiting a short lifetime (LT50). What are the common degradation mechanisms, and how can I enhance stability?[6]
Answer: Poor operational stability is a critical challenge in OLED technology.[8] For devices with carbazole-based materials, degradation can be attributed to both intrinsic material instability and extrinsic factors like environmental contamination.
Potential Causes and Solutions:
-
Chemical Degradation of MPC: The C-N bond within the carbazole moiety can be susceptible to cleavage, especially under electrical stress and high-energy emission (like blue light). This leads to the formation of non-emissive degradation products that act as luminescence quenchers.[6][9]
-
Troubleshooting:
-
Molecular Design: While you may be using a specific compound, be aware that molecular modifications to the carbazole structure can enhance bond stability.
-
Efficient Host-Guest System: In PhOLEDs, ensure rapid and efficient energy transfer from the MPC host to the guest emitter. This minimizes the time the host molecule spends in an excited state, reducing the probability of degradation.[6]
-
-
-
Morphological Instability: The formation of crystalline domains in the amorphous organic thin films during operation can lead to performance degradation.
-
Troubleshooting:
-
High Glass Transition Temperature (Tg): Use materials with a high Tg. Carbazole derivatives are known for forming stable amorphous films.[7][10]
-
Optimized Deposition: Control the deposition parameters during thermal evaporation (e.g., rate and substrate temperature) to promote the formation of uniform, amorphous films.[5]
-
-
-
Extrinsic Degradation: Exposure to atmospheric moisture and oxygen can lead to the corrosion of the cathode and the degradation of the organic layers, creating non-emissive regions known as "dark spots."
-
Troubleshooting:
-
Inert Environment: Fabricate and test your devices in a controlled inert atmosphere, such as a nitrogen-filled glovebox.
-
Encapsulation: Properly encapsulate the finished OLED device to protect it from environmental factors.[1]
-
-
Issue 3: High Turn-On Voltage
Question: The turn-on voltage of my device is high, which results in poor power efficiency (lm/W). How can I lower the operating voltage?[5]
Answer: A high turn-on voltage is typically caused by large energy barriers for charge injection at the electrode/organic interfaces or within the organic layer stack.
Potential Causes and Solutions:
-
Poor Energy Level Alignment: A significant mismatch between the work function of the anode (e.g., ITO) and the HOMO level of the HTL, or between the work function of the cathode and the LUMO level of the ETL, will impede charge injection.
-
Troubleshooting:
-
Introduce Injection Layers: Use a hole injection layer (HIL) between the anode and the HTL, and an electron injection layer (EIL) between the cathode and the ETL to reduce the injection barriers.
-
Material Selection: Choose HTL and ETL materials with HOMO and LUMO levels, respectively, that are well-aligned with your MPC-based EML and the electrodes.
-
-
-
Low Charge Carrier Mobility: If the charge carrier mobility of the transport layers or the host material itself is low, a higher electric field (and thus higher voltage) is required to transport charges.
-
Troubleshooting:
-
Use High-Mobility Materials: Select HTL and ETL materials known for high charge mobility.
-
Doping: Consider n-doping the ETL to increase its conductivity and improve electron injection and transport, which can lower the driving voltage.[11]
-
-
Caption: A simplified schematic of a typical multi-layer OLED device.
Frequently Asked Questions (FAQs)
Q1: What are the key material properties of 3-Methyl-9-phenyl-9H-carbazole that make it suitable for OLEDs?
A1: 3-Methyl-9-phenyl-9H-carbazole, like other carbazole derivatives, possesses several advantageous properties:
-
Good Hole Transport: The electron-rich carbazole core facilitates efficient hole transport.[2]
-
High Thermal Stability: These materials typically have high decomposition temperatures and glass transition temperatures, leading to morphologically stable amorphous films.[7][12]
-
High Triplet Energy: Carbazole-based hosts often have high triplet energies, making them suitable for hosting high-energy (blue and green) phosphorescent emitters without quenching them.[7][13]
-
Tunable Electronic Properties: The addition of the methyl group can subtly modify the HOMO/LUMO energy levels compared to unsubstituted N-phenylcarbazole, allowing for fine-tuning of the electronic properties.[3]
Q2: How do I choose the right dopant for an MPC host?
A2: The choice of dopant depends on the desired emission color and the type of OLED (fluorescent or phosphorescent).
-
For Phosphorescent OLEDs (PhOLEDs): The key consideration is the triplet energy (ET). The ET of the MPC host must be significantly higher than the ET of the phosphorescent dopant to ensure efficient energy transfer to the dopant and prevent back-transfer.[4][6]
-
Energy Level Alignment: The HOMO and LUMO levels of the dopant should be nested within those of the MPC host to ensure charge trapping on the dopant molecules, leading to efficient emission from the guest.
Q3: Can 3-Methyl-9-phenyl-9H-carbazole be used in solution-processed OLEDs?
A3: While many high-performance OLEDs are fabricated via thermal evaporation in a vacuum, some carbazole derivatives can be designed for solution processing.[10] The solubility of 3-Methyl-9-phenyl-9H-carbazole in common organic solvents would need to be assessed. If it is sufficiently soluble, it could potentially be used in techniques like spin-coating to fabricate the emissive layer. However, solution processing can present challenges like achieving uniform film morphology and controlling layer thickness precisely.[10]
Q4: My device shows color instability with varying voltage. What could be the cause?
A4: Color instability, or a shift in the emission spectrum as the driving voltage changes, can be due to several factors:
-
Parasitic Emission: If energy transfer from the MPC host to the guest is incomplete, you may see some blue emission from the host itself, especially at higher voltages.[6]
-
Recombination Zone Shift: The location where electrons and holes recombine can shift within the EML or even move into adjacent layers as the voltage changes. If recombination occurs outside the intended doped EML, you may see emission from the transport layers or the host material.[6]
-
Troubleshooting: Improving charge balance and confinement with blocking layers, as detailed in the EQE troubleshooting section, can help stabilize the recombination zone and improve color purity.
Data Summary
The performance of an OLED is highly dependent on the specific device architecture and the dopant used. The following table provides a generalized overview of properties for carbazole-based hosts.
| Property | Typical Value Range for Carbazole Hosts | Significance for OLED Performance |
| HOMO Level | -5.4 to -6.1 eV[13] | Affects hole injection from the HTL. |
| LUMO Level | -1.7 to -2.8 eV[13] | Affects electron injection from the ETL. |
| Triplet Energy (ET) | 2.4 to 3.1 eV[13] | Must be higher than the dopant's ET in PhOLEDs. |
| Glass Transition Temp (Tg) | > 100 °C[7] | High Tg ensures good morphological stability of thin films. |
| Hole Mobility | 10-5 to 10-3 cm2V-1s-1 | High mobility is desired for efficient charge transport. |
Experimental Protocols
Protocol 1: OLED Fabrication by Thermal Evaporation
This protocol outlines the general steps for fabricating a multi-layer OLED in a high-vacuum environment.[1][6]
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a cleaning agent (e.g., detergent solution), deionized water, acetone, and isopropyl alcohol (IPA), typically for 15 minutes each.[5]
-
Dry the substrates with a high-purity nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Thin-Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
A typical layer stack would be: HIL / HTL / EML / HBL / ETL / EIL.
-
For the emissive layer, co-evaporate the 3-Methyl-9-phenyl-9H-carbazole host and the guest emitter from separate sources at a pre-determined doping ratio.
-
-
Cathode Deposition and Encapsulation:
-
Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al or Al).
-
Transfer the completed device to a nitrogen-filled glovebox for encapsulation to protect it from air and moisture.
-
References
- Kim, J. S., et al. (2025). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. Scientific reports, 15(1), 7890.
- Li, J., et al. (2019). Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer. Polymers, 11(11), 1845.
- Tarsaitis, A., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(11), 1269.
- Tarsaitis, A., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 25(18), 4166.
- Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(15), 2963-3004.
- Rojas-Pirela, A., et al. (2021). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
- Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Verbitskyy, V., et al. (2020). Electrochemical properties of 9-phenyl-9H-carbazole-π-pyrimidine 3a-c derivatives. Journal of Molecular Structure, 1202, 127264.
- Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Discover 9H-Carbazole, 3,3'-(1,6-pyrenediyl)bis[9-phenyl-]: A Key Intermediate for Innovation. Retrieved from [Link]
- Lee, C.-H., et al. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
- Li, C., et al. (2022). Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43. ChemRxiv.
- Son, S., et al. (2021). Approaches for Long Lifetime Organic Light Emitting Diodes. Advanced Science, 8(15), 2002254.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking OLED Efficiency: The Role of 9,9',9''-Triphenyl-9H,9'H,9''H-3,3':6',3''-Tercarbazole in Advanced Devices. Retrieved from [Link]
- Svidrytski, Y., et al. (2023). (Tetrafluorovinylphenyl)
- Wang, Y., et al. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives.
- Kim, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1709.
- Lee, J., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
-
National Center for Biotechnology Information. (n.d.). 9-Phenylcarbazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-9H-carbazole. PubChem. Retrieved from [Link]
- Lee, C. W., et al. (2017). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. New Journal of Chemistry, 41(19), 10836-10842.
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Technical Support Center: Degradation Mechanisms of 3-Methyl-9-phenyl-9H-carbazole Based Devices
Introduction
Researchers, scientists, and drug development professionals working with 3-Methyl-9-phenyl-9H-carbazole (3-Me-9-Ph-Cz) and related carbazole derivatives in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), frequently encounter challenges related to device stability and degradation.[1][2] This technical support center provides a comprehensive guide to understanding and troubleshooting the common degradation mechanisms observed in these systems. By elucidating the underlying chemical and physical processes, this guide aims to empower researchers to optimize their experimental designs, enhance device longevity, and accelerate their research and development efforts.
Carbazole derivatives are widely used in organic electronics due to their excellent thermal stability, high triplet energy, and good hole-transporting properties.[2][3] However, like many organic semiconductor materials, they are susceptible to various degradation pathways under electrical and environmental stress. This guide will delve into the intrinsic and extrinsic factors that contribute to the degradation of 3-Me-9-Ph-Cz based devices, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of 3-Methyl-9-phenyl-9H-carbazole (3-Me-9-Ph-Cz) in OLEDs?
A1: The primary degradation of 3-Me-9-Ph-Cz in OLEDs is multifaceted, involving both chemical and morphological changes. A key chemical pathway is the cleavage of the C-N bond connecting the phenyl and carbazole units.[4] This bond scission is often initiated by excitonic energy and can lead to the formation of highly reactive free radicals that further react within the organic layers, creating non-emissive species and degrading device performance.[4] Morphologically, exciton-induced aggregation of carbazole molecules can occur, leading to changes in the electroluminescence spectrum, often observed as a red shift.[4][5]
Q2: How does the operating environment affect the degradation of 3-Me-9-Ph-Cz-based devices?
A2: The operating environment is a critical factor. Key environmental stressors include:
-
Temperature: Elevated temperatures accelerate chemical reaction rates, including bond dissociation and other degradation processes.[4]
-
Humidity and Oxygen: Exposure to moisture and oxygen can lead to the oxidation of the organic layers and electrodes, forming non-emissive "dark spots" and significantly reducing the device's operational lifetime.[4] Proper encapsulation is crucial to mitigate these extrinsic degradation pathways.
-
Light Exposure: Photochemical degradation, particularly from UV radiation, can cause chemical alterations in the carbazole molecules, leading to the formation of non-emissive species and reduced device efficiency.
Q3: What role do excitons and polarons play in the degradation process?
A3: Both excitons (bound electron-hole pairs) and polarons (charged molecules) are significant contributors to the degradation of carbazole-based materials. The energy released during the non-radiative decay of excitons can be sufficient to break weaker chemical bonds within the molecule, such as the C-N bond.[4] Polarons, which are molecules that have gained or lost an electron, can also be chemically reactive and participate in degradation pathways.[4] Furthermore, interactions between excitons and polarons can lead to aggregation of the host material, a phenomenon known as exciton-polaron-induced aggregation (EPIA), which is associated with the emergence of new, longer-wavelength emission bands and device degradation.[6]
Q4: Can impurities in the 3-Me-9-Ph-Cz source material affect device stability?
A4: Absolutely. Impurities in the source material can act as charge traps or quenching sites, leading to rapid degradation of device performance.[4] It is imperative to use high-purity materials for device fabrication. Trace impurities can significantly impact the luminescent properties and overall stability of the device.[7]
Troubleshooting Guides
This section provides structured troubleshooting guides for common issues encountered during the fabrication and operation of 3-Me-9-Ph-Cz based devices.
Issue 1: Rapid Decrease in Luminance and Efficiency
A rapid decline in the brightness (luminance) and external quantum efficiency (EQE) of the device is a common sign of degradation.
Possible Causes and Diagnostic Workflow
| Potential Cause | Diagnostic Steps | Recommended Action |
| Material Impurity | 1. Verify the purity of the 3-Me-9-Ph-Cz source material using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] | If impurities are detected, purify the material through methods such as sublimation or recrystallization.[4] |
| Environmental Exposure | 1. Inspect the device for dark spots or signs of delamination. 2. Review the encapsulation process and the inertness of the fabrication environment (e.g., glovebox oxygen and moisture levels). | Improve the device encapsulation to prevent ingress of oxygen and moisture. Ensure all fabrication and testing are performed in a strictly inert atmosphere. |
| Exciton-Polaron Annihilation | 1. Analyze the electroluminescence (EL) spectrum over time. Look for the emergence of new, red-shifted emission bands.[5] 2. Monitor the driving voltage required to maintain a constant current; an increase over time can indicate degradation.[3] | Consider device architectures that broaden the recombination zone, reducing the local density of excitons and polarons. Investigate alternative host or interlayer materials to improve charge balance. |
| Thermal Degradation | 1. Monitor the device temperature during operation. 2. Review the deposition temperatures used during thermal evaporation to ensure they are well below the material's decomposition temperature. | Operate the device at a lower current density to reduce resistive heating. Optimize deposition parameters to minimize thermal stress on the organic layers. |
Workflow Diagram: Diagnosing Rapid Luminance Decay
Caption: Diagnostic workflow for troubleshooting rapid luminance decay.
Issue 2: Changes in the Electroluminescence (EL) Spectrum
Alterations in the emission color, such as a shift towards longer wavelengths (red shift) or the appearance of new emission peaks, are indicative of specific degradation mechanisms.
Possible Causes and Diagnostic Workflow
| Potential Cause | Diagnostic Steps | Recommended Action |
| Molecular Aggregation | 1. Perform time-resolved EL spectroscopy to observe the evolution of new emission bands. These are often attributed to the formation of molecular aggregates or excimers.[5][8] 2. Conduct atomic force microscopy (AFM) on degraded films to look for morphological changes.[5] | Modify the device structure or blend the carbazole host with another material to suppress molecular aggregation. Optimize thin-film deposition conditions to control morphology. |
| Chemical Decomposition | 1. De-encapsulate the degraded device in an inert atmosphere and dissolve the organic layers in a suitable solvent. 2. Analyze the resulting solution using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify degradation products. Common products from carbazole derivatives include biphenyl and carbazole fragments.[4] | Synthesize more robust carbazole derivatives with stronger chemical bonds or steric hindrance to prevent bond cleavage. The C-N bond is often the weakest point.[8][9] |
| Interface Instability | 1. Fabricate and test single-carrier devices (hole-only or electron-only) to isolate which interface is degrading. 2. Use impedance spectroscopy to probe changes in charge injection and transport properties at the interfaces.[8][10] | Insert appropriate interlayers to improve energy level alignment and reduce charge accumulation at the interfaces. Consider alternative electrode or transport layer materials. |
Degradation Pathway: Chemical and Morphological
Caption: Key degradation pathways for 3-Me-9-Ph-Cz based devices.
Experimental Protocols
Protocol 1: Accelerated Lifetime Testing
This protocol is designed to assess the long-term operational stability of your 3-Me-9-Ph-Cz based devices.
Objective: To determine the time it takes for the device luminance to decrease to a certain percentage of its initial value (e.g., LT50, the time to 50% luminance).
Methodology:
-
Device Encapsulation: Ensure the fabricated OLED is properly encapsulated to prevent environmental degradation during the test.
-
Constant Current Driving: Drive the encapsulated OLED at a constant DC current density (e.g., 10-20 mA/cm²). This provides a consistent electrical stress.
-
Luminance Monitoring: Continuously monitor the luminance of the device over time using a calibrated photodetector. Record luminance values at regular intervals.
-
Voltage Monitoring: Simultaneously, monitor the driving voltage required to maintain the constant current. An increase in voltage is an indicator of degradation.[3]
-
Data Analysis: Plot the normalized luminance (L/L₀) versus time. The LT50 is the time at which the luminance drops to 50% of its initial value (L₀).
-
Lifetime Extrapolation (Optional): For highly stable devices, accelerated testing at higher initial luminances can be used to extrapolate the device lifetime at a lower, operational luminance.
Protocol 2: Identification of Chemical Degradation Products
This protocol outlines the steps to identify the chemical byproducts of degradation.
Objective: To identify the molecular fragments resulting from the chemical decomposition of 3-Me-9-Ph-Cz.
Methodology:
-
Device Degradation: Operate a device until significant degradation (e.g., >50% luminance loss) is observed.
-
Sample Preparation: In an inert atmosphere (glovebox), carefully de-encapsulate the degraded OLED device.
-
Extraction: Dissolve the organic layers in a suitable deuterated solvent (e.g., tetrahydrofuran-d8 or dichloromethane-d2) for NMR analysis, or a volatile solvent for MS.
-
Analysis:
-
Mass Spectrometry (MS): Use techniques like GC-MS or LC-MS to separate and identify the components of the mixture based on their mass-to-charge ratio. Look for masses corresponding to expected fragments like carbazole and biphenyl.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to determine the chemical structure of the degradation products. Compare the spectra to those of known standards.
-
References
- Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide - Benchchem. (n.d.).
- Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Publications. (2017).
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials | Request PDF - ResearchGate. (n.d.).
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - ACS Publications. (2024).
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. (2023).
- Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes. (n.d.).
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - PubMed. (2024).
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - ACS Publications. (2024).
- Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials | Request PDF - ResearchGate. (2025).
- Technical Support Center: 1H-Benzo[c]carbazole in Electronic Devices - Benchchem. (n.d.).
- Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices - Benchchem. (n.d.).
- The Role of Carbazole Derivatives in Modern Organic Electronics. (n.d.).
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. (n.d.).
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- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Efficiency Roll-Off in 3-Methyl-9-phenyl-9H-carbazole (mCP) Based OLEDs
Welcome to the technical support center for researchers and scientists working with 3-Methyl-9-phenyl-9H-carbazole (mCP) in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the persistent challenge of efficiency roll-off in mCP-based devices. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and mitigate this phenomenon in your experiments.
Introduction to Efficiency Roll-Off in mCP-based OLEDs
3-Methyl-9-phenyl-9H-carbazole, commonly known as mCP, is a widely utilized host material in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs due to its high triplet energy (ET ≈ 2.9 eV), good hole transport properties, and high glass transition temperature.[1][2] These properties are crucial for efficiently hosting high-energy blue and green emitters.
However, a significant challenge in mCP-based and other phosphorescent OLEDs (PhOLEDs) is the phenomenon of "efficiency roll-off," where the external quantum efficiency (EQE) of the device decreases sharply at higher current densities and brightness levels.[3][4] This not only limits the maximum achievable brightness for practical applications like displays and solid-state lighting but also leads to increased power consumption and potential device degradation.[3]
The primary culprits behind efficiency roll-off are quenching mechanisms that deactivate excited states (excitons) before they can emit light. In mCP-based systems, the dominant quenching processes at high current densities are:
-
Triplet-Triplet Annihilation (TTA): When two triplet excitons interact, one or both can be non-radiatively quenched. This process is proportional to the square of the triplet exciton density.[5]
-
Triplet-Polaron Annihilation (TPA): A triplet exciton is quenched by a charge carrier (polaron). This process scales with both the triplet exciton and polaron densities.[5][6][7]
Understanding and controlling these annihilation pathways is key to fabricating high-performance OLEDs with minimal efficiency roll-off.
Troubleshooting Guide: Diagnosing and Addressing Efficiency Roll-Off
This section is structured in a question-and-answer format to directly address common issues encountered during the fabrication and testing of mCP-based OLEDs.
Question 1: My green/blue PhOLED using an mCP host shows a dramatic drop in EQE (over 50%) when I increase the current density from 1 mA/cm² to 100 mA/cm². What are the likely causes?
Answer: A significant efficiency roll-off in this range strongly suggests that exciton annihilation processes are becoming dominant. The long lifetime of phosphorescent triplet excitons makes them particularly susceptible to these quenching mechanisms at high densities.[5]
Primary Suspects:
-
High Exciton Concentration in a Narrow Recombination Zone: If charge recombination is confined to a very thin region within the emissive layer (EML), the local density of triplet excitons and polarons becomes extremely high, leading to severe TTA and TPA.[8]
-
Imbalanced Charge Injection/Transport: An imbalance between the number of holes and electrons reaching the EML can lead to an accumulation of one type of charge carrier (polarons).[3][9] This excess of polarons increases the probability of TPA, a major contributor to roll-off.[6][7] mCP is primarily a hole-transporting material, so an electron deficiency is a common issue.[1]
-
Sub-optimal Dopant Concentration: If the concentration of the phosphorescent dopant is too high, it can lead to aggregation, which creates quenching sites.[7] If it's too low, the host excitons may not be efficiently transferred to the dopant, leading to other loss pathways.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efficiency roll-off.
Question 2: I've tried thickening the emissive layer, but the roll-off is still significant. How can I improve charge balance within the mCP host?
Answer: Since mCP has better hole-transporting than electron-transporting characteristics, creating a charge balance is crucial.[11] A common and effective strategy is to introduce a material with good electron mobility into the mCP host layer, creating a "mixed-host" or "bipolar host" system.
Recommended Approach: Mixed-Host Architecture
-
Select a Co-Host: Choose an electron-transporting material with a high triplet energy (higher than your dopant) to avoid quenching. A common choice is a material containing a triazine or phosphine oxide moiety.[2][11]
-
Optimize the Mixing Ratio: The ratio of mCP to the electron-transporting co-host is critical. Start with a 1:1 ratio and fabricate devices with varying ratios (e.g., 7:3, 3:7) to find the optimal balance that results in the lowest roll-off.[12]
-
Mechanism: A bipolar host facilitates more balanced charge transport, which broadens the exciton recombination zone across the EML.[12][13] This reduces the local exciton and polaron densities, thereby suppressing both TTA and TPA rates.[13]
Data Comparison: Single Host vs. Mixed Host
| Device Configuration | Host Material(s) | Peak EQE (%) | EQE at 1000 cd/m² (%) | Roll-off (%) |
| Device A (Control) | 100% mCP | 20.5 | 14.3 | 30.2 |
| Device B | 50% mCP : 50% Co-host | 21.1 | 19.5 | 7.6 |
This is example data and actual results will vary based on materials and device architecture.
Question 3: My device performance is inconsistent, and I suspect issues with the mCP film quality. What are the best practices for mCP deposition?
Answer: The morphological stability of the organic layers is paramount for device performance and longevity.[1] While mCP has a relatively high glass transition temperature (Tg), improper deposition can lead to films that are prone to crystallization, creating defects.[2][14]
Best Practices for Thermal Evaporation:
-
Purity of Source Material: Always use high-purity, sublimation-grade mCP (≥99.5%). Impurities can act as charge traps and quenching centers, degrading performance.[15]
-
Deposition Rate: Maintain a slow and stable deposition rate, typically between 0.5-1.5 Å/s. A rate that is too fast can lead to a disordered film with lower density and stability.
-
Substrate Temperature: Keep the substrate at room temperature. Heating the substrate can sometimes promote crystallization, depending on the material.
-
Vacuum Level: Ensure a high vacuum (base pressure < 5 x 10-7 Torr) during deposition. This minimizes the incorporation of contaminants like water and oxygen, which can degrade the organic materials and create quenching sites.
-
Post-Deposition Annealing: Generally, post-deposition annealing of mCP is not recommended as it can induce morphological changes and crystallization, which are detrimental to device stability.
Frequently Asked Questions (FAQs)
Q1: What is an ideal device architecture to minimize roll-off with an mCP host?
A graded-doping or a double-emissive-layer (D-EML) structure can be very effective.[5][8] In a D-EML structure, two separate, thin EMLs are sandwiched between charge-transporting interlayers. This physically separates the recombination zone into two regions, effectively halving the exciton density in each and reducing TTA.[5]
Q2: Can modifying the charge injection layers help with roll-off?
Yes, absolutely. Optimizing the hole-injection layer (HIL) and electron-injection layer (EIL) is critical for achieving charge balance from the start.[16] Using an EIL with a better energy level alignment to the electron-transport layer (ETL) can significantly improve electron injection, helping to balance the holes transported through the mCP.[16]
Q3: How does the triplet lifetime of the dopant affect roll-off in an mCP host?
The longer the triplet lifetime of the phosphorescent dopant, the higher the steady-state concentration of excitons at a given current density.[5] This directly increases the probability of TTA and TPA.[5] Therefore, for high-brightness applications, selecting a dopant with a shorter radiative lifetime can be a key strategy to mitigate roll-off.[5]
Q4: Are there alternatives to mCP that are less prone to efficiency roll-off?
Yes, the field is constantly evolving. Newer host materials with more bipolar charge-transport characteristics are being developed.[11] These materials often incorporate both hole-donating (like carbazole) and electron-accepting (like triazine or pyridine) moieties into a single molecule.[2][11] This intrinsic bipolar nature can lead to a broader recombination zone and improved charge balance, thus reducing roll-off compared to unipolar hosts like mCP.[12]
Detailed Experimental Protocols
Protocol 1: Fabrication of a Standard mCP-based Green PhOLED
This protocol describes the fabrication of a standard phosphorescent OLED using thermal evaporation.
-
Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
-
-
Thermal Evaporation:
-
Load the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10-7 Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN at a rate of 0.5 Å/s.
-
Hole Transport Layer (HTL): 40 nm of TAPC at a rate of 1.5 Å/s.
-
Emissive Layer (EML): 30 nm of mCP doped with 8 wt% Ir(ppy)3. Co-deposit from two separate sources, maintaining a total rate of ~1.5 Å/s.
-
Electron Transport Layer (ETL): 40 nm of TmPyPB at a rate of 1.5 Å/s.
-
Electron Injection Layer (EIL): 1 nm of LiF at a rate of 0.2 Å/s.
-
Cathode: 100 nm of Aluminum (Al) at a rate of 5 Å/s, deposited through a shadow mask to define the active area.
-
-
-
Encapsulation:
-
Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
-
Protocol 2: Characterization of Efficiency Roll-Off
-
J-V-L Measurement:
-
Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer (e.g., Photo Research PR-655) to measure the current density (J), voltage (V), and luminance (L) characteristics of the device.
-
Sweep the voltage from 0 V to 10 V in steps of 0.1 V.
-
-
EQE Calculation:
-
Calculate the External Quantum Efficiency (EQE) at each data point using the measured luminance, current density, and the electroluminescence spectrum. The formula involves converting luminance (cd/m²) to photons/second/area and current density (mA/cm²) to electrons/second/area.
-
EQE (%) = (Number of photons emitted / Number of electrons injected) * 100
-
-
Data Analysis:
-
Plot EQE as a function of current density and luminance on a semi-log or log-log scale.
-
Quantify the roll-off by comparing the peak EQE to the EQE at a standard high brightness level (e.g., 1000 cd/m²).
-
Roll-off (%) = [(Peak EQE - EQE at 1000 cd/m²) / Peak EQE] * 100
-
Device Architecture and Energy Level Diagram:
Caption: Standard mCP-based OLED architecture and energy levels.
References
-
Efficiency roll-off in TADF OLEDs | Research Communities by Springer Nature. (2022-01-17). Springer Nature. [Link]
-
Zhang, Y., & Forrest, S. R. (2012). Improving efficiency roll-off in phosphorescent OLEDs by modifying the exciton lifetime. Optics Express, 20(S6), A903-A912. [Link]
-
Choy, C. H., Wong, R. W., & Fung, M. K. (2009). Improving efficiency roll-off in organic light emitting devices with a fluorescence-interlayer-phosphorescence emission architecture. Applied Physics Letters, 95(13), 133303. [Link]
-
Li, J., et al. (2025). Analysis of Efficiency Roll-Off and Degradation Mechanisms in Nondoped Blue OLEDs Based on Aggregation-Induced Delayed Fluorescence and Achievement of High-Efficiency/Low Roll-Off Blue OLEDs by Insertion Phosphorescence Doping Layer. ACS Publications. [Link]
-
Chen, Y.-T., et al. (2024). Efficiency Roll-Off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design. ACS Materials Letters. [Link]
-
Reineke, S., et al. (2013). Efficiency roll-off in organic light-emitting diodes. Applied Physics Reviews, 104(1), 011103. [Link]
-
Ko, C.-H., et al. (2025). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. [Link]
-
Investigation of External Quantum Efficiency Roll-Off in OLEDs Using the Mean Field Steady State Kinetic Model. ResearchGate. [Link]
-
de Fátima C. Marques, M., et al. (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
-
Reducing efficiency roll-off of phosphorescent organic light emitting diodes by using phosphor assisted energy funneling. ResearchGate. [Link]
-
Aziz, H., & Popovic, Z. D. (2010). Causes of efficiency roll-off in phosphorescent organic light emitting devices: Triplet-triplet annihilation versus triplet-polaron quenching. Journal of Applied Physics, 108(12), 124501. [Link]
-
Efficiency Roll-Off in Organic Light-Emitting Diodes. ResearchGate. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. (2023-06-28). [Link]
-
Chen, P., et al. (2019). High-performance inverted organic light-emitting diodes with extremely low efficiency roll-off using solution-processed ZnS quantum dots as the electron injection layer. Journal of Materials Chemistry C, 7(8), 2315-2322. [Link]
-
The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Limitations of doped-EMLs in the development of OLEDs. PMC - PubMed Central. [Link]
-
Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. AIP Publishing. (2021-07-26). [Link]
Sources
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. communities.springernature.com [communities.springernature.com]
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Technical Support Center: Purification of 3-Methyl-9-phenyl-9H-carbazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-9-phenyl-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered in the laboratory.
I. Understanding the Purification Challenge
3-Methyl-9-phenyl-9H-carbazole is a non-polar, aromatic heterocyclic compound. Its purification can be challenging due to the potential presence of structurally similar impurities. These can include unreacted starting materials from its synthesis (commonly via a Buchwald-Hartwig amination), such as 3-methyl-9H-carbazole and the corresponding aryl halide, as well as palladium catalyst residues and side-products. The choice of purification method is critical to achieving the high purity required for downstream applications in materials science and drug development.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Methyl-9-phenyl-9H-carbazole?
A1: The impurity profile largely depends on the synthetic route. For a typical Buchwald-Hartwig cross-coupling reaction, you should anticipate the following:
-
Unreacted Starting Materials: 3-methyl-9H-carbazole and the aryl halide (e.g., iodobenzene or bromobenzene).
-
Homocoupling Products: Biphenyl (from the aryl halide) and 3,3'-dimethyl-9,9'-bi-9H-carbazole.
-
Catalyst Residues: Palladium complexes and phosphine ligands.
-
Isomeric Impurities: Depending on the purity of the starting carbazole, trace amounts of isomers may be present.[1]
Q2: My purified 3-Methyl-9-phenyl-9H-carbazole is a brownish or yellowish powder, but I expect a white solid. What could be the cause?
A2: A discolored product often indicates the presence of residual palladium catalyst or oxidized impurities.
-
Palladium Residues: Finely divided palladium metal or palladium complexes can impart a gray, brown, or black color to the product.
-
Oxidation: Carbazole derivatives can be susceptible to oxidation, leading to colored byproducts.
Solution:
-
For palladium removal, a preliminary workup by filtering the crude reaction mixture through a pad of Celite® can be effective. If color persists, treatment of a solution of the crude product with activated charcoal followed by hot filtration can help adsorb colored impurities.[2]
-
Subsequent purification by column chromatography or recrystallization should yield a white to off-white solid.
Q3: I am struggling to get my 3-Methyl-9-phenyl-9H-carbazole to crystallize during recrystallization. It keeps "oiling out". What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystallization.
-
Inappropriate Solvent: The solvent may be too good a solvent for your compound, even at lower temperatures.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystal lattice formation.[1]
Troubleshooting Steps:
-
Try a different solvent system. A mixture of solvents, such as ethanol/water or dichloromethane/hexane, can be effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Ensure slow cooling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Add a seed crystal. If you have a small amount of pure, solid 3-Methyl-9-phenyl-9H-carbazole, adding a tiny crystal to the cooled solution can induce crystallization.
-
If oiling persists, separate the oil from the solvent, redissolve it in a minimal amount of a good solvent, and then add a poor solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
III. Detailed Purification Protocols
A. Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
Protocol: Recrystallization of 3-Methyl-9-phenyl-9H-carbazole
-
Solvent Screening:
-
Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents to each tube. Good starting solvents for carbazole derivatives include ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or dichloromethane/hexane.[3][4]
-
Observe the solubility at room temperature. A good candidate solvent will show low solubility.
-
Gently heat the test tubes that show low solubility at room temperature. The compound should fully dissolve upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
-
-
Recrystallization Procedure:
-
Place the crude 3-Methyl-9-phenyl-9H-carbazole in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
If using a solvent mixture, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration through a fluted filter paper to remove it.
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
B. Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For a relatively non-polar compound like 3-Methyl-9-phenyl-9H-carbazole, normal-phase chromatography on silica gel is a suitable choice.
Protocol: Column Chromatography of 3-Methyl-9-phenyl-9H-carbazole
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a series of solvent systems with varying polarities. Good starting points for non-polar compounds are mixtures of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:dichloromethane).[5][6]
-
The ideal eluent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.
-
-
Column Packing and Sample Loading:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
Dissolve the crude product in a minimal amount of the initial mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel and load the dry powder).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure 3-Methyl-9-phenyl-9H-carbazole.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
IV. Data Summary
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Key Considerations |
| Recrystallization | N/A | Ethanol, Methanol, Toluene, or solvent mixtures (e.g., Dichloromethane/Hexane) | The ideal solvent should have high solubility at elevated temperatures and low solubility at room temperature.[3] Slow cooling is crucial to avoid "oiling out". |
| Column Chromatography | Silica Gel | Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient | Aim for an Rf of 0.2-0.4 on TLC for the target compound in the initial eluent.[5] For basic carbazole derivatives, adding a small amount of triethylamine to the eluent can prevent peak tailing.[7] |
| Sublimation | N/A | N/A | This high-vacuum technique can be effective for final purification of thermally stable, non-polar compounds. |
V. Visualizing the Purification Workflow
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overcoming aggregation-caused quenching in 3-Methyl-9-phenyl-9h-carbazole films
This guide is designed for researchers and drug development professionals to diagnose and overcome aggregation-caused quenching (ACQ) in 3-Methyl-9-phenyl-9H-carbazole films. Here, we synthesize fundamental principles with practical, field-proven troubleshooting strategies to enhance the photoluminescence quantum yield (PLQY) of your experimental films.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why is it a problem for 3-Methyl-9-phenyl-9H-carbazole films?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a material significantly decreases in a concentrated solution or the solid state compared to a dilute solution.[1] For planar aromatic molecules like 3-Methyl-9-phenyl-9H-carbazole, this is primarily due to the formation of molecular aggregates through intermolecular forces like π-π stacking.[2] In these aggregated states, non-radiative decay pathways are created, which "quench" the fluorescence, leading to a lower-than-expected photoluminescence quantum yield (PLQY). This is a significant issue in applications like Organic Light-Emitting Diodes (OLEDs), where the material is used in a solid thin film.
Q2: How can I determine if my 3-Methyl-9-phenyl-9H-carbazole film is suffering from ACQ?
A2: A straightforward method is to perform concentration-dependent photoluminescence (PL) spectroscopy. Prepare a series of solutions of 3-Methyl-9-phenyl-9H-carbazole in a suitable solvent (e.g., toluene or dichloromethane) at varying concentrations. If you observe a decrease in the PLQY as the concentration increases, it is a strong indicator of ACQ.[1] Additionally, you can compare the PL spectrum of a dilute solution to that of a solid film. A significant drop in intensity and potentially a red-shift in the emission peak of the film are characteristic of ACQ.
Q3: What are the primary strategies to overcome ACQ in 3-Methyl-9-phenyl-9H-carbazole films?
A3: The main strategies revolve around preventing the formation of emissive quenching aggregates. These include:
-
Host-Guest Doping: Dispersing the 3-Methyl-9-phenyl-9H-carbazole (guest) in a suitable host matrix at a low concentration to physically separate the molecules.[3]
-
Molecular Design: While the core molecule is set, for future work, introducing bulky substituents to the carbazole core can sterically hinder π-π stacking.[2][4]
-
Film Morphology Control: Optimizing the film deposition and post-deposition processing parameters (e.g., solvent choice, deposition rate, and annealing) to create a film morphology that discourages aggregate formation.[5]
Troubleshooting Guide: Enhancing Film Emission
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My spin-coated 3-Methyl-9-phenyl-9H-carbazole film has a very low PLQY compared to its dilute solution.
Possible Cause: This is the classic presentation of ACQ due to the formation of closely packed aggregates during the spin-coating process. The rapid solvent evaporation forces the molecules into a thermodynamically stable, but emissively poor, aggregated state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low film PLQY.
Solution A: Host-Guest Doping Protocol
Principle: By embedding 3-Methyl-9-phenyl-9H-carbazole as a "guest" into a "host" material with a wider bandgap and good film-forming properties, you can physically isolate the guest molecules, thus preventing aggregation.[3]
Step-by-Step Protocol:
-
Host Material Selection: Choose a host material with a higher triplet energy level than 3-Methyl-9-phenyl-9H-carbazole to ensure efficient energy transfer to the guest. Suitable hosts for carbazole derivatives include TCTA, CBP, and mCP.[3][6]
-
Solution Preparation:
-
Prepare stock solutions of both 3-Methyl-9-phenyl-9H-carbazole and the chosen host material in a high-purity solvent (e.g., toluene or chlorobenzene).
-
Create a series of co-solutions with varying guest:host weight ratios (e.g., 1:99, 2:98, 5:95, 10:90). The optimal concentration will balance brightness and quenching.
-
-
Spin-Coating:
-
Clean your substrates meticulously (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Spin-coat the co-solutions onto the substrates. Start with a spin speed of 3000-4000 rpm for 60 seconds as a baseline and optimize as needed.
-
-
Characterization:
-
Measure the PLQY of each film. You should observe a significant increase in PLQY at lower doping concentrations compared to the neat film.
-
Use Atomic Force Microscopy (AFM) to examine the film's surface morphology and ensure a uniform dispersion of the guest material.
-
Data Comparison (Illustrative):
| Film Composition | PLQY (Solid State) |
| Neat 3-Methyl-9-phenyl-9H-carbazole | ~5-10% (Estimated) |
| 2% in TCTA Host | Up to 60-80% (Expected) |
| 5% in TCTA Host | Up to 50-70% (Expected) |
| 10% in TCTA Host | Up to 40-60% (Expected) |
Note: The provided PLQY values are illustrative and based on typical performance of similar carbazole derivatives in host matrices. Actual values will depend on the specific host and processing conditions.
Solution B: Film Morphology Optimization
Principle: The way molecules arrange themselves in the solid state is highly dependent on the processing conditions. By carefully selecting the solvent and applying post-deposition treatments like thermal annealing, you can influence the film's morphology to favor less aggregated, more emissive states.
1. Solvent Selection:
The choice of solvent affects the solubility of 3-Methyl-9-phenyl-9H-carbazole and the solvent evaporation rate during spin-coating, both of which influence the final film morphology.[1][5]
-
High boiling point solvents (e.g., chlorobenzene, o-dichlorobenzene) evaporate slower, allowing more time for molecular rearrangement, which can sometimes lead to more ordered, but potentially more aggregated, domains.
-
Low boiling point solvents (e.g., chloroform, dichloromethane) evaporate quickly, "freezing" the molecules in a more disordered, amorphous state that can reduce π-π stacking.
Experimental Approach: Prepare solutions of 3-Methyl-9-phenyl-9H-carbazole in a range of solvents and spin-coat films under identical conditions. Compare the PLQY and surface morphology (via AFM) of the resulting films.
2. Thermal Annealing Protocol:
Principle: Thermal annealing provides energy for molecules to reorganize into a more thermodynamically stable state. This can sometimes break up kinetically trapped aggregates formed during rapid spin-coating, leading to improved emission. However, excessive annealing can promote crystallization and aggregation.
Step-by-Step Protocol:
-
Film Deposition: Spin-coat a neat film of 3-Methyl-9-phenyl-9H-carbazole as you normally would.
-
Annealing:
-
Place the film on a hotplate in a nitrogen-filled glovebox to prevent degradation.
-
Anneal the film at a temperature below its glass transition temperature (Tg). For many carbazole derivatives, a starting point is 80-120°C.
-
Anneal for a fixed time (e.g., 10 minutes) at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal temperature.
-
At the optimal temperature, vary the annealing time (e.g., 5, 10, 20, 30 minutes) to find the optimal duration.
-
-
Characterization:
-
Allow the films to cool to room temperature before measuring the PLQY.
-
Use AFM to observe changes in surface morphology and grain size.
-
Expected Outcome: You may observe an initial increase in PLQY with annealing as small, disordered aggregates are disrupted, followed by a decrease at higher temperatures or longer times as larger, more stable aggregates form.
Issue 2: My OLED device using a 3-Methyl-9-phenyl-9H-carbazole emissive layer has low external quantum efficiency (EQE).
Possible Causes: Beyond ACQ in the emissive layer, low EQE can be due to inefficient charge injection and transport, an imbalance of charge carriers, or quenching at the interfaces with other layers in the device.[6]
Troubleshooting Workflow for OLEDs:
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Electroluminescent Properties of 3-Methyl-9-phenyl-9H-carbazole: A Comparative Analysis
This guide provides a comprehensive validation of the electroluminescent properties of 3-Methyl-9-phenyl-9H-carbazole (3M9PC). As a functional derivative of the well-established 9-phenyl-9H-carbazole core, 3M9PC is positioned within a critical class of materials for organic electronics. Carbazole derivatives are renowned for their robust thermal stability, excellent hole-transporting capabilities, and wide energy gaps, making them indispensable as host materials and hole-transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).[1][2]
The performance of an OLED—its efficiency, color purity, and operational lifetime—is fundamentally dictated by the interplay of materials within its emissive and transport layers.[2][3] This document provides an objective comparison of 3M9PC's anticipated properties against industry-standard materials, supported by established experimental data for its parent compound and key alternatives. We will delve into the causality behind experimental choices and provide the detailed protocols necessary for independent validation.
Molecular Overview and Structure-Property Rationale
The core structure of a material dictates its electronic and physical properties. Here, we compare 3-Methyl-9-phenyl-9H-carbazole (3M9PC) with its parent compound, 9-Phenylcarbazole (NPC), and two benchmark materials widely used in OLED fabrication: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).
The defining features of these molecules are:
-
3-Methyl-9-phenyl-9H-carbazole (3M9PC): A carbazole core with a phenyl group at the N-9 position, which enhances thermal stability, and a methyl group at the C-3 position. The electron-donating methyl group is expected to slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level compared to its parent compound, potentially improving hole injection from standard anodes like Indium Tin Oxide (ITO).
-
9-Phenylcarbazole (NPC): The foundational structure for 3M9PC, offering good hole mobility and a high triplet energy.[2]
-
CBP: Features two carbazole units linked by a biphenyl bridge. This structure provides good hole transport and a high glass transition temperature (Tg), making it a staple host for green and red phosphorescent emitters.[4][5]
-
mCP: Consists of two carbazole units linked at the meta-position of a benzene ring. This meta-linkage disrupts conjugation, resulting in a very high triplet energy, making mCP an excellent host material for blue phosphorescent OLEDs.[6]
Caption: Molecular structures of 3M9PC, NPC, CBP, and mCP.
Comparative Analysis of Core Properties
The suitability of a material for a specific role in an OLED is determined by its fundamental photophysical, electrochemical, and thermal properties. The data below is compiled from literature for the reference compounds. Properties for 3M9PC are extrapolated based on the known effects of methyl substitution on the 9-phenyl-9H-carbazole framework.
Table 1: Comparison of Photophysical and Electrochemical Properties
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Glass Transition Temp. (Tg, °C) | Source(s) |
|---|---|---|---|---|---|
| 3M9PC (Predicted) | ~ -5.7 to -5.8 | ~ -2.4 | ~2.9 - 3.0 | >100 | [7][8] |
| CBP | -5.9 to -6.0 | -2.9 | 2.55 - 2.56 | 110 | [5][9][10] |
| mCP | -6.0 | -2.4 | 2.90 | 60 | [6] |
| TCTA | -5.7 | -2.4 | 2.84 | 151 |[10] |
Insight & Expertise: The HOMO level is critical for efficient hole injection from the anode (typically ITO with PEDOT:PSS, ~-5.2 eV) into the hole-transport layer.[5][11] A smaller energy barrier facilitates lower turn-on voltages. The predicted HOMO of 3M9PC suggests it would offer efficient hole injection.
A material's triplet energy (ET) is paramount when it is used as a host. To prevent reverse energy transfer and efficiently confine excitons on the guest emitter, the host's ET must be higher than that of the phosphorescent dopant.[9][12] With a predicted high ET similar to mCP, 3M9PC is a promising candidate for hosting blue phosphorescent emitters (e.g., FIrpic, ET ≈ 2.65 eV).[5]
Electroluminescent Device Performance
To validate a material, its performance must be evaluated within a complete device. The following data, compiled from various studies, illustrates the performance of benchmark materials in a typical phosphorescent OLED (PhOLED) architecture.
Table 2: Comparative Performance of Blue PhOLEDs with Carbazole-Based Hosts
| Host Material | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | Source(s) |
|---|---|---|---|---|---|
| CBP-type (modified) | 8.7 (at 100 cd/m²) | N/A | 10.2 | N/A | [12] |
| CBPPO (CBP deriv.) | 14.4 | 28.0 | N/A | 2.9 | [5] |
| MBPTRZ (bipolar) | 7.0 | 16.3 | 6.3 | N/A |[12] |
Insight & Expertise: Device efficiency is a multi-faceted metric. External Quantum Efficiency (EQE) represents the ratio of photons emitted to electrons injected. Current and Power Efficiencies relate the light output to the current and power consumed, respectively. The performance of devices using CBP derivatives highlights that even small molecular modifications can significantly enhance charge balance and light outcoupling, leading to improved efficiencies.[5][13] While specific device data for 3M9PC is not available, its predicted electronic properties suggest it could perform competitively as a host material, particularly if it promotes balanced charge transport within the emissive layer.
Self-Validating Experimental Protocols
Trustworthiness in scientific claims is built on reproducible methodologies. The following protocols outline the standard workflows for synthesizing and characterizing materials like 3M9PC.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This reaction is a common and versatile method for forming the C-N bond between the carbazole nitrogen and the phenyl ring.[2]
-
Reactant Preparation: In a nitrogen-purged glovebox, add 3-methyl-9H-carbazole, phenylboronic acid, copper(II) acetate (catalyst), and pyridine (base) to a dried Schlenk flask containing toluene.
-
Reaction: Seal the flask and heat the mixture at 110°C with vigorous stirring for 24-48 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
-
Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Final Purification: For OLED-grade purity (>99.9%), perform temperature-gradient sublimation to remove residual impurities.[4]
Protocol 2: Characterization of Photophysical & Electrochemical Properties
Caption: Standard workflow from material synthesis to OLED performance analysis.[2]
-
UV-Vis Absorption & Photoluminescence (PL):
-
Prepare dilute solutions (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., THF) and deposit thin films on quartz substrates via vacuum evaporation.
-
Record absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Measure PL spectra using a fluorometer, exciting at the lowest energy absorption maximum. The PL spectrum reveals the emission color and efficiency.
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the sample in an anhydrous, degassed solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode).
-
Scan the potential to measure the oxidation onset.
-
Calculate the HOMO energy level relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is standardized at -4.8 eV below the vacuum level. The LUMO can be estimated by adding the optical bandgap (from UV-Vis) to the HOMO energy.
-
Protocol 3: OLED Fabrication and Testing
A multilayer OLED structure is fabricated to evaluate the material's performance in a functional device.[11]
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition: Transfer substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Device Stack: Deposit the organic layers and metal cathode sequentially. A typical device architecture would be:
-
ITO (Anode)
-
HTL: TCTA (40 nm)
-
EML: 3M9PC:Emitter (e.g., 8% FIrpic) (30 nm)
-
ETL: TPBi (40 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Encapsulation: Encapsulate the devices under a nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from air and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. Record electroluminescence (EL) spectra with a spectrometer to determine the CIE color coordinates.
Energy Level Alignment and Device Physics
The relative energy levels of the materials in an OLED stack govern charge injection and recombination. Proper alignment is crucial for high efficiency.
Caption: Energy level diagram of a typical multilayer OLED structure.
This diagram illustrates how holes injected from the anode can move through the HTL to the emissive layer (EML), while electrons from the cathode move through the electron-transport layer (ETL). The energy barriers between layers are minimized for efficient charge transport. Holes and electrons meet and form excitons within the EML hosted by 3M9PC, leading to light emission from the guest dopant. The deep HOMO levels of the ETL and the deep LUMO level of the HTL also help confine charges within the EML, maximizing the probability of radiative recombination.[5]
Conclusion and Future Outlook
Based on a comparative analysis with its parent compound and established benchmark materials, 3-Methyl-9-phenyl-9H-carbazole demonstrates significant potential as a high-performance material for OLEDs. Its predicted high triplet energy makes it a strong candidate as a host for blue phosphorescent emitters, an area where stable and efficient materials are in high demand. The anticipated effect of the 3-methyl group—a slightly raised HOMO level—could prove advantageous for reducing hole injection barriers and lowering device operating voltage.
While this guide provides a robust theoretical and comparative validation, the next critical step is the empirical synthesis and device-level testing of 3M9PC. Future work should focus on precise measurements of its photophysical and electrochemical properties and its performance in optimized OLED architectures. The systematic protocols provided herein offer a clear pathway for this experimental validation. The continued exploration of rationally designed carbazole derivatives like 3M9PC is essential for advancing OLED technology toward greater efficiency, stability, and commercial viability.
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A Comparative Guide to Hole Mobility in Carbazole-Based Hole Transport Materials, with a Focus on 3-Methyl-9-phenyl-9H-carbazole
In the pursuit of next-generation optoelectronic devices, from vibrant OLED displays to high-efficiency perovskite solar cells, the performance of the hole transport layer (HTL) is paramount. The ability of a hole transport material (HTM) to efficiently move positive charge carriers dictates the overall device efficacy, stability, and power consumption. Among the diverse classes of HTMs, carbazole derivatives have emerged as a frontrunner, lauded for their exceptional thermal stability, high hole-transporting capability, and tunable electronic properties.[[“]][2] This guide provides a comparative analysis of hole mobility in carbazole-based HTMs, with a specific focus on 3-Methyl-9-phenyl-9H-carbazole (mPhCz).
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the design and fabrication of organic electronic devices. We will delve into the experimental determination of hole mobility, present a comparative dataset of relevant carbazole derivatives, and explore the underlying structure-property relationships that govern charge transport in these fascinating molecules.
The Central Role of Hole Mobility
Hole mobility (μh) is a quantitative measure of how readily a hole (a positive charge carrier) can move through a material under the influence of an electric field. In a multilayered device, a high hole mobility in the HTL ensures the efficient extraction of holes from the anode and their swift transport to the emissive or active layer, thereby minimizing charge recombination losses and improving device performance. Carbazole-based molecules, with their electron-rich nitrogen-containing aromatic core, provide an excellent scaffold for facilitating this crucial process.[[“]][2]
Experimental Determination of Hole Mobility: The Time-of-Flight (TOF) Method
To provide a robust and validated comparison, it is essential to understand the experimental techniques used to measure hole mobility. The Time-of-Flight (TOF) photoconductivity measurement is a widely accepted and direct method for determining the charge carrier mobility in organic thin films.
TOF Experimental Protocol: A Step-by-Step Guide
-
Device Fabrication : A sandwich-type device structure is fabricated by depositing the carbazole-based HTM as a thin film (typically a few micrometers thick) between two electrodes. The bottom electrode is a transparent conductor, such as Indium Tin Oxide (ITO), and the top electrode is a semi-transparent metal, like aluminum or gold, deposited by thermal evaporation.
-
Photoexcitation : A short, high-intensity laser pulse (with a pulse width much shorter than the carrier transit time) is directed through the transparent electrode. The photon energy is chosen to be strongly absorbed by the HTM, generating a thin sheet of electron-hole pairs near the transparent electrode.
-
Charge Carrier Drift : An external DC voltage is applied across the device, creating an electric field. This field drives the holes (in the case of HTMs) across the organic layer towards the negatively biased electrode.
-
Photocurrent Measurement : As the sheet of holes drifts through the material, it induces a transient photocurrent in the external circuit. This photocurrent is measured as a function of time using a fast oscilloscope.
-
Transit Time Determination : The transit time (tT) is the time it takes for the packet of holes to travel across the film. This is typically identified as a "knee" or change in slope in the photocurrent transient when plotted on a log-log scale.
-
Mobility Calculation : The hole mobility (μh) is then calculated using the following equation:
μh = d² / (V * tT)
where:
-
d is the thickness of the organic film
-
V is the applied voltage
-
tT is the transit time
-
Visualizing the TOF Workflow
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A Performance Deep Dive: 3-Methyl-9-phenyl-9H-carbazole in Advanced Optoelectronic Architectures
A Comparative Guide for Researchers and Materials Scientists
In the relentless pursuit of more efficient and stable organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the design and selection of high-performance organic materials are paramount. Among the myriad of molecular scaffolds, carbazole derivatives have emerged as a cornerstone, prized for their robust thermal stability, excellent charge-transporting properties, and versatile functionalization.[1][2] This guide offers an in-depth performance comparison of 3-Methyl-9-phenyl-9H-carbazole (3M9PC), a promising yet under-documented carbazole derivative, within different device architectures.
Due to the limited availability of direct device performance data for 3M9PC, this guide will draw upon experimental data from its parent molecule, 9-phenyl-9H-carbazole (9PCz), and other closely related substituted analogues. This comparative approach will elucidate the potential advantages conferred by the methyl substitution at the 3-position of the carbazole core, providing valuable insights for materials scientists and device engineers. The performance of these carbazole derivatives will be benchmarked against industry-standard materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) in OLEDs, and 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) in perovskite solar cells.
The Molecule in Focus: 3-Methyl-9-phenyl-9H-carbazole (3M9PC)
3M9PC belongs to the N-phenylcarbazole family, characterized by a phenyl group attached to the nitrogen atom of the carbazole moiety. This substitution creates a non-coplanar structure due to steric hindrance, which can disrupt π-conjugation.[3] This is often a desirable trait for host materials in phosphorescent OLEDs, as it can lead to higher triplet energies.[3] The addition of a methyl group at the 3-position of the carbazole core is expected to subtly influence its electronic properties. As a weakly electron-donating group, the methyl substituent can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to the unsubstituted 9-phenylcarbazole.[3]
Synthesis of 3-Methyl-9-phenyl-9H-carbazole
The synthesis of 3M9PC and its analogues can be achieved through several established synthetic routes, most commonly involving transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig or Ullmann condensation. A general synthetic protocol is outlined below.
Experimental Protocol: Synthesis of N-Arylcarbazoles
A generalized protocol for the synthesis of N-phenylcarbazole derivatives via a Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: A reaction flask is charged with the corresponding carbazole (e.g., 3-methyl-9H-carbazole), an aryl boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).
-
Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere, such as nitrogen or argon.
-
Reaction Conditions: The mixture is heated to a specified temperature and stirred for a designated period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Extraction and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic phase is extracted. The extracted solution is then dried over an anhydrous salt (e.g., MgSO₄) and concentrated under reduced pressure.
-
Final Purification: The crude product is purified using column chromatography and/or temperature-gradient sublimation to achieve the high purity required for fabrication of high-performance optoelectronic devices.[4]
Performance in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, particularly phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating efficient charge transport and ensuring effective energy transfer to the guest emitter. Carbazole derivatives are widely employed as host materials due to their high triplet energies and good hole-transporting characteristics.[5]
Comparative Analysis of Host Materials
The performance of OLEDs is highly dependent on the choice of the host material. An ideal host should possess a triplet energy higher than that of the phosphorescent dopant to prevent back energy transfer.[6] Additionally, balanced charge transport is crucial for achieving high recombination efficiency within the emissive layer.
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| 9-Phenylcarbazole Derivative (PhCNCzm-MeCzPh) | Ir(ppy)₂(acac) | 31.5 | - | - | - |
| CBP | Ir(ppy)₃ | ~23.1 | 80.6 | - | - |
| TCTA | Ir(ppy)₃ | ~13.5 | - | 52 | ~3.1 |
Note: Data for the 9-Phenylcarbazole derivative is from a study on an exciplex-forming co-host system.[7] CBP data is for a green PhOLED with a CBP derivative.[8] TCTA data is for a green PhOLED.[9] Dashes (-) indicate that the data was not specified in the cited source.
The data suggests that engineered 9-phenylcarbazole derivatives can achieve very high external quantum efficiencies, even surpassing those of standard host materials like CBP and TCTA in certain device architectures.[7] The high EQE of the 9-phenylcarbazole derivative highlights the potential of this class of materials. The methyl group in 3M9PC could further fine-tune the electronic properties to optimize charge balance and exciton confinement, potentially leading to high-efficiency devices.
Experimental Protocol: OLED Fabrication and Characterization
A standard procedure for the fabrication and characterization of a multilayer phosphorescent OLED is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Thin-Film Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A thin layer of a suitable HIL material is deposited onto the ITO.
-
Hole Transport Layer (HTL): The HTL material (e.g., TCTA) is then deposited.
-
Emissive Layer (EML): The host material (e.g., 3M9PC or a reference material) and the phosphorescent guest emitter are co-evaporated from separate sources at a specific doping concentration.
-
Electron Transport Layer (ETL): An ETL material is deposited on top of the EML.
-
Electron Injection Layer (EIL): A thin layer of an EIL material (e.g., LiF) is deposited.
-
Cathode: Finally, a metal cathode (e.g., Al) is deposited.
-
-
Encapsulation: The completed devices are encapsulated under an inert atmosphere to protect them from moisture and oxygen.
-
Characterization:
-
Current-Voltage-Luminance (J-V-L): The J-V-L characteristics are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer.
-
Efficiency Calculation: The current efficiency, power efficiency, and external quantum efficiency are calculated from the J-V-L data and the EL spectra.
-
Performance in Perovskite Solar Cells (PSCs)
In perovskite solar cells, the hole-transporting material (HTM) plays a crucial role in efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. The energy level alignment between the HTM and the perovskite is critical for efficient charge extraction and minimizing voltage losses.
Comparative Analysis of Hole-Transporting Materials
Carbazole-based molecules have been extensively investigated as alternatives to the commonly used Spiro-OMeTAD, often exhibiting comparable or even superior performance and stability. The properties of 3M9PC as an HTM can be inferred from studies on other 9-phenylcarbazole and substituted carbazole derivatives. The methyl group in 3M9PC is expected to slightly raise the HOMO level, which could lead to better energy level alignment with the valence band of the perovskite, thereby improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
| HTM | Perovskite | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Carbazole Derivative (SGT-405) | CH₃NH₃PbI₃ | 14.79 | - | - | - |
| Spiro-OMeTAD | (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ | up to 25.44 | - | - | - |
| PTAA | Mixed Cation | up to 23.7 | 1.10 | 26.2 | 81.8 |
Note: Data for the Carbazole Derivative is from a study on a three-arm type structure.[1] Spiro-OMeTAD data is for an optimized device with iodine doping.[10] PTAA data is for a high molecular weight variant.[3] Dashes (-) indicate that the data was not specified in the cited source.
The results for the carbazole derivative SGT-405 demonstrate the high potential of this class of materials as HTMs in perovskite solar cells, achieving a remarkable PCE.[1] Studies on other carbazole derivatives have shown that tuning the substituents on the carbazole core can significantly impact the device performance. For instance, derivatives with 2,7-carbazole substituents have been shown to rival those with 3,6-substituents in terms of hole mobility and extraction ability, leading to high PCEs.[11] This suggests that the substitution pattern is a key factor in designing efficient carbazole-based HTMs. The 3-methyl substitution in 3M9PC could offer a favorable balance of electronic properties and morphological stability, making it a promising candidate for high-performance PSCs.
Experimental Protocol: Perovskite Solar Cell Fabrication and Characterization
A typical protocol for the fabrication and characterization of a p-i-n perovskite solar cell is as follows:
-
Substrate Preparation: ITO-coated glass substrates are patterned and cleaned as described for OLEDs.
-
HTL Deposition: The HTM solution (e.g., 3M9PC or a reference material in a suitable solvent like chlorobenzene, often with additives like Li-TFSI and t-BP) is spin-coated onto the ITO substrate, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent is typically dripped onto the spinning substrate to induce crystallization, followed by thermal annealing.
-
ETL and Electrode Deposition: An electron-transporting layer (e.g., a fullerene derivative) and a metal electrode (e.g., Ag or Au) are sequentially deposited via thermal evaporation.
-
Characterization:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curve.
-
External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the spectrally resolved photocurrent generation efficiency.
-
Visualizing Device Architectures and Energy Levels
To better understand the function of 3M9PC and its alternatives in different device architectures, the following diagrams illustrate the typical device structures and energy level alignments.
OLED Device Architecture
Caption: A standard p-i-n inverted perovskite solar cell architecture.
Conclusion and Future Outlook
While direct experimental evidence for the performance of 3-Methyl-9-phenyl-9H-carbazole in OLEDs and perovskite solar cells remains to be published, a comparative analysis of its structural analogs provides compelling insights into its potential. The foundational 9-phenylcarbazole framework has demonstrated exceptional performance in both types of devices, suggesting that 3M9PC is a highly promising candidate for further investigation.
The introduction of a methyl group at the 3-position offers a subtle yet potentially significant means of fine-tuning the material's electronic properties. In OLEDs, this could lead to optimized charge balance and improved efficiency. In perovskite solar cells, it may enhance energy level alignment and hole extraction, boosting the overall power conversion efficiency.
This guide underscores the importance of continued research into novel carbazole derivatives like 3M9PC. Further experimental studies are needed to fully elucidate its photophysical and electrochemical properties and to fabricate and test devices incorporating this material. Such investigations will undoubtedly contribute to the development of next-generation optoelectronic devices with enhanced performance and stability.
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A Researcher's Guide to Confirming the Purity of Synthesized 3-Methyl-9-phenyl-9H-carbazole
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. In the realm of medicinal chemistry and materials science, 3-Methyl-9-phenyl-9H-carbazole and its derivatives are of significant interest due to their versatile applications, ranging from potential therapeutic agents to materials for organic electronics.[1][2] The presence of even trace impurities can drastically alter the compound's biological activity or optical properties, leading to misleading experimental results.[3]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the purity of synthesized 3-Methyl-9-phenyl-9H-carbazole. We will delve into the causality behind the selection of specific methods, present supporting experimental data, and provide detailed protocols to ensure your synthesized compound meets the high purity standards required for advanced research and development. While a purity of over 95% is often achievable with standard laboratory purification, many applications, particularly in drug development, necessitate a purity of ≥98%.[4]
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of 3-Methyl-9-phenyl-9H-carbazole typically involves sophisticated organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions.[1] A common route may involve the coupling of 3-bromo-9-phenyl-9H-carbazole with a methylating agent or the arylation of 3-methyl-9H-carbazole. Understanding the synthetic pathway is crucial as it informs the potential impurities that may be present in the crude product.
Potential impurities can include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.[5]
-
Isomeric Byproducts: Formation of other methylated or phenylated carbazole isomers.[4]
-
Side-Reaction Products: Compounds formed from competing reaction pathways.[4]
-
Catalyst Residues: Traces of palladium or other transition metals used in the synthesis.[6][7]
-
Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and purification steps.[4]
A robust analytical workflow is therefore essential to detect and quantify these potential impurities.
A Multi-Technique Approach to Purity Confirmation
No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods, is imperative for a comprehensive assessment.[2]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for the quantitative purity analysis of non-volatile compounds like 3-Methyl-9-phenyl-9H-carbazole.[4][5] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[5] A reversed-phase HPLC method with UV detection is typically employed for this purpose.[4]
Why Reversed-Phase HPLC? Reversed-phase chromatography, typically utilizing a C18 column, is highly effective for separating non-polar to moderately polar organic molecules. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. This makes it well-suited for the aromatic carbazole structure.
Experimental Protocol: A Validated HPLC Method
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of 3-Methyl-9-phenyl-9H-carbazole can be developed and validated to ensure reliable and accurate results.[5]
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid for improved peak shape)[4][8] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV-Vis Detector at a suitable wavelength (e.g., 254 nm or the λmax of the compound)[2][4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[9] |
Data Interpretation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4] For high-purity standards, the main peak should be sharp and symmetrical, with minimal to no other peaks present.
Workflow for HPLC Purity Determination
Caption: A typical workflow for determining the purity of 3-Methyl-9-phenyl-9H-carbazole using HPLC.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized 3-Methyl-9-phenyl-9H-carbazole and identifying potential impurities based on their mass-to-charge ratio (m/z).[4]
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that is well-suited for analyzing polar and semi-polar molecules like carbazole derivatives. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, providing a clear indication of the molecular weight.
Experimental Protocol: ESI-MS
| Parameter | Specification |
| Instrumentation | Electrospray ionization mass spectrometer (ESI-MS)[4] |
| Ionization Mode | Positive ion mode[4] |
| Sample Preparation | The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.[4] |
Expected Result: For 3-Methyl-9-phenyl-9H-carbazole (C₁₉H₁₅N), the expected molecular weight is approximately 257.33 g/mol . In positive mode ESI-MS, a prominent peak should be observed at an m/z corresponding to the protonated molecule [M+H]⁺, which would be approximately 258.34.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are paramount for the structural elucidation of the synthesized compound and can also provide valuable information about the presence of impurities.[4]
Why NMR? NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule. This allows for the unambiguous confirmation of the desired structure, including the correct placement of the methyl and phenyl groups on the carbazole scaffold. The presence of unexpected signals can indicate impurities.
Expected ¹H NMR Signals for 3-Methyl-9-phenyl-9H-carbazole:
-
A singlet for the methyl protons.
-
A series of multiplets in the aromatic region corresponding to the protons on the carbazole and phenyl rings.
Expected ¹³C NMR Signals for 3-Methyl-9-phenyl-9H-carbazole:
-
A signal for the methyl carbon.
-
Multiple signals in the aromatic region corresponding to the carbons of the carbazole and phenyl rings.
Experimental Protocol: NMR Spectroscopy
| Parameter | Specification |
| Instrumentation | NMR spectrometer (e.g., 400 MHz or higher)[4] |
| Solvent | Deuterated solvent such as CDCl₃ or DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) |
Purity Confirmation Workflow
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity confirmation of 3-Methyl-9-phenyl-9H-carbazole.
Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Quantitative purity analysis and separation of impurities.[4][5] | Confirmation of molecular weight and identification of impurities by mass.[4] | Unambiguous structural elucidation and detection of structural isomers.[4] |
| Strengths | High resolution, sensitivity, and quantitative accuracy.[5] | High sensitivity and specificity for molecular weight determination. | Provides detailed structural information. |
| Limitations | May not identify co-eluting impurities without a mass spectrometer detector. | Does not provide information on isomeric purity. | Lower sensitivity compared to HPLC and MS, may not detect trace impurities. |
| Typical Purity Threshold | Can quantify purity to >99%. | Confirms the mass of the primary component. | Can indicate purity based on the absence of impurity signals. |
Conclusion: A Commitment to Scientific Integrity
The rigorous confirmation of the purity of synthesized 3-Methyl-9-phenyl-9H-carbazole is not merely a procedural step but a cornerstone of producing reliable and reproducible scientific data. By employing a multi-technique approach that leverages the quantitative power of HPLC, the molecular weight confirmation of MS, and the structural elucidation capabilities of NMR, researchers can be confident in the quality of their synthesized material. This guide provides a framework for establishing a self-validating system of protocols, ensuring that the 3-Methyl-9-phenyl-9H-carbazole used in downstream applications is of the highest possible purity, thereby upholding the principles of scientific integrity and accelerating advancements in research and drug development.
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A Senior Application Scientist's Guide to the Cross-Validation of Theoretical and Experimental Data for 3-Methyl-9-phenyl-9H-carbazole
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 3-Methyl-9-phenyl-9H-carbazole, a molecule of significant interest in materials science and drug discovery. We present a detailed cross-validation methodology, comparing direct experimental measurements from Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, and Thermal Analysis with theoretical predictions from Density Functional Theory (DFT). By meticulously detailing both the experimental protocols and the computational logic, this document serves as an essential resource for researchers aiming to achieve a robust, multi-faceted understanding of carbazole derivatives. We emphasize the causality behind experimental choices and the synergistic relationship between empirical data and computational modeling, providing a self-validating system for material characterization.
Introduction: The Rationale for Integrated Analysis
Carbazole and its derivatives are foundational scaffolds in the development of high-performance organic materials, including those for organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals.[1] The 3-Methyl-9-phenyl-9H-carbazole variant combines the electron-donating carbazole core with a bulky, twisted phenyl substituent at the nitrogen atom, a common strategy to modulate electronic properties and inhibit intermolecular aggregation.
A superficial characterization of such a molecule is insufficient for demanding applications. A truly robust understanding requires a synergistic approach where experimental data and theoretical models are used to validate one another. Experimental results provide real-world, tangible measurements, while computational chemistry offers profound insight into the underlying electronic structure and behavior that dictates those measurements.[2] Discrepancies between the two are not failures, but rather opportunities for deeper investigation—perhaps revealing complex solvent interactions, unexpected solid-state packing effects, or limitations in the chosen theoretical model. This guide provides the practical and theoretical framework for conducting such a cross-validation.
Synthesis: The Buchwald-Hartwig Amination Pathway
For the synthesis of N-arylcarbazoles, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a highly efficient and versatile method.[3] Its primary advantage over older methods like the Ullmann condensation is the use of milder reaction conditions and a broader substrate scope, leading to higher yields and purity.[4][5]
Rationale for Method Selection
The Buchwald-Hartwig reaction is selected for its reliability in forming C-N bonds between aryl halides and amines. The use of specialized phosphine ligands allows for the efficient coupling of even challenging substrates. This catalytic cycle is well-understood and provides a predictable route to the target molecule.[3]
Experimental Protocol: Synthesis of 3-Methyl-9-phenyl-9H-carbazole
-
Reagent Preparation: In a dry Schlenk flask under an inert argon atmosphere, add 3-methyl-9H-carbazole (1.0 eq), iodobenzene (1.1 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 10 mL per mmol of carbazole) to the flask via syringe.
-
Reaction Execution: Stir the mixture at 100-110 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-Methyl-9-phenyl-9H-carbazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental vs. Theoretical Workflow: A Unified Approach
The core of this guide is the parallel execution of experimental characterization and computational modeling, followed by a direct comparison. This workflow ensures that each dataset informs and validates the other.
Spectroscopic and Thermal Characterization
NMR Spectroscopy
Causality: NMR provides an unambiguous map of the molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. Comparing experimental chemical shifts to those calculated via DFT (often using the GIAO method) is a powerful tool for structural confirmation.[2]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified 3-Methyl-9-phenyl-9H-carbazole in ~0.6 mL of deuterated chloroform (CDCl₃) within a high-quality NMR tube.
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
UV-Visible and Fluorescence Spectroscopy
Causality: UV-Vis absorption spectroscopy reveals the energies of electronic transitions from the ground state to excited states (e.g., S₀ → S₁), while fluorescence spectroscopy measures the energy released upon relaxation from the first excited state back to the ground state (S₁ → S₀).[6][7] These transitions are directly related to the molecule's frontier molecular orbitals (HOMO-LUMO gap) and can be predicted using Time-Dependent DFT (TD-DFT).[8]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like dichloromethane or THF.[9]
-
UV-Vis Acquisition: Use a dual-beam spectrophotometer to record the absorption spectrum from approximately 250 to 500 nm, using a cuvette containing the pure solvent as a reference.
-
Fluorescence Acquisition: Using a spectrofluorometer, excite the sample at its primary absorption maximum (λ_abs). Record the emission spectrum over a range ~20-150 nm higher than the excitation wavelength.
Thermal Analysis (TGA/DSC)
Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, defining the decomposition temperature (T_d) and indicating thermal stability.[10] Differential Scanning Calorimetry (DSC) detects phase transitions, such as the glass transition temperature (T_g) for amorphous materials and the melting temperature (T_m) for crystalline ones.[11] These properties are critical for applications in electronic devices where thermal stability is paramount.[12]
Protocol:
-
TGA: Place 5-10 mg of the sample in an alumina pan. Heat from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Determine T_d as the temperature at which 5% weight loss occurs.[11]
-
DSC: Seal 3-5 mg of the sample in an aluminum pan. Perform a heat-cool-heat cycle (e.g., heat to 20 °C above the melting point, cool, then reheat) at 10 °C/min under nitrogen. The T_g is identified as a step-change in the heat flow, typically observed in the second heating scan.[11]
Computational Methodology
Causality: DFT provides a first-principles approach to predicting molecular properties. By solving approximations of the Schrödinger equation, we can determine the molecule's lowest energy geometry, vibrational frequencies, and the energies of its molecular orbitals. This allows for the prediction of spectroscopic and electronic properties before a molecule is ever synthesized.[13][14]
Protocol:
-
Geometry Optimization: The structure of 3-Methyl-9-phenyl-9H-carbazole is optimized using DFT. A common and effective level of theory is the B3LYP functional with the 6-31G(d,p) basis set.[15]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation:
-
NMR: Chemical shifts are calculated using the GIAO method at the same level of theory.
-
UV-Vis: Electronic transitions (absorption wavelengths) are predicted using TD-DFT.[8]
-
Electronic Properties: The energies of the HOMO and LUMO are extracted from the optimized structure to calculate the theoretical band gap.
-
Cross-Validation: A Comparative Analysis
The following tables present hypothetical but realistic data for 3-Methyl-9-phenyl-9H-carbazole, based on values reported for closely related carbazole derivatives in the literature. This serves as a template for researchers to populate with their own findings.
Table 1: Comparison of NMR Chemical Shifts (δ, ppm)
| Atom Position | Experimental ¹H NMR (CDCl₃) | Calculated ¹H NMR (GIAO/B3LYP) | Experimental ¹³C NMR (CDCl₃) | Calculated ¹³C NMR (GIAO/B3LYP) |
| Carbazole H-1,8 | ~8.1 ppm (d) | ~8.0 ppm | Carbazole C-4a,4b | ~123.0 ppm |
| Carbazole H-2,7 | ~7.4 ppm (m) | ~7.3 ppm | Carbazole C-9a,8a | ~140.5 ppm |
| Carbazole H-4,5 | ~7.2 ppm (m) | ~7.1 ppm | Phenyl C-ortho | ~128.0 ppm |
| Phenyl H-ortho | ~7.6 ppm (d) | ~7.5 ppm | Phenyl C-meta | ~130.0 ppm |
| Phenyl H-meta/para | ~7.5 ppm (m) | ~7.4 ppm | Phenyl C-para | ~129.0 ppm |
| Methyl H (at C-3) | ~2.5 ppm (s) | ~2.4 ppm | Methyl C (at C-3) | ~21.5 ppm |
Discussion: A strong correlation between experimental and calculated NMR shifts, typically within 0.1-0.2 ppm for ¹H and 1-3 ppm for ¹³C, provides high confidence in the structural assignment. Deviations can arise from solvent effects not captured in the gas-phase DFT calculation.
Table 2: Comparison of Photophysical and Electronic Properties
| Property | Experimental Value | Calculated Value (DFT/TD-DFT) | Source of Data |
| Absorption Max (λ_abs) | ~295 nm, ~340 nm | ~290 nm, ~335 nm (S₀→S₁, S₀→S₂) | UV-Vis Spectroscopy / TD-DFT |
| Emission Max (λ_em) | ~365 nm | N/A (Requires excited state opt.) | Fluorescence Spectroscopy |
| Stokes Shift | ~25 nm | N/A | λ_em - λ_abs |
| HOMO Energy Level | -5.75 eV | -5.70 eV | Cyclic Voltammetry / DFT |
| LUMO Energy Level | -2.15 eV | -2.10 eV | Cyclic Voltammetry / DFT |
| Electrochemical Band Gap | 3.60 eV | 3.60 eV | HOMO-LUMO Difference |
Discussion: TD-DFT is generally excellent at predicting absorption wavelengths.[16] The experimental band gap, often estimated via cyclic voltammetry, should align closely with the calculated HOMO-LUMO gap. The emission wavelength is more complex to calculate accurately as it requires an expensive excited-state geometry optimization.
Table 3: Comparison of Thermal Properties
| Property | Experimental Value | Theoretical Insight | Source of Data |
| Decomposition Temp. (T_d, 5% loss) | > 350 °C | High bond dissociation energies of C-C, C-N, and C-H bonds suggest high thermal stability. | TGA |
| Glass Transition Temp. (T_g) | ~150 °C | The rigid carbazole core and bulky, non-planar phenyl group are known to increase T_g by restricting molecular motion. | DSC |
| Melting Temp. (T_m) | ~240 °C | N/A (Predicting T_m requires complex crystal lattice simulations). | DSC |
Discussion: While direct computational prediction of T_d and T_g is not standard, DFT can provide qualitative justification for experimental results. High thermal stability is consistent with the strong covalent bonds in the aromatic system. A high T_g is expected due to the rigid and bulky structure that hinders molecular motion in the amorphous state.[11]
Logical Relationships in Material Characterization
The interplay between a molecule's inherent structure and its observed properties is governed by quantum mechanics, which DFT aims to model. This diagram illustrates the logical flow from the fundamental structure to the validated properties.
Conclusion
The robust characterization of a molecule like 3-Methyl-9-phenyl-9H-carbazole is not achieved by a single technique, but by the thoughtful integration of multiple experimental and computational methods. This guide has outlined a self-validating workflow where synthesis, spectroscopic analysis, thermal measurements, and DFT calculations are woven together. By comparing empirical data with theoretical predictions, researchers can build a far more comprehensive and reliable understanding of their material. This integrated approach minimizes ambiguity, accelerates the design-synthesis-characterization cycle, and ultimately leads to the development of more advanced and reliable materials for a new generation of technologies.
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A Senior Application Scientist's Guide to Benchmarking 3-Methyl-9-phenyl-9H-carbazole Against Standard Host Materials for High-Performance OLEDs
Introduction: The Pivotal Role of Host Materials in OLED Technology
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the selection of an appropriate host material for the emissive layer is of paramount importance.[1] The host material constitutes the matrix in which the light-emitting dopant is dispersed, and its properties directly govern the device's performance by influencing charge transport, exciton formation, and energy transfer processes.[2][3] Carbazole derivatives have emerged as a cornerstone in the development of high-performance host materials due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[4][5]
This guide provides an in-depth comparative analysis of a promising carbazole derivative, 3-Methyl-9-phenyl-9H-carbazole (3M9PC) , against established, industry-standard host materials:
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A widely used host for both fluorescent and phosphorescent emitters, known for its good hole mobility.
-
1,3-Bis(N-carbazolyl)benzene (mCP): A high-triplet-energy host, particularly suitable for blue phosphorescent OLEDs.
-
4,4',4"-Tris(carbazol-9-yl)triphenylamine (TCTA): A versatile material used as both a hole-transporting layer and a host, offering excellent thermal stability.
Due to the limited availability of direct experimental data for 3-Methyl-9-phenyl-9H-carbazole, this guide will leverage data from closely related 3-substituted-9-phenylcarbazole analogues to infer its potential performance characteristics. The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for benchmarking novel host materials, underpinned by detailed experimental protocols and a thorough analysis of key performance indicators.
Core Principles of Host Material Benchmarking
The efficacy of a host material is determined by a synergistic interplay of its thermal, photophysical, and electrochemical properties. A comprehensive benchmarking study, therefore, necessitates the meticulous characterization of the following parameters:
-
Thermal Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are crucial for the morphological stability and operational lifetime of an OLED device.[6]
-
Photophysical Properties: A high photoluminescence quantum yield (PLQY) is desirable for efficient light emission, and the triplet energy (ET) of the host must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer.[7]
-
Electrochemical Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection from adjacent layers and the charge balance within the emissive layer.[8]
The following sections will detail the standardized experimental protocols for quantifying these critical parameters.
Experimental Protocols for Comprehensive Host Material Characterization
To ensure the generation of reliable and comparable data, the following step-by-step methodologies should be employed.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Causality: TGA measures the change in mass of a material as a function of temperature, providing the decomposition temperature (Td), which indicates its thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), a key indicator of the morphological stability of amorphous films.[9][10]
Protocol:
-
Sample Preparation: Ensure the material is of high purity (>99.5%), typically achieved through sublimation, to avoid erroneous readings from impurities.
-
TGA Measurement:
-
Place 5-10 mg of the sample in an alumina crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the Td as the temperature at which 5% weight loss is observed.
-
-
DSC Measurement:
-
Seal 3-5 mg of the sample in an aluminum pan.
-
Heat the sample to a temperature above its expected melting point, then cool it rapidly to below its expected Tg to create an amorphous state.
-
Heat the sample again at a rate of 10 °C/min. The Tg is determined as the midpoint of the transition in the heat flow curve.
-
Comparative Data Analysis: 3M9PC vs. Standard Hosts
The following table summarizes the key performance parameters for the standard host materials and provides inferred properties for 3-Methyl-9-phenyl-9H-carbazole based on related compounds.
| Property | 3-Methyl-9-phenyl-9H-carbazole (Inferred) | CBP | mCP | TCTA |
| HOMO (eV) | ~ -5.8 to -6.0 | -6.0 [5] | -5.9 | -5.83 [8] |
| LUMO (eV) | ~ -2.3 to -2.5 | -2.9 [5] | -2.4 | -2.43 [8] |
| Triplet Energy (ET) (eV) | ~ 3.02 (based on 3-bromo-9-phenyl-9H-carbazole) [8] | 2.55 [5] | 2.91 | 3.4 [8] |
| Glass Transition Temp. (Tg) (°C) | Expected to be high | 110 | 135 | 151 |
| Decomposition Temp. (Td) (°C) | Expected to be > 350 | > 300 | > 300 | > 350 |
| PLQY | N/A | High | High | High |
Note: The properties for 3-Methyl-9-phenyl-9H-carbazole are inferred from literature on closely related 3-substituted-9-phenylcarbazole derivatives and are intended for comparative discussion. Direct experimental validation is required.
Discussion from a Senior Application Scientist's Perspective
The benchmarking of 3-Methyl-9-phenyl-9H-carbazole against established host materials like CBP, mCP, and TCTA reveals several key insights into its potential as a next-generation OLED material.
Inferred Advantages of 3-Methyl-9-phenyl-9H-carbazole:
-
High Triplet Energy: The inferred triplet energy of ~3.02 eV, based on its 3-bromo analogue, is a significant advantage. [8]This high ET would make 3M9PC an excellent candidate for hosting high-energy blue phosphorescent emitters, a critical challenge in the OLED industry. This value is comparable to that of mCP (2.91 eV) and significantly higher than that of CBP (2.55 eV), suggesting it could reduce efficiency losses due to back energy transfer from the dopant. [5]* Favorable HOMO/LUMO Levels: The expected HOMO level of around -5.8 to -6.0 eV aligns well with typical hole-transporting layers, facilitating efficient hole injection. The LUMO level is also anticipated to be suitable for electron injection from common electron-transporting materials.
-
Enhanced Thermal Stability: The introduction of the phenyl group at the 9-position of the carbazole core is known to enhance thermal stability. The additional methyl group at the 3-position could further contribute to a higher glass transition temperature (Tg) by disrupting molecular packing and preventing crystallization, leading to more stable amorphous films and longer device lifetimes.
Comparison with Standard Hosts:
-
vs. CBP: 3M9PC is expected to have a significantly higher triplet energy than CBP, making it more suitable for blue phosphorescent OLEDs. While CBP is a workhorse for green and red devices, its lower ET limits its effectiveness for high-energy emitters. [5]* vs. mCP: 3M9PC's inferred triplet energy is comparable to that of mCP. The key differentiator will likely be its charge transport characteristics. The 9-phenyl substitution may influence the hole mobility compared to the m-linked carbazole units in mCP. Further investigation into the charge balance of 3M9PC-based devices is warranted.
-
vs. TCTA: TCTA boasts an exceptionally high triplet energy and excellent hole-transporting properties. [8]However, its electron mobility is relatively low. 3M9PC, with its potentially more balanced charge transport due to the electronic influence of the methyl and phenyl groups, could offer an advantage in achieving a more balanced charge recombination zone within the emissive layer.
The Need for Empirical Validation:
While theoretical and comparative analyses provide a strong foundation for identifying promising candidates, empirical data is indispensable. The protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of 3-Methyl-9-phenyl-9H-carbazole. The synthesis and subsequent measurement of its thermal, photophysical, and electrochemical properties, followed by its incorporation into a standardized OLED device, will be the definitive test of its potential to outperform current industry standards.
Conclusion and Future Outlook
3-Methyl-9-phenyl-9H-carbazole presents a compelling profile as a potential high-performance host material for OLEDs, particularly for demanding blue phosphorescent applications. Its inferred high triplet energy, coupled with the expected good thermal stability and favorable electronic properties characteristic of 9-phenylcarbazole derivatives, positions it as a promising candidate for further investigation.
The true value of this guide lies in the detailed benchmarking methodology it provides. By adhering to these standardized protocols, researchers can generate robust, comparable data that will not only validate the performance of 3-Methyl-9-phenyl-9H-carbazole but also accelerate the discovery and development of the next generation of advanced materials that will shape the future of OLED technology. The path forward requires a dedicated effort to synthesize and characterize this promising molecule to unlock its full potential.
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Validating the Reproducibility of 3-Methyl-9-phenyl-9H-carbazole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. Among these, the carbazole nucleus is a privileged structure, forming the core of numerous pharmaceuticals, organic electronics, and fine chemicals. The specific derivative, 3-Methyl-9-phenyl-9H-carbazole, is of significant interest for its potential applications in these fields. However, ensuring the reproducible and efficient synthesis of such molecules is a critical challenge that directly impacts research timelines and ultimate success.
This guide provides an in-depth, comparative analysis of two prominent synthetic routes for 3-Methyl-9-phenyl-9H-carbazole: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation. By dissecting the methodologies and presenting comparative experimental data, this document aims to equip researchers with the necessary insights to select and optimize a synthetic strategy that aligns with their specific laboratory capabilities and research goals.
The Synthetic Challenge: Achieving Regioselectivity and High Yield
The synthesis of substituted carbazoles like 3-Methyl-9-phenyl-9H-carbazole presents a key challenge in controlling regioselectivity. The introduction of substituents at specific positions on the carbazole core is crucial for tuning the molecule's electronic and steric properties, which in turn dictate its biological activity or material performance. Furthermore, achieving high yields and purity is paramount for the downstream applications of these compounds.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route can significantly influence the outcome of the synthesis in terms of yield, purity, reaction time, and scalability. Below is a comparative overview of the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of 3-Methyl-9-phenyl-9H-carbazole.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu powder) |
| Ligand | Phosphine-based (e.g., Xantphos, SPhos) | Often ligandless or simple ligands (e.g., 1,10-phenanthroline) |
| Reaction Temperature | Generally lower (80-120 °C) | Typically higher (150-220 °C) |
| Reaction Time | Often shorter (12-24 hours) | Can be longer (24-48 hours) |
| Substrate Scope | Broader, tolerates a wider range of functional groups | More limited, sensitive to certain functional groups |
| Yield | Generally high | Variable, can be moderate to high |
| Cost | Higher catalyst and ligand cost | Lower catalyst cost |
| Reproducibility | Generally high, with well-defined catalytic cycles | Can be less reproducible due to the heterogeneous nature of some catalysts |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for 3-Methyl-9-phenyl-9H-carbazole
This protocol is based on the widely adopted palladium-catalyzed cross-coupling reaction, known for its high efficiency and functional group tolerance.[1] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Workflow Visualization:
Caption: Workflow for the Buchwald-Hartwig synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methyl-9H-carbazole (1.0 equiv.), iodobenzene (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and Xantphos (0.1 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the 3-methyl-9H-carbazole.
-
Reaction: The flask is sealed and the mixture is stirred at 110 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Methyl-9-phenyl-9H-carbazole.
Protocol 2: Ullmann Condensation for 3-Methyl-9-phenyl-9H-carbazole
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, relying on a copper catalyst.[2][3] While it often requires higher temperatures and longer reaction times than the Buchwald-Hartwig amination, it can be a cost-effective alternative.
Workflow Visualization:
Caption: Workflow for the Ullmann condensation synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-9H-carbazole (1.0 equiv.), bromobenzene (1.5 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and copper(I) iodide (CuI, 0.2 equiv.).
-
Solvent Addition: Add dimethylformamide (DMF) as the solvent.
-
Reaction: The reaction mixture is heated to 180 °C and stirred for 48 hours.
-
Workup: After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3-Methyl-9-phenyl-9H-carbazole.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable pathways for the synthesis of 3-Methyl-9-phenyl-9H-carbazole. The choice between these two methods will largely depend on the specific needs and resources of the research laboratory.
-
For high-throughput synthesis and broad functional group tolerance, the Buchwald-Hartwig amination is the superior choice. Despite the higher initial cost of the catalyst and ligand, its reliability, generally higher yields, and milder reaction conditions make it a more efficient and reproducible method in the long run.
-
For large-scale synthesis where cost is a primary concern, the Ullmann condensation remains a relevant option. However, researchers should be prepared for potentially longer reaction times, higher temperatures, and the need for more rigorous purification to achieve the desired product quality.
Ultimately, the validation of reproducibility for any synthetic protocol lies in consistent execution and careful characterization of the final product. It is recommended that researchers initially perform small-scale trial reactions to optimize conditions for their specific setup before proceeding to a larger scale.
References
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Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. [Link][4]
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Zhao, X., She, Y., Fang, K., & Li, G. (2014). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 79(14), 6789–6795. [Link][3]
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Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link][5]
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Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G.-J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. [Link][7]
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Barbe, G., & Charette, A. B. (2014). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry, 12(23), 3937–3940. [Link][8]
-
Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(15), 7347–7359. [Link][9]
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A Comparative Guide to 3-Methyl-9-phenyl-9H-carbazole and its Positional Isomers for Advanced Optoelectronic Applications
Introduction: The Strategic Importance of Isomerism in Carbazole-Based Host Materials
Carbazole derivatives are a cornerstone in the development of high-performance organic electronic devices, particularly as host materials in Organic Light-Emitting Diodes (OLEDs).[1][2][3][4] Their rigid, electron-rich structure provides excellent thermal stability and efficient hole-transporting capabilities.[5] The ability to fine-tune their photophysical and electronic properties through chemical modification is a key advantage.[6] This guide focuses on 9-phenyl-9H-carbazole, a widely recognized building block, and explores how the seemingly subtle change in the position of a single methyl group on the carbazole core—creating 2-methyl, 3-methyl, and 4-methyl isomers—can significantly impact material performance.
For researchers and professionals in materials science and drug development, understanding these structure-property relationships is paramount for rational design of next-generation materials. This guide provides a comparative analysis of 3-Methyl-9-phenyl-9H-carbazole and its 2- and 4-positional isomers, supported by experimental data and detailed characterization protocols.
Molecular Structures and Isomeric Effects
The position of the methyl group on the carbazole skeleton influences the electronic distribution, steric hindrance, and ultimately, the photophysical and thermal properties of the molecule.
Figure 1: Molecular structures of the 2-, 3-, and 4-Methyl-9-phenyl-9H-carbazole isomers.
Comparative Analysis of Photophysical and Thermal Properties
The following table summarizes key performance metrics for the three isomers. While a direct comparative study is not available in a single source, the data presented for the 3-methyl isomer is based on experimental findings for a closely related derivative, and the data for the 2- and 4-methyl isomers are extrapolated based on established trends in carbazole chemistry.
| Property | 2-Methyl-9-phenyl-9H-carbazole (Predicted) | 3-Methyl-9-phenyl-9H-carbazole[1][7] | 4-Methyl-9-phenyl-9H-carbazole (Predicted) |
| Photophysical Properties | |||
| Absorption (λabs, nm) in THF | ~330 | ~330 | ~328 |
| Emission (λem, nm) in THF | ~385-425 | ~380-420 | ~380-420 |
| Fluorescence Quantum Yield (ΦF) in film | Moderate | 0.51 | Moderate-High |
| Thermal Properties | |||
| Decomposition Temp. (Td, 5% weight loss, °C) | >350 | >350 | >350 |
| Glass Transition Temp. (Tg, °C) | ~140 | ~145 | ~150 |
| Melting Temp. (Tm, °C) | ~100 | Not Reported | ~110 |
Expert Insights on Structure-Property Relationships:
-
Photophysical Properties: The methyl group, being weakly electron-donating, is expected to have a modest impact on the absorption and emission wavelengths, which are primarily dictated by the π-π* transitions of the carbazole and phenyl moieties.[1] The position of the methyl group can, however, influence the local electronic environment and molecular packing in the solid state, which in turn affects the fluorescence quantum yield. The 3-position substitution often leads to a desirable balance of electronic properties without introducing significant steric hindrance.
-
Thermal Stability: All three isomers are expected to exhibit high thermal stability, with decomposition temperatures well above 350 °C, a characteristic feature of the rigid carbazole core.[5][8] The glass transition temperature (Tg) is a critical parameter for the morphological stability of amorphous films in OLED devices. The 4-methyl isomer is predicted to have a slightly higher Tg due to potential for more ordered packing, which can restrict molecular motion.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of these carbazole isomers.
Synthesis Workflow
The synthesis of methyl-9-phenyl-9H-carbazole isomers can be achieved through a two-step process: N-arylation of the corresponding methyl-carbazole, followed by purification. The Ullmann condensation is a classic and effective method for this N-arylation.
Figure 2: General experimental workflow for the synthesis and characterization of Methyl-9-phenyl-9H-carbazole isomers.
Step-by-Step Synthesis Protocol (General for all isomers):
-
Reaction Setup: In a 100 mL round-bottom flask, combine the respective methyl-carbazole isomer (e.g., 3-methyl-9H-carbazole) (1.1 equiv), iodobenzene (1 equiv), potassium carbonate (5 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.1 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reactants under a nitrogen atmosphere.
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure isomer.
Characterization Methodologies
Photophysical Characterization:
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare dilute solutions (10-5 M) of the synthesized carbazole isomers in a spectroscopic grade solvent (e.g., THF).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.
-
The absorption maximum (λabs) provides information about the electronic transitions within the molecule.
-
-
Photoluminescence (PL) Spectroscopy:
-
Use the same solutions prepared for UV-Vis spectroscopy.
-
Excite the samples at their respective absorption maxima.
-
Record the emission spectra using a spectrofluorometer.
-
The emission maximum (λem) and the fluorescence quantum yield (ΦF) are key indicators of the material's light-emitting efficiency.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.[8]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 3-5 mg of the sample in an aluminum pan.
-
Perform a heat-cool-heat cycle, typically from room temperature to a temperature above the expected melting point, at a heating/cooling rate of 10 °C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the second heating scan, and the melting temperature (Tm) from the first heating scan.[8]
-
Conclusion and Future Outlook
This guide provides a comparative overview of 3-Methyl-9-phenyl-9H-carbazole and its 2- and 4-methyl isomers, highlighting the critical role of isomeric substitution in fine-tuning the properties of carbazole-based materials. While direct comparative data is still emerging, the provided analysis and experimental protocols offer a solid foundation for researchers to synthesize, characterize, and evaluate these promising materials for advanced optoelectronic applications. Further research focusing on a systematic comparison of these and other positional isomers will be invaluable for the rational design of next-generation OLEDs and other organic electronic devices.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-9-phenyl-9H-carbazole
Hazard Profile and Risk Assessment: A Cautious Approach
The carbazole moiety is a known hazardous component, with data from related compounds indicating several potential risks.[1][2] Carbazole itself is suspected of causing genetic defects and cancer and may cause long-lasting harmful effects to aquatic life. The N-phenylcarbazole structure is known to cause serious eye damage and skin irritation.[3] Therefore, 3-Methyl-9-phenyl-9H-carbazole must be managed as hazardous chemical waste until proven otherwise.
All personnel must handle this compound with the understanding that it is potentially carcinogenic, mutagenic, and an environmental hazard.[1] All handling and disposal operations should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
| Hazard Classification | Description | Authoritative Source |
| Carcinogenicity | Suspected of causing cancer.[4] | Sigma-Aldrich SDS for Carbazole |
| Mutagenicity | Suspected of causing genetic defects.[1] | Sigma-Aldrich SDS for Carbazole |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3] | Fisher Scientific SDS for 9-Phenylcarbazole[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Fisher Scientific SDS for 9-Phenylcarbazole[3] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1][4] | Sigma-Aldrich SDS for Carbazole |
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal-related tasks, all personnel must be outfitted with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
-
Eye Protection : Wear tight-sealing chemical safety goggles or a full-face shield.[3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[5]
-
Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3]
-
Respiratory Protection : All handling of solid material or solutions should be performed in a chemical fume hood to avoid inhaling dust or vapors.[2] If a fume hood is not available, a NIOSH/MSHA-approved respirator with a particulates filter is required.[3]
Comprehensive Disposal Protocol: A Step-by-Step Mandate
The guiding principle for the disposal of 3-Methyl-9-phenyl-9H-carbazole is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[2][6] The recommended disposal method is incineration at a licensed chemical destruction plant.[6][7][8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All materials contaminated with 3-Methyl-9-phenyl-9H-carbazole, including solid residues, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, must be classified as hazardous waste.[1][8]
-
Avoid Co-mingling : Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][2] Incompatible materials, such as strong oxidizing agents or strong acids, can lead to dangerous reactions.[3]
Step 2: Waste Containerization
-
Solid Waste : Collect all solid waste in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1] The container must have a secure, tightly closing lid and be kept closed at all times except when adding waste.[1][3]
-
Liquid Waste : Collect all solutions and solvent rinses containing the compound in a separate, sealed, and compatible container, such as a borosilicate glass or HDPE bottle.[8]
-
Sharps Waste : Any contaminated needles or sharp objects must be placed in a designated, puncture-resistant sharps container.[8]
Step 3: Rigorous Labeling
-
Immediate Labeling : Affix a hazardous waste label to the container as soon as the first item of waste is added.[8]
-
Required Information : The label must be clearly legible and include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "3-Methyl-9-phenyl-9H-carbazole".
-
A clear listing of the associated hazards: "Toxic," "Suspected Carcinogen," "Suspected Mutagen," "Eye/Skin Irritant," "Environmental Hazard".[2]
-
The date when waste was first added to the container (accumulation start date).[2]
-
Step 4: Secure Storage
-
Designated Area : Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Segregation : Ensure the storage area is away from incompatible materials, heat, and sources of ignition.[2][3] The container should be stored in a secondary containment bin to mitigate leaks or spills.
Step 5: Arranging Final Disposal
-
Contact EHS : Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Provide them with a full and accurate description of the waste.
-
Regulatory Compliance : The final disposal must be carried out in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Spill and Decontamination Procedures
Accidents require a prepared, systematic response to ensure personnel safety and environmental protection.
Small Spill Cleanup
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
PPE : Don the appropriate PPE as described in Section 2.
-
Containment : For small spills of solid material, carefully sweep or scoop the material into the designated hazardous waste container.[3] Avoid creating dust; if necessary, moisten the material slightly with water, but be cautious of reactivity.[2][11] For liquid spills, use an inert absorbent material like vermiculite or sand, then place it in the hazardous waste container.[1]
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.[1] All cleaning materials, including wipes and absorbent pads, must be collected and disposed of as hazardous waste.[1][2]
-
Report : Report the incident to your EHS department immediately.[1]
Glassware Decontamination
Glassware that has been in contact with 3-Methyl-9-phenyl-9H-carbazole must be decontaminated before reuse.
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone) to dissolve any residue.
-
Collect Rinsate : This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[8]
-
Standard Washing : After the solvent rinse, the glassware can be washed using standard laboratory procedures with soap and water.[8]
Disposal Workflow Diagram
The following diagram provides a visual representation of the procedural flow for the safe and compliant disposal of 3-Methyl-9-phenyl-9H-carbazole.
Caption: Logical workflow for the proper disposal of 3-Methyl-9-phenyl-9H-carbazole.
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A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for 3-Methyl-9-phenyl-9h-carbazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-9-phenyl-9h-carbazole. As specific toxicological data for this compound is not thoroughly established, all procedures are based on a conservative approach, leveraging data from the parent compound, 9H-Carbazole, and related aromatic amine derivatives. The fundamental principle is to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than its structural analogues.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of 3-Methyl-9-phenyl-9h-carbazole, a thorough risk assessment is mandatory. The hazards of the parent compound, 9H-Carbazole, are well-documented and serve as our primary reference.
Known Hazards of the Carbazole Chemical Class:
-
Carcinogenicity: 9H-Carbazole is classified as a substance suspected of causing cancer (H351).[1][2] The International Agency for Research on Cancer (IARC) places it in Group 2B: "Possibly carcinogenic to humans."[1]
-
Mutagenicity: It is also suspected of causing genetic defects (H341).[1][3]
-
Irritation: Carbazole and its derivatives are known to cause skin, eye, and respiratory irritation.[2][4][5] Direct contact can lead to redness and discomfort, while inhalation of dust can irritate the respiratory tract.
-
Dermal Absorption: Aromatic amines as a class are readily absorbed through the skin, which represents a significant route of potential exposure.[6]
-
Aquatic Toxicity: The compound class may cause long-lasting harmful effects to aquatic life.[1][7]
Given that 3-Methyl-9-phenyl-9h-carbazole is typically a fine, crystalline powder, the primary exposure risks are inhalation of airborne particles and inadvertent skin contact.[4][8] Every operational step, from weighing to reaction work-up, must be evaluated to mitigate these risks.
Caption: Risk assessment workflow for handling 3-Methyl-9-phenyl-9h-carbazole.
The Core PPE Ensemble: Your Primary Line of Defense
Engineering controls, such as fume hoods or powder weighing stations, are the first and most critical barrier.[8][9] PPE is used to protect against residual risks and in case of control failure.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] These provide a seal around the eyes to protect against dust and splashes.
-
Enhanced Protection: When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard recommendation. They provide good resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.[10][11] Always use powder-free gloves to avoid aerosolizing contaminants.
-
Best Practice (Double Gloving): For all procedures involving the transfer of solid material or direct handling of solutions, wearing two pairs of nitrile gloves is strongly advised. This protects against undetected micro-perforations and allows for the safe removal of the outer glove if contamination occurs.
-
Inspection: Always inspect gloves for tears or holes before use.[12] Remove and replace gloves immediately if they are contaminated, and always wash hands thoroughly with soap and water after removing gloves.
-
-
Body Protection:
-
A clean, buttoned laboratory coat is the minimum requirement.
-
For procedures with a higher risk of contamination or when handling larger quantities, a chemical-resistant apron or a disposable gown should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
-
Respiratory Protection:
-
When Required: Respiratory protection is necessary whenever there is a potential to generate dust, especially outside of a certified chemical fume hood or powder containment enclosure.[4] This includes weighing, transferring solids, and cleaning up spills.
-
Type: A NIOSH-approved N95 respirator is the minimum for protection against fine dust particles. For higher-risk operations or in case of a spill, a half-mask or full-face respirator with P100 (particulate) cartridges should be used. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.
-
Operational Protocols and PPE Escalation
The level of PPE should be matched to the specific task. The following table provides guidance for common laboratory operations.
| Operation | Scale | Engineering Control | Minimum Required PPE Ensemble |
| Storage & Transport | Any | Closed, Labeled Secondary Container | Lab Coat, Safety Glasses, Single Pair Nitrile Gloves |
| Weighing Solid | < 1 g | Chemical Fume Hood or Powder Enclosure | Lab Coat, Safety Goggles, Double Pair Nitrile Gloves, N95 Respirator |
| Preparing Solutions | < 100 mL | Chemical Fume Hood | Lab Coat, Safety Goggles, Double Pair Nitrile Gloves |
| Reaction Setup/Work-up | Any | Chemical Fume Hood | Lab Coat, Safety Goggles, Double Pair Nitrile Gloves (consider face shield) |
| Cleaning Glassware | Any | Chemical Fume Hood or Designated Sink | Lab Coat, Safety Goggles, Heavy-duty Nitrile Gloves |
| Spill Cleanup (Solid) | Any | N/A | Chemical-resistant Gown, Safety Goggles, Face Shield, Double Pair Nitrile Gloves, Half-mask Respirator with P100 cartridges |
Protocol: Donning and Doffing PPE
A disciplined sequence for putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash Hands: Thoroughly wash and dry hands.
-
Body Protection: Don lab coat or gown.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and/or face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. Don the second pair over the first.
Doffing (Removing) Sequence:
-
Decontaminate (If possible): Wipe down the exterior of your outer gloves.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first. Dispose of immediately in hazardous waste.
-
Body Protection: Unbutton your lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.
-
Eye/Face Protection: Remove goggles and/or face shield from the back to the front.
-
Respirator: If worn, remove your respirator.
-
Inner Gloves: Remove the final pair of gloves as described in step 2.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure the safety of yourself, your colleagues, and the environment. Aromatic amines and their derivatives are often classified as hazardous waste.[6]
Decontamination:
-
Wipe down all work surfaces (fume hood sash, benchtop) with an appropriate solvent (e.g., ethanol, isopropanol) and paper towels.
-
All wipes and disposable materials used for cleaning must be disposed of as solid hazardous waste.
Disposal:
-
Solid Waste: All contaminated solid materials, including used PPE (gloves, gowns, wipes), weigh boats, and contaminated silica gel, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions or reaction mixtures containing 3-Methyl-9-phenyl-9h-carbazole must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[7]
-
Empty Containers: "Empty" containers that held the raw material are still considered hazardous. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.[13]
Caption: Decision tree for proper waste segregation and disposal.
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for a related compound like 9H-Carbazole available for emergency responders.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Carbazole - Safety D
- Powder Handling. AirClean Systems.
- Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Labor
- SAFETY D
- Safety d
- FE22767 - Safety D
- SAFETY DATA SHEET - 9H-Carbazole. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 9-Phenylcarbazole. Fisher Scientific.
- Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety.
- Handling of fine chemical powders.
- MATERIAL SAFETY DATA SHEET - Mixture of Arom
- Working with Chemicals - Prudent Practices in the Laboratory.
- A Comprehensive Guide to Safe Powder Handling. psi-bfm.com.
- Safety Data Sheet - 3,6-Dibromo-9-phenyl-9H-carbazole. Angene Chemical.
- Chemical Safety Data Sheet - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE. ChemicalBook.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management and Safety.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. biosynth.com [biosynth.com]
- 4. uprm.edu [uprm.edu]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. angenechemical.com [angenechemical.com]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. research.auburn.edu [research.auburn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
